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Core Science & Biosynthesis

Foundational

The Genesis of Room-Temperature Ionic Liquids: A Technical Retrospective on Paul Walden's Discovery of Ethylammonium Nitrate

For Immediate Release This technical guide delves into the historical discovery of ethylammonium nitrate (EAN) by the Russian-German chemist Paul Walden in 1914, a pivotal moment that marked the inception of room-tempera...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical discovery of ethylammonium nitrate (EAN) by the Russian-German chemist Paul Walden in 1914, a pivotal moment that marked the inception of room-temperature ionic liquids (RTILs). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and foundational properties of this groundbreaking compound.

Introduction: A Serendipitous Discovery

In 1914, while investigating the relationship between the molecular size and electrical conductivity of molten salts, Paul Walden synthesized ethylammonium nitrate.[1][2][3] His work, published in the Bulletin of the Imperial Academy of Sciences of St. Petersburg, described a salt with a remarkably low melting point of 12 °C, existing as a liquid under ambient conditions.[4][5] This discovery of the first room-temperature ionic liquid laid the groundwork for a new class of solvents with unique physicochemical properties, which are now extensively explored in diverse fields including electrochemistry, catalysis, and pharmaceutical sciences.[6][7]

Synthesis of Ethylammonium Nitrate

The synthesis of ethylammonium nitrate is a straightforward acid-base neutralization reaction between ethylamine and concentrated nitric acid.[1][2] While Walden's original publication provides a concise description, the following protocol outlines a modern, detailed approach for the safe and reliable synthesis of EAN in a laboratory setting.

Experimental Protocol: Synthesis

Materials:

  • Ethylamine solution (70% in water)

  • Concentrated Nitric Acid (~68%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

  • Schlenk line (for drying)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is placed in an ice bath on a magnetic stirrer. An appropriate amount of ethylamine solution is added to the flask.

  • Acid Addition: Concentrated nitric acid is added dropwise to the stirred ethylamine solution via a dropping funnel. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained below 20 °C using the ice bath.

  • Neutralization: The nitric acid is added until the solution reaches a neutral pH, which can be checked using pH indicator paper.

  • Solvent Removal: The water is removed from the resulting solution under reduced pressure using a rotary evaporator. The bath temperature should be kept below 60 °C to prevent decomposition.

  • Drying: The resulting viscous liquid is further dried under high vacuum using a Schlenk line to remove any residual water. The water content should be minimized, as it can significantly affect the physicochemical properties of the ionic liquid.[8]

Physicochemical Characterization

Walden performed a series of experiments to characterize the novel molten salt. Below are the key properties he investigated, along with the likely methodologies of the era and their modern counterparts.

Quantitative Data

The following table summarizes the physicochemical properties of ethylammonium nitrate as reported in various sources. It is important to note that the values from Walden's original work are sparse in modern literature, and the data presented here is a compilation from various scientific reports.

PropertyValueTemperature (°C)Reference(s)
Melting Point12 - 14 °C-[1][2]
Boiling Point240 °C-[4]
Decomposition Temperature~250 °C-[4]
Density1.261 g/cm³20[4]
Viscosity0.028 Pa·s (28 cP)25[4]
Electrical Conductivity~20 mS/cm25[4]
Experimental Protocols: Characterization

Melting Point Determination:

  • Historical Method: It is likely Walden used a simple capillary melting point apparatus, where a small sample in a sealed capillary tube is heated in a liquid bath, and the temperature range of melting is observed.

  • Modern Method: Differential Scanning Calorimetry (DSC) is now the standard method for accurately determining the melting point and other thermal transitions of materials.

Density Measurement:

  • Historical Method: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary fine bore, was likely used to determine the density of EAN by measuring the mass of a known volume.

  • Modern Method: Digital density meters, which measure the oscillation frequency of a U-shaped tube filled with the sample, provide rapid and highly accurate density measurements.

Viscosity Measurement:

  • Historical Method: Ostwald viscometers, which measure the time it takes for a known volume of liquid to flow through a capillary, were a common tool for viscosity measurements in the early 20th century.

  • Modern Method: Rotational viscometers and rheometers are now used to measure viscosity over a range of shear rates and temperatures with high precision.

Conductivity Measurement:

  • Historical Method: Walden was a pioneer in conductivity measurements. He would have used a conductometer, likely with a Wheatstone bridge circuit, to measure the electrical resistance of the EAN in a cell with platinum electrodes.

  • Modern Method: Modern conductometers with temperature compensation provide direct and accurate readings of electrical conductivity.

Visualizing the Discovery Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow of Walden's discovery process.

SynthesisWorkflow cluster_synthesis Synthesis of Ethylammonium Nitrate cluster_purification Purification Reactants Ethylamine & Concentrated Nitric Acid Reaction Neutralization Reaction Reactants->Reaction Product Crude Ethylammonium Nitrate Reaction->Product WaterRemoval Water Removal (Evaporation) Product->WaterRemoval Drying High Vacuum Drying WaterRemoval->Drying PureEAN Pure Ethylammonium Nitrate Drying->PureEAN

Caption: Synthesis and purification workflow for ethylammonium nitrate.

CharacterizationWorkflow cluster_properties Physicochemical Characterization cluster_significance Significance PureEAN Pure Ethylammonium Nitrate MeltingPoint Melting Point PureEAN->MeltingPoint Density Density PureEAN->Density Viscosity Viscosity PureEAN->Viscosity Conductivity Electrical Conductivity PureEAN->Conductivity RTIL First Room-Temperature Ionic Liquid RTIL_proxy->RTIL

Caption: Characterization workflow leading to the identification of EAN as an RTIL.

Conclusion

Paul Walden's synthesis and characterization of ethylammonium nitrate in 1914 was a seminal contribution to chemistry.[1][2] Although the term "ionic liquid" was not coined until much later, his work on this low-melting salt opened the door to a vast and dynamic field of research. The unique properties of EAN and its successors continue to be explored for a wide range of applications, demonstrating the enduring legacy of Walden's pioneering discovery. This technical guide serves as a valuable resource for understanding the foundational experiments that launched the field of ionic liquids.

References

Exploratory

The Genesis of Room-Temperature Ionic Liquids: A Technical Examination of Paul Walden's 1914 Discovery of Ethylammonium Nitrate

Abstract In 1914, Paul Walden's pioneering work on ethylammonium nitrate (EAN) marked the advent of room-temperature ionic liquids, a class of materials that would burgeon into a significant field of chemical research a...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In 1914, Paul Walden's pioneering work on ethylammonium nitrate (EAN) marked the advent of room-temperature ionic liquids, a class of materials that would burgeon into a significant field of chemical research a century later.[1][2][3] This technical guide delves into the foundational aspects of Walden's discovery, presenting the core data and experimental protocols associated with his seminal 1914 paper. By examining the synthesis, physicochemical properties, and the formulation of the Walden rule, this document provides researchers, scientists, and drug development professionals with a detailed understanding of the first-ever reported room-temperature ionic liquid. While the original 1914 publication in the "Bulletin of the Imperial Academy of Sciences of Saint-Pétersbourg" is not readily accessible, this guide compiles and analyzes data from numerous historical and modern sources that have reproduced and expanded upon Walden's initial findings.

Introduction

Paul Walden's 1914 publication on ethylammonium nitrate ([EtNH₃][NO₃]) is widely recognized as the birth of the field of ionic liquids.[1][2][3] His synthesis of a salt with a melting point of 12 °C was a landmark discovery, demonstrating that ionic compounds could exist as liquids at ambient temperatures.[2][3] This finding laid the groundwork for the future development of a vast array of ionic liquids with tunable properties for diverse applications. This whitepaper revisits the core of Walden's work, offering a structured presentation of the quantitative data, a detailed description of the experimental methodologies, and visual representations of the key concepts.

Synthesis of Ethylammonium Nitrate

Based on historical accounts and modern reproductions, Walden synthesized ethylammonium nitrate through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of Ethylammonium Nitrate

The synthesis of ethylammonium nitrate, as described in various sources referencing Walden's work, involves the reaction of ethylamine with concentrated nitric acid.[1]

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Reaction vessel (e.g., beaker or flask)

  • Stirring apparatus

Procedure:

  • An aqueous solution of ethylamine is placed in the reaction vessel and cooled in an ice bath to manage the exothermic nature of the reaction.

  • Concentrated nitric acid is added dropwise to the cooled and stirring ethylamine solution.

  • The temperature of the reaction mixture is carefully monitored and maintained at a low temperature to prevent undesirable side reactions and ensure the stability of the product.

  • The addition of nitric acid is continued until the neutralization point is reached, which can be determined by monitoring the pH of the solution.

  • After the reaction is complete, the resulting solution is typically subjected to a drying process, often under vacuum, to remove excess water and any unreacted starting materials.

  • The final product is a colorless to slightly yellowish, odorless liquid at room temperature.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethylamine (C2H5NH2) Ethylamine (C2H5NH2) Cooling (Ice Bath) Cooling (Ice Bath) Ethylamine (C2H5NH2)->Cooling (Ice Bath) Nitric Acid (HNO3) Nitric Acid (HNO3) Dropwise Addition Dropwise Addition Nitric Acid (HNO3)->Dropwise Addition Cooling (Ice Bath)->Dropwise Addition Neutralization Neutralization Dropwise Addition->Neutralization Drying (Vacuum) Drying (Vacuum) Neutralization->Drying (Vacuum) Ethylammonium Nitrate ([EtNH3][NO3]) Ethylammonium Nitrate ([EtNH3][NO3]) Drying (Vacuum)->Ethylammonium Nitrate ([EtNH3][NO3])

Figure 1: Synthesis workflow for ethylammonium nitrate.

Physicochemical Properties of Ethylammonium Nitrate

Walden's 1914 paper reported on the key physical properties of ethylammonium nitrate, establishing its nature as a liquid salt at room temperature. The following tables summarize these properties based on a compilation of data from various sources that have cited and built upon Walden's original work.

General and Thermal Properties
PropertyValueReference
Chemical Formula [CH₃CH₂NH₃]⁺[NO₃]⁻[3]
Molar Mass 108.0965 g/mol [3]
Appearance Colorless to slightly yellowish liquid[3]
Melting Point 12 °C (285 K)[2][3]
Boiling Point 240 °C (513 K)[3]
Decomposition Temperature ~250 °C[3]
Physical and Electrochemical Properties (at 25 °C unless otherwise noted)
PropertyValueReference
Density (at 20 °C) 1.261 g/cm³[3]
Viscosity 0.028 Pa·s (28 cP)[3]
Electrical Conductivity ~20 mS/cm[3]

The Walden Rule

A significant outcome of Walden's 1914 study was the formulation of a relationship between the molar conductivity (Λ) and the viscosity (η) of electrolyte solutions, which became known as the Walden rule. This empirical rule states that the product of the molar conductivity and the viscosity is a constant for a given electrolyte at a specific temperature.

Walden Rule: Λ · η = constant

This relationship was a crucial step in understanding the transport properties of ions in solution. The "ideality" of an ionic liquid is often assessed by plotting its molar conductivity against the inverse of its viscosity (fluidity) on a log-log scale, known as a Walden plot.

Walden_Rule Molar Conductivity (Λ) Molar Conductivity (Λ) Walden Product Walden Product Molar Conductivity (Λ)->Walden Product Viscosity (η) Viscosity (η) Viscosity (η)->Walden Product Constant Value Constant Value Walden Product->Constant Value is approximately a

Figure 2: Logical relationship of the Walden rule.

Conclusion

Paul Walden's 1914 investigation into ethylammonium nitrate was a seminal moment in the history of chemistry, introducing the concept of room-temperature ionic liquids. Although access to the original publication is limited, the enduring impact of this work is evident in the vast body of research that has followed. The synthesis of EAN via a simple neutralization reaction and the characterization of its fundamental physicochemical properties, including its low melting point, viscosity, and conductivity, laid the foundation for the design and application of countless ionic liquids in modern science and technology. The formulation of the Walden rule from these early investigations provided a critical framework for understanding ion transport in these novel solvent systems. This technical guide serves as a comprehensive overview of the core findings of Walden's groundbreaking research, offering valuable insights for today's scientists and researchers in the ever-expanding field of ionic liquids.

References

Foundational

synthesis of ethylammonium nitrate from ethylamine and nitric acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of ethylammonium nitrate (EAN), a protic ionic liquid, from the reaction of ethylami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylammonium nitrate (EAN), a protic ionic liquid, from the reaction of ethylamine and nitric acid. This document details the experimental protocol, physicochemical properties, and safety considerations associated with the synthesis and handling of EAN.

Introduction

Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) is a room-temperature ionic liquid first described in 1914.[1] It is formed through a straightforward acid-base neutralization reaction between ethylamine, a Brønsted base, and nitric acid, a Brønsted acid.[1] Due to its unique properties, including low volatility, high thermal stability, and good ionic conductivity, EAN has garnered significant interest in various fields such as electrochemistry, green chemistry, and as a solvent for chemical reactions.[2][3][4] This guide presents a detailed procedure for its laboratory-scale synthesis and purification.

Experimental Protocol: Synthesis of Ethylammonium Nitrate

This section outlines the detailed methodology for the synthesis of ethylammonium nitrate.

Materials and Equipment

Materials:

  • Ethylamine (C₂H₅NH₂) (e.g., 70 wt% in water)

  • Concentrated Nitric Acid (HNO₃) (e.g., 65-70 wt%)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • Schlenk line with a vacuum pump and cold trap (e.g., liquid nitrogen)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Synthesis Procedure

The synthesis of ethylammonium nitrate is an exothermic acid-base neutralization reaction.[5]

Step 1: Reaction Setup

  • Place a known molar amount of ethylamine solution into a round-bottom flask equipped with a magnetic stir bar.

  • Immerse the flask in an ice bath to maintain a low temperature and control the exothermic reaction.

  • Place an equimolar amount of concentrated nitric acid into a dropping funnel positioned above the round-bottom flask.

Step 2: Reaction

  • While vigorously stirring the ethylamine solution, add the nitric acid dropwise from the dropping funnel.

  • Crucially, maintain the reaction temperature below 10 °C throughout the addition of nitric acid. This is critical to prevent uncontrolled boiling and potential hazards.

  • After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Purification

  • Water Removal (Rotary Evaporation):

    • Remove the reaction flask from the ice bath and attach it to a rotary evaporator.

    • Set the water bath temperature to approximately 40-50 °C.

    • Gradually reduce the pressure to evaporate the water from the mixture until no further visible change in the liquid level is observed.[6]

  • Drying (Schlenk Line):

    • Transfer the resulting viscous liquid to a suitable flask and connect it to a Schlenk line.

    • Further dry the ethylammonium nitrate under high vacuum (e.g., 10⁻² to 10⁻³ mbar) for an extended period (e.g., 48-72 hours) to remove residual water.[7][8] A cold trap using liquid nitrogen should be in place to protect the vacuum pump.[9]

    • The final water content should be below 0.5 wt%.[7]

Characterization

The purity and identity of the synthesized ethylammonium nitrate can be confirmed using various analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the chemical structure of the ethylammonium cation.[8]

  • Karl Fischer Titration: To quantify the residual water content.[6]

Physicochemical Properties of Ethylammonium Nitrate

The following table summarizes the key physicochemical properties of ethylammonium nitrate.

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₂H₉N₂O₃-[2]
Molar Mass 108.11 g/mol -[10]
Appearance Colorless to slightly yellowish liquidRoom Temperature[11]
Melting Point 9 - 12 °C-[1][10]
Boiling Point 240 °C-[11]
Decomposition Temperature ~250 °C-[11]
Density 1.261 g/cm³20[11]
1.26 g/cm³25[10]
1.21 g/cm³Not Specified[2]
Viscosity 0.028 Pa·s (28 cP)25[11]
36.5 cP25[10]
Electrical Conductivity ~20 mS/cm25[11]
20.28 mS/cm20[10]
25.4 mS/cmNot Specified[2]
Refractive Index 1.45Not Specified[6]

Safety Precautions

Ethylammonium nitrate is an oxidizing agent and an irritant.[11] Appropriate safety measures must be taken during its synthesis and handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Ventilation: Perform the synthesis in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control using an ice bath is essential to prevent a runaway reaction.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from combustible materials.

Diagrams

Synthesis Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification ethylamine Ethylamine Solution reaction_vessel Reaction Vessel (in Ice Bath) ethylamine->reaction_vessel Add to flask nitric_acid Concentrated Nitric Acid nitric_acid->reaction_vessel Add dropwise rotovap Rotary Evaporation reaction_vessel->rotovap Transfer schlenk Schlenk Line Drying rotovap->schlenk Transfer product Ethylammonium Nitrate (EAN) schlenk->product

Caption: Workflow for the synthesis of ethylammonium nitrate.

Logical Relationship of Synthesis Steps

Logical_Relationship start Start step1 Reactant Preparation (Ethylamine and Nitric Acid) start->step1 step2 Controlled Neutralization (Exothermic Reaction) step1->step2 Equimolar amounts step3 Primary Purification (Water Removal via Rotary Evaporation) step2->step3 Crude product step4 Final Drying (High Vacuum on Schlenk Line) step3->step4 Concentrated product end Pure Ethylammonium Nitrate step4->end

Caption: Logical flow of the ethylammonium nitrate synthesis process.

References

Exploratory

Ethylammonium Nitrate: A Comprehensive Technical Guide to the First Room-Temperature Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals Abstract Ethylammonium nitrate (EAN), with the formula [CH₃CH₂NH₃]⁺[NO₃]⁻, holds the distinction of being the first reported room-temperature ionic liquid,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylammonium nitrate (EAN), with the formula [CH₃CH₂NH₃]⁺[NO₃]⁻, holds the distinction of being the first reported room-temperature ionic liquid, a discovery made by Paul Walden in 1914.[1][2][3][4][5][6] This event marked the beginning of the field of ionic liquids, which are salts that exist in a liquid state at or near ambient temperatures.[7][8] EAN is a protic ionic liquid synthesized through the proton transfer from nitric acid to ethylamine.[1] Unlike conventional inorganic salts such as sodium chloride which have very high melting points, EAN melts at a mere 12-14°C.[1][2] This unique characteristic, combined with its negligible vapor pressure, high thermal stability, and excellent solvating capabilities, has made it a subject of extensive research and a versatile medium in various scientific and industrial applications, including electrochemistry, biotechnology, and as a potential component in drug delivery systems.[7][9][10] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of ethylammonium nitrate, with a focus on experimental protocols and quantitative data.

Discovery and Historical Context

The field of ionic liquids began in 1914 with the work of Russian and Latvian-German chemist Paul Walden.[3][11] While investigating the stereochemistry of certain organic compounds, he synthesized ethylammonium nitrate and reported its remarkably low melting point of 13-14°C.[1][11] This discovery of a salt that is liquid at room temperature was a significant departure from the known properties of ionic compounds at the time.[1] However, the potential of ionic liquids remained largely unexplored until the latter half of the 20th century, when air and water-stable ionic liquids based on imidazolium and pyridinium cations were developed.[7]

Synthesis of Ethylammonium Nitrate

Ethylammonium nitrate is a protic ionic liquid formed from the neutralization reaction between a Brønsted acid (nitric acid) and a Brønsted base (ethylamine).[1][12]

Experimental Protocol

A common method for the synthesis of ethylammonium nitrate involves the direct reaction of ethylamine with concentrated nitric acid.[2][6][12]

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • An aqueous solution of ethylamine is placed in a round-bottom flask and cooled in an ice bath.

  • Concentrated nitric acid is added dropwise to the cooled and stirring ethylamine solution. The addition should be slow to control the exothermic nature of the neutralization reaction.

  • Throughout the addition, the temperature of the reaction mixture should be maintained below a certain threshold (e.g., 10-15°C) to prevent unwanted side reactions and ensure safety.

  • After the complete addition of nitric acid, the mixture is typically stirred for an additional period to ensure the reaction goes to completion.

  • The resulting solution is then dried to remove water, often under vacuum on a Schlenk line, to yield the final product with a low water content (<0.5 wt%).[13] Care must be taken during the drying process of nitrate-containing protic ionic liquids due to the oxidizing nature of the nitrate ion.[13]

Synthesis_of_Ethylammonium_Nitrate ethylamine Ethylamine (C₂H₅NH₂) reaction Neutralization Reaction (Proton Transfer) ethylamine->reaction nitric_acid Concentrated Nitric Acid (HNO₃) nitric_acid->reaction ean Ethylammonium Nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) reaction->ean

Caption: Synthesis of Ethylammonium Nitrate.

Physicochemical Properties

Ethylammonium nitrate exhibits a unique set of physicochemical properties that distinguish it from conventional molecular solvents.

Quantitative Data

The following tables summarize the key quantitative properties of ethylammonium nitrate.

Table 1: General and Thermal Properties

PropertyValueReference
Molecular Formula C₂H₉N₂O₃[9]
Molar Mass 108.11 g/mol [9][14]
Appearance Colorless to slightly yellowish liquid[2][6]
Melting Point 9-14 °C[1][2][8][15]
Boiling Point 240 °C[2][6]
Decomposition Temperature ~250 °C[2][6]

Table 2: Physical and Electrochemical Properties

PropertyValueConditionsReference
Density 1.261 g/cm³20 °C[2][6]
1.21 g/cm³Not Specified[9]
1.26 g/cm³25 °C[15]
Viscosity 0.028 Pa·s (28 cP)25 °C[2][6]
36.5 cPNot Specified[9]
36.5 cP25 °C[15]
Electrical Conductivity ~20 mS/cm25 °C[2][6]
25.4 mS/cmNot Specified[9]
20.28 mS/cm20 °C[15]

Table 3: Solubility and Safety

PropertyDescriptionReference
Solubility Highly soluble in water and other polar solvents.[9]
Volatility Minimal vapor pressure.[9]
Hazards Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[2][14]

Key Applications

The distinct properties of ethylammonium nitrate have led to its use in a variety of applications.

Electrochemistry

Due to its high electrical conductivity and wide electrochemical window, EAN is utilized as an electrically conductive solvent in electrochemical studies.[2][6][9] Its ionic nature provides a suitable environment for electrochemical reactions.

Biotechnology and Protein Science

Ethylammonium nitrate has shown a remarkable ability to act as a protein crystallization agent and to assist in the refolding of denatured proteins.[2][6] It has been demonstrated to have a positive effect on the refolding of denatured lysozyme, achieving a refolding yield of about 90%.[2] The proposed mechanism involves the ethyl group of the cation interacting with the hydrophobic regions of the protein, preventing intermolecular association, while the charged components of EAN stabilize electrostatic interactions.[2][6]

Protein_Refolding_Workflow denatured_protein Denatured Protein (Unfolded, Inactive) ean_addition Addition of Ethylammonium Nitrate (EAN) denatured_protein->ean_addition hydrophobic_interaction EAN Ethyl Group interacts with Hydrophobic Core ean_addition->hydrophobic_interaction electrostatic_stabilization EAN Ions Stabilize Electrostatic Interactions ean_addition->electrostatic_stabilization refolded_protein Refolded Protein (Native, Active State) hydrophobic_interaction->refolded_protein electrostatic_stabilization->refolded_protein

Caption: EAN-assisted Protein Refolding.

Green Chemistry

With its low volatility and potential for biodegradability, ethylammonium nitrate is considered a "green solvent" and is used in green chemistry to reduce the environmental impact of chemical processes.[9]

Drug Delivery Systems

The unique solvating properties of ionic liquids, including EAN, are being explored for their potential in drug delivery systems.[10] They can enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), a critical factor in determining a drug's efficacy.[10] The ability to form "active pharmaceutical ingredient ionic liquids" (API-ILs) by combining a pharmaceutically active cation with an appropriate anion is a promising area of research.[10]

Logical Relationships of Properties

The properties and applications of ethylammonium nitrate are intrinsically linked to its ionic nature and molecular structure.

EAN_Properties_Relationship ionic_nature Ionic Nature (Composed of Ions) low_melting_point Low Melting Point ionic_nature->low_melting_point low_vapor_pressure Low Vapor Pressure ionic_nature->low_vapor_pressure high_conductivity High Electrical Conductivity ionic_nature->high_conductivity good_solvent Good Solvent Properties ionic_nature->good_solvent rtil Room-Temperature Ionic Liquid low_melting_point->rtil green_solvent Green Solvent low_vapor_pressure->green_solvent electrochemistry Electrochemistry high_conductivity->electrochemistry drug_delivery Drug Delivery good_solvent->drug_delivery

Caption: Properties and Applications of EAN.

Conclusion

Ethylammonium nitrate, the pioneering room-temperature ionic liquid, continues to be a substance of significant scientific interest more than a century after its discovery. Its unique combination of properties, stemming from its ionic nature, makes it a versatile tool for researchers, scientists, and professionals in drug development. From its role as a solvent in green chemistry and electrochemistry to its more specialized applications in protein science and its potential in enhancing drug delivery, EAN serves as a foundational example of the vast possibilities offered by ionic liquids. Further research into its applications and the development of new ionic liquids based on its principles will undoubtedly continue to push the boundaries of chemical and pharmaceutical sciences.

References

Foundational

An In-depth Technical Guide to the Protic Nature of Ethylammonium Nitrate

Abstract: Ethylammonium nitrate (EAN) holds a significant place in the history of chemistry as the first reported room-temperature ionic liquid, discovered by Paul Walden in 1914.[1][2] As a protic ionic liquid (PIL), it...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethylammonium nitrate (EAN) holds a significant place in the history of chemistry as the first reported room-temperature ionic liquid, discovered by Paul Walden in 1914.[1][2] As a protic ionic liquid (PIL), its character is defined by the transfer of a proton from a Brønsted acid to a Brønsted base.[3] This guide provides a detailed exploration of the protic nature of EAN, covering its synthesis, the intricate hydrogen-bonding network that governs its properties, and the dynamics of proton transfer. We present key physicochemical data in a structured format, detail common experimental protocols for its synthesis and characterization, and use visualizations to illustrate fundamental molecular interactions and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this archetypal protic ionic liquid.

Synthesis and Molecular Structure

Ethylammonium nitrate is synthesized through a straightforward acid-base neutralization reaction. The process involves the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[1][4] This exothermic reaction results in the formation of the ethylammonium (EA⁺) cation and the nitrate (NO₃⁻) anion.[1]

The molecular structure consists of the ethylammonium cation ([CH₃CH₂NH₃]⁺), which features three labile protons on the ammonium group, and the planar nitrate anion ([NO₃]⁻).[2] These protons on the cation are the primary source of EAN's protic nature and its ability to act as a hydrogen-bond donor.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product ethylamine Ethylamine (Brønsted Base) proton_transfer Proton Transfer ethylamine->proton_transfer nitric_acid Nitric Acid (Brønsted Acid) nitric_acid->proton_transfer ean Ethylammonium Nitrate (EAN) [CH₃CH₂NH₃]⁺[NO₃]⁻ proton_transfer->ean Neutralization

Caption: Synthesis of EAN via proton transfer from nitric acid to ethylamine.

The Protic Core: Hydrogen Bonding and Proton Transfer

The defining characteristic of EAN is its extensive and dynamic three-dimensional hydrogen-bonding network, which bears similarities to that of water.[2][5] The three protons of the cation's -NH₃⁺ group act as strong hydrogen-bond donors, while the oxygen atoms of the nitrate anion serve as hydrogen-bond acceptors.[3][6]

This network is highly flexible, characterized by rapid interchanges of bonding partners.[5] This dynamic nature influences many of EAN's macroscopic properties, including its viscosity and conductivity. Molecular dynamics simulations have shown that the hydrogen bond network is complex, and its strength can be influenced by temperature and proximity to interfaces.[3][7] The continuous proton transfer from the cation to the anion creates a dynamic equilibrium, which means that neutral ethylamine and nitric acid molecules may exist transiently within the liquid.[8][9]

G cluster_cation Ethylammonium Cation (Donor) cluster_anion Nitrate Anion (Acceptor) N N⁺ H1 H N->H1 H2 H N->H2 H3 H N->H3 Et CH₂CH₃ N->Et O1 O⁻ H1->O1 H-Bond O3 O⁻ H2->O3 H-Bond N_anion N N_anion->O1 O2 O N_anion->O2 N_anion->O3

Caption: Hydrogen bonding between the ethylammonium cation and nitrate anion.

The lability of the proton is a key feature. In mixtures, for instance with 1,4-diaminobutane, the proton can continuously jump between the ethylammonium cation and the other base, creating a new dynamic chemical equilibrium.[9][10] This highlights the accessible and transferable nature of the proton in the EAN system.

Physicochemical and Transport Properties

The unique intermolecular forces within EAN give rise to its characteristic properties as a room-temperature ionic liquid. Below are tables summarizing key quantitative data.

Table 1: General Physicochemical Properties of Ethylammonium Nitrate

PropertyValueSource(s)
IUPAC Name Ethanaminium nitrate[2]
CAS Number 22113-86-6[2][11][12]
Molecular Formula [CH₃CH₂NH₃]⁺[NO₃]⁻[2]
Molar Mass 108.10 g/mol [13]
Appearance Colorless to yellowish liquid[2]
Melting Point 9-12 °C (282-285 K)[2][12][14]
Boiling Point 240 °C (513 K)[2]
Decomposition Temp. ~250 °C[2]
Density 1.261 g/cm³ (at 20 °C)[2]
1.21 - 1.26 g/cm³ (at 25 °C)[11][12]

Table 2: Transport Properties of Ethylammonium Nitrate at 25 °C (298.15 K)

PropertyValueSource(s)
Viscosity 0.028 Pa·s (28 cP)[2]
36.5 cP[11][12]
Electrical Conductivity ~20 mS/cm[2]
20.28 mS/cm (at 20 °C)[12]
25.4 mS/cm[11]

Experimental Protocols

Synthesis and Purification of EAN

A common and straightforward method for synthesizing EAN is the direct neutralization of ethylamine with nitric acid.[4][15]

Protocol:

  • Reaction Setup: In a flask submerged in an ice bath to manage the exothermic reaction, a stoichiometric amount of ethylamine (e.g., 70% aqueous solution) is placed.

  • Acid Addition: Concentrated nitric acid is added dropwise to the ethylamine solution with constant stirring. The temperature should be carefully monitored and maintained.

  • Neutralization: The addition continues until the solution reaches a neutral pH.

  • Purification: The resulting solution contains EAN and water. Water is removed under reduced pressure using a rotary evaporator.[16]

  • Drying: For applications requiring anhydrous conditions, the sample is further dried on a Schlenk line under high vacuum for an extended period (e.g., 72 hours) to achieve a water content below 0.5 wt%.[15][16]

Characterization of Protic Nature

The protic environment and hydrogen bonding in EAN are typically investigated using a combination of spectroscopic techniques and computational simulations.

  • Infrared (IR) Spectroscopy: This technique is used to probe the vibrations of the N-H bonds in the ethylammonium cation. The presence of hydrogen bonding causes a significant broadening and red-shifting of the N-H stretching bands, typically observed in the 2800 to 3250 cm⁻¹ range.[5][8] The absence of sharp peaks corresponding to free N-H vibrations confirms the extensive involvement of these groups in the hydrogen-bond network.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the chemical shift of the labile -NH₃⁺ protons, which is sensitive to the hydrogen-bonding environment.[16] Advanced NMR techniques can also probe the dynamics and rotational correlation of the N-H bond vector, revealing correlation times as short as 16.1 ps, indicative of a highly flexible network.[5][17]

  • Molecular Dynamics (MD) Simulations: Computational simulations provide molecular-level insight into the structure, dynamics, and geometry of the hydrogen bonds within the liquid, complementing experimental findings.[3][5]

G synthesis Synthesis of EAN (Ethylamine + Nitric Acid) purification Purification & Drying (Rotary Evaporation, Vacuum) synthesis->purification sample Purified EAN Sample purification->sample ir_spec IR Spectroscopy (Probe N-H Vibrations) sample->ir_spec nmr_spec NMR Spectroscopy (Probe Proton Dynamics) sample->nmr_spec md_sim MD Simulations (Molecular-level Insight) sample->md_sim analysis Data Analysis & Interpretation ir_spec->analysis nmr_spec->analysis md_sim->analysis

Caption: Experimental workflow for the synthesis and characterization of EAN.

Applications in Research and Drug Development

The distinct properties of EAN, stemming from its protic nature, make it a valuable tool in various scientific fields.

  • Green Chemistry: Its low volatility and biodegradability position it as an environmentally friendly solvent alternative.[11]

  • Electrochemistry: High ionic conductivity and a wide electrochemical window make it a suitable solvent and electrolyte in electrochemical applications.[2][18]

  • Biotechnology: EAN has been shown to be effective as a protein crystallization agent and can promote the refolding of denatured proteins like lysozyme.[2] It is proposed that the ethyl group interacts with hydrophobic protein domains while the charged components stabilize electrostatic interactions, preventing aggregation and facilitating proper folding.[2]

Conclusion

Ethylammonium nitrate is more than a historical curiosity; it is a model system for understanding the fundamental principles of protic ionic liquids. Its protic character is dominated by a dynamic and extensive three-dimensional hydrogen-bond network, enabled by the proton-donating capability of the ethylammonium cation. This network dictates its unique physicochemical properties, including its low melting point, viscosity, and conductivity. The detailed study of EAN through spectroscopic and computational methods continues to provide valuable insights into the complex interplay of intermolecular forces in ionic systems, paving the way for the rational design of new ionic liquids for a wide range of applications, from sustainable chemistry to biopharmaceutical processing.

References

Exploratory

thermal decomposition temperature of ethylammonium nitrate

An In-depth Technical Guide to the Thermal Decomposition of Ethylammonium Nitrate Introduction Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), commonly known as EAN, holds a significant place in the history of chemistry as t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition of Ethylammonium Nitrate

Introduction

Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), commonly known as EAN, holds a significant place in the history of chemistry as the first compound to be identified as a room-temperature ionic liquid, a discovery made by Paul Walden in 1914.[1][2] As a protic ionic liquid (PIL), EAN is formed by the proton transfer from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[3] Its unique properties, such as low vapor pressure, high ionic conductivity, and the ability to form extensive three-dimensional hydrogen bond networks, make it a subject of considerable interest for applications ranging from electrochemistry and protein crystallization to its use as a green solvent.[1][3][4]

A critical parameter for the practical application and safe handling of EAN, particularly in processes requiring elevated temperatures, is its thermal stability. Understanding the thermal decomposition temperature is paramount for defining its operational limits and ensuring process safety. This guide provides a comprehensive overview of the thermal decomposition of EAN, summarizing key quantitative data, detailing the experimental protocols used for its determination, and illustrating the typical analytical workflow.

Quantitative Data on Thermal Decomposition

The thermal stability of an ionic liquid is typically characterized by its onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins. This value is most often determined using thermogravimetric analysis (TGA). The decomposition temperature can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere.[5]

A summary of reported thermal decomposition data for ethylammonium nitrate is presented below.

ParameterValueMethod/ConditionsSource
Decomposition Temperature~250 °CNot specified[1]
Onset Temperature (T_onset)Well above 140-160 °CTGA in both air and nitrogen atmospheres[4]
Activation Energy (E_a)93 ± 3 kJ mol⁻¹Isothermal TGA[4]

Note: The term "thermal stability" often refers to the temperature range where the substance does not undergo significant decomposition. EAN is considered to have fairly good thermal stability up to 140-160 °C, though its actual onset of rapid decomposition occurs at a higher temperature.[4]

Experimental Protocols

The determination of the thermal decomposition temperature of ionic liquids like EAN primarily relies on thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][6]

Thermogravimetric Analysis (TGA)

TGA is the most common method for assessing the thermal stability of ionic liquids.[7][8] The technique involves monitoring the mass of a sample as it is heated at a constant rate.[6]

Methodology:

  • Sample Preparation: Prior to analysis, the ionic liquid sample must be meticulously dried to remove any absorbed water, as its presence can affect the results. A common procedure involves drying the sample in a vacuum oven for an extended period (e.g., 96 hours) in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅).[8] The water content can be verified using Karl Fischer titration to ensure it is below a certain threshold (e.g., <220 ppm).[8]

  • Instrumentation: A thermogravimetric analyzer is used, which consists of a highly sensitive microbalance housed within a furnace.[6] A small, accurately weighed sample (typically 4-8 mg) is placed into a sample pan, commonly made of platinum or ceramic.[7]

  • Analysis Conditions:

    • Atmosphere: The analysis is run under a continuous flow of an inert gas, such as nitrogen or helium, at a specified flow rate (e.g., 20-40 mL min⁻¹).[7][9] This prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability. For comparison, tests can also be run in a reactive atmosphere like air.[4]

    • Heating Program: The sample is subjected to a linear heating ramp. A typical heating rate for comparing different ionic liquids is 10 °C min⁻¹.[7] It is important to note that the observed T_onset can vary significantly with the heating rate; a faster ramp generally results in a higher apparent T_onset.[5]

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting plot of percent mass versus temperature is called a thermogram.

  • Data Interpretation: The onset decomposition temperature (T_onset) is determined from the thermogram. It is often calculated as the temperature at which the tangent to the steepest point of the mass-loss curve intersects the baseline. Other metrics like T₁₀% (temperature at 10% mass loss) can also be reported.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (melting, crystallization) and decomposition, which can be either endothermic (heat absorbing) or exothermic (heat releasing).[6]

Methodology:

  • Sample Preparation: Similar to TGA, the sample must be thoroughly dried. A small amount of the sample is hermetically sealed in a sample pan (often aluminum).

  • Instrumentation: A DSC instrument heats the sample and an empty reference pan at a controlled rate.

  • Analysis Conditions: To correlate DSC events with mass loss from TGA, the experiment is often run at the same heating rate, although slower rates (e.g., 2.5 °C min⁻¹) can provide better resolution of thermal events.[7]

  • Data Interpretation: The DSC thermogram plots heat flow versus temperature. An exothermic peak occurring concurrently with mass loss in a TGA experiment confirms that the decomposition process releases energy. The instrument can be used to quantify the enthalpy of decomposition (ΔH_decomposition).[7] For EAN, DSC is also used to study its rich phase behavior, including melting, solidification, and cold crystallization.[4]

Decomposition Pathway

For ammonium nitrate-based compounds, the initial step in thermal decomposition is typically the reversible dissociation into ammonia and nitric acid.[10]

NH₄NO₃ ⇌ NH₃ + HNO₃

Above certain temperatures, a free-radical decomposition mode can become dominant, which may be initiated by the homolysis of nitric acid.[10] While the detailed mechanism for EAN is complex, the decomposition of the nitrate component is a key factor. The initial step for simple organic nitrates is often the cleavage of the O–NO₂ bond to form an alkoxy radical and nitrogen dioxide.[11] The subsequent reactions of these highly reactive species lead to the final decomposition products.

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for determining the thermal stability of ethylammonium nitrate using Thermogravimetric Analysis (TGA).

TGA_Workflow start Start prep Sample Preparation (Vacuum Drying with P₂O₅) start->prep weigh Accurate Weighing (4-8 mg in Pt pan) prep->weigh setup TGA Instrument Setup weigh->setup method Program Method (Heating Rate: 10 °C/min Temp Range: 25-500 °C) setup->method Set Atmosphere (N₂ at 20 mL/min) run Run Analysis (Measure Mass vs. Temperature) method->run analyze Data Analysis run->analyze plot Generate Thermogram (% Mass vs. Temperature) analyze->plot calc Calculate T_onset plot->calc end End calc->end

Caption: Workflow for TGA-based thermal stability analysis of EAN.

References

Foundational

Viscosity and Conductivity of Pure Ethylammonium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the viscosity and electrical conductivity of pure ethylammonium nitrate (EAN), a pioneering room-t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and electrical conductivity of pure ethylammonium nitrate (EAN), a pioneering room-temperature ionic liquid. This document collates quantitative data, details experimental protocols for its characterization, and explores the fundamental physicochemical principles governing its transport properties.

Introduction

Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), first synthesized by Paul Walden in 1914, holds the distinction of being one of the earliest reported room-temperature ionic liquids. Its unique properties, including low volatility, high thermal stability, and significant ionic conductivity, have rendered it a subject of intense scientific scrutiny and a versatile medium for a range of applications, from electrochemistry to protein crystallization. A thorough understanding of its transport properties, namely viscosity and conductivity, is paramount for its effective utilization in these fields. This guide aims to provide a detailed technical resource on these critical parameters.

Physicochemical Properties of Ethylammonium Nitrate

EAN is a protic ionic liquid formed through the neutralization reaction of ethylamine with nitric acid. It exists as a colorless to slightly yellowish, odorless liquid at room temperature, with a melting point of 12 °C. The ethylammonium cation possesses three acidic protons on the ammonium group, capable of forming extensive hydrogen-bonding networks, a feature that significantly influences its physical properties.

Quantitative Data: Viscosity and Conductivity

The viscosity and conductivity of pure EAN are highly dependent on temperature. As temperature increases, thermal energy overcomes the intermolecular forces, leading to a decrease in viscosity and a concurrent increase in ionic mobility and, therefore, conductivity. The relationship between these two transport properties is often explored through the Walden plot, which provides insights into the ionicity of the liquid.

Viscosity of Pure Ethylammonium Nitrate

The following table summarizes the dynamic viscosity of pure EAN at various temperatures as reported in the scientific literature.

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s or cP)Reference
20293.1539.8
25298.1528.0, 36.5,
30303.1522.8
40313.1515.8
Electrical Conductivity of Pure Ethylammonium Nitrate

The following table presents the electrical conductivity of pure EAN at various temperatures.

Temperature (°C)Temperature (K)Electrical Conductivity (mS/cm)Reference
20293.1520.28
25298.15~20, 25.4,

Experimental Protocols

Accurate measurement of the viscosity and conductivity of ionic liquids requires meticulous experimental procedures, particularly concerning sample purity and environmental control.

Synthesis and Purification of Ethylammonium Nitrate

High-purity EAN is crucial for obtaining reliable physicochemical data, as impurities such as water and halide ions can significantly affect viscosity and conductivity.

Materials:

  • Ethylamine solution (e.g., 70% in water)

  • Concentrated nitric acid (e.g., 70%)

  • Deionized water

  • Rotary evaporator

  • Schlenk line or high-vacuum pump

Procedure:

  • Neutralization: In a flask cooled in an ice bath, slowly add concentrated nitric acid dropwise to a stirred aqueous solution of ethylamine. The reaction is exothermic and should be controlled to prevent excessive temperature increases. The addition is continued until the solution reaches a neutral pH.

  • Water Removal: The bulk of the water is removed from the resulting solution using a rotary evaporator at a temperature of approximately 60-70 °C.

  • High-Vacuum Drying: The sample is then transferred to a Schlenk flask and dried under high vacuum (e.g., <0.1 mbar) for an extended period (e.g., 48-72 hours) at a moderately elevated temperature (e.g., 50-60 °C) to remove residual water.

  • Purity Verification: The water content of the final product should be determined using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., <100 ppm). Halide content can be checked using silver nitrate solution.

Viscosity Measurement

A rotational viscometer is a suitable instrument for determining the dynamic viscosity of ionic liquids over a range of temperatures.

Apparatus:

  • Rotational viscometer (e.g., Brookfield or Anton Paar)

  • Temperature-controlled sample cell or water bath

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibration: Calibrate the viscometer using standard viscosity fluids of known values at the desired measurement temperatures.

  • Sample Loading: Introduce a known volume of the purified EAN into the sample cell. To prevent moisture absorption, this should be done in a controlled atmosphere (e.g., a glovebox or under a stream of inert gas).

  • Temperature Equilibration: Allow the sample to thermally equilibrate at the target temperature for a sufficient period (e.g., 15-20 minutes) to ensure a uniform temperature throughout the sample.

  • Measurement: Perform the viscosity measurement according to the instrument's operating instructions. It is advisable to measure at multiple shear rates to check for Newtonian behavior.

  • Temperature Sweep: Repeat the measurement at different temperatures, allowing for equilibration at each new setpoint.

Conductivity Measurement

A four-electrode conductivity cell is often preferred for ionic liquids to minimize electrode polarization effects.

Apparatus:

  • Conductivity meter with a four-electrode conductivity probe

  • Temperature-controlled water bath or sample holder

  • Inert atmosphere glovebox or sealed measurement cell

Procedure:

  • Cell Constant Determination: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities at the desired measurement temperatures to determine the cell constant.

  • Sample Handling: Handle the purified EAN under an inert atmosphere to prevent water uptake, which significantly impacts conductivity.

  • Measurement: Immerse the conductivity probe into the EAN sample, ensuring the electrodes are fully submerged.

  • Thermal Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature.

  • Data Acquisition: Record the conductivity reading from the meter.

  • Temperature Dependence: Measure the conductivity across a range of temperatures, ensuring the sample equilibrates at each temperature before recording the value.

Theoretical Framework and Intermolecular Interactions

The transport properties of EAN are intrinsically linked to its molecular structure and the extensive hydrogen-bonding network that exists between the ethylammonium cations and nitrate anions.

EAN_Properties cluster_structure Molecular Structure & Interactions cluster_properties Macroscopic Transport Properties cluster_factors Influencing Factors Cation Ethylammonium Cation ([CH₃CH₂NH₃]⁺) HBond Hydrogen Bonding Network Cation->HBond Proton Donor Anion Nitrate Anion ([NO₃]⁻) Anion->HBond Proton Acceptor Viscosity Viscosity (η) HBond->Viscosity Increases η Conductivity Conductivity (σ) HBond->Conductivity Decreases σ Viscosity->Conductivity Inversely Related (Walden Rule) Temperature Temperature (T) Temperature->Viscosity Decreases η Temperature->Conductivity Increases σ Purity Purity (e.g., H₂O content) Purity->Viscosity Affects η Purity->Conductivity Affects σ

Caption: Relationship between EAN's structure, interactions, and transport properties.

The diagram above illustrates the key relationships governing the viscosity and conductivity of EAN. The formation of a strong, three-dimensional hydrogen-bonding network between the proton-donating ammonium group of the cation and the proton-accepting nitrate anion is a dominant factor. This network restricts the free movement of ions, thereby increasing viscosity and decreasing conductivity.

Temperature plays a critical role by providing the thermal energy necessary to disrupt these hydrogen bonds, leading to a more fluid medium with enhanced ionic mobility. The purity of the EAN is also paramount, as the presence of water can significantly alter the hydrogen-bonding network and, consequently, the transport properties.

The inverse relationship between viscosity and conductivity is a fundamental concept for ionic liquids and is often evaluated using the Walden rule, which relates the molar conductivity to the fluidity (the inverse of viscosity). Deviations from the ideal Walden behavior can provide insights into the degree of ion association and the overall "ionicity" of the ionic liquid.

Conclusion

The viscosity and conductivity of pure ethylammonium nitrate are critical parameters that dictate its performance in various applications. This guide has provided a consolidated source of quantitative data, detailed experimental protocols for their measurement, and a theoretical framework for understanding these properties. For researchers and professionals working with EAN, a firm grasp of these concepts is essential for optimizing experimental conditions and advancing the development of novel technologies based on this important ionic liquid.

Exploratory

spectroscopic characterization of ethylammonium nitrate (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethylammonium Nitrate (EAN) Introduction Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻, EAN) holds a significant place in the history of materials science...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Ethylammonium Nitrate (EAN)

Introduction

Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻, EAN) holds a significant place in the history of materials science as the first room-temperature ionic liquid (IL) to be described, discovered by Paul Walden in 1914.[1] As a protic ionic liquid, EAN is formed via proton transfer from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[2] Its unique properties, including low viscosity, high electrical conductivity, and a three-dimensional hydrogen bonding network similar to water, make it a subject of intense research and a versatile solvent in electrochemistry and protein crystallization.[1]

A thorough understanding of EAN's molecular structure and intermolecular interactions is paramount for its application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed overview of the NMR and IR characterization of EAN, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Characterization Workflow

The fundamental structure of EAN consists of the ethylammonium cation and the nitrate anion. The cation possesses acidic protons on the ammonium group that are key to its protic nature and hydrogen-bonding capabilities.

molecular_structure cluster_cation Ethylammonium Cation ([CH₃CH₂NH₃]⁺) cluster_anion Nitrate Anion ([NO₃]⁻) C1 C C2 C N N⁺ H3N –NH₃⁺ H3C H₃C– H2C –CH₂– N_anion N O1 O N_anion->O1 O2 O N_anion->O2 O3 O⁻ N_anion->O3

Caption: Chemical structure of Ethylammonium Nitrate (EAN).

The systematic characterization of EAN involves synthesis, purification, and subsequent analysis using various spectroscopic methods to confirm its structure and purity.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Data Acquisition cluster_ir_details IR Data Acquisition cluster_data_processing Data Interpretation synthesis Synthesis of EAN (Ethylamine + Nitric Acid) purification Purification & Drying (e.g., Rotary Evaporation) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr ftir FT-IR ir->ftir peak_assignment Peak Assignment & Analysis h1_nmr->peak_assignment c13_nmr->peak_assignment ftir->peak_assignment structural_elucidation Structural Confirmation peak_assignment->structural_elucidation

Caption: General workflow for the spectroscopic characterization of EAN.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Synthesis and Preparation

EAN can be synthesized by the neutralization reaction of ethylamine with concentrated nitric acid, often in an aqueous medium.[1][3] After the reaction, water must be thoroughly removed, typically by rotary evaporation followed by drying under high vacuum for an extended period (e.g., 72 hours).[3] The final water content should be minimized as it can significantly alter the physical properties and spectroscopic signatures of the IL.[4]

NMR Spectroscopy Protocol

High-resolution NMR spectra of neat ionic liquids can be challenging to acquire. The following is a general protocol.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[4]

  • Sample Preparation: A small amount of the dried EAN is transferred into a standard 5 mm NMR tube. For neat samples, no deuterated solvent is required. However, for referencing, a capillary containing a standard deuterated solvent (e.g., D₂O or CDCl₃) with tetramethylsilane (TMS) can be inserted into the NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiments are typically sufficient. A spin-echo sequence (90°-τ-180°-τ-acquire) can also be used.[4]

    • ¹³C NMR: A proton-decoupled ¹³C experiment is standard to obtain singlets for each unique carbon environment. Due to the low natural abundance of ¹³C and potentially long relaxation times, a greater number of scans is required compared to ¹H NMR.

  • Temperature: All measurements should be performed at a controlled temperature (e.g., 295 K or 298 K), as chemical shifts, particularly for the NH₃⁺ protons, are temperature-dependent.[5][6]

FT-IR Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with a DTGS detector and purged with dry air, is used.

  • Sample Preparation: A small drop of EAN is sandwiched between two IR-transparent windows (e.g., ZnSe or KBr). For Attenuated Total Reflectance (ATR) FT-IR, the liquid is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Spectra are typically collected in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio. The sample path length should be optimized to prevent signal saturation.

NMR Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of EAN provides direct evidence of the ethylammonium cation's structure. It typically displays three distinct signals corresponding to the methyl (-CH₃), methylene (-CH₂), and ammonium (-NH₃⁺) protons. The chemical shift of the ammonium protons is highly sensitive to temperature and hydrogen bonding.[5]

Table 1: Typical ¹H NMR Data for Ethylammonium Nitrate (EAN)

Proton Assignment Approximate Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J)
-CH₃ ~1.3 Triplet (t) ~7 Hz
-CH₂ ~3.2 Quartet (q) ~7 Hz
-NH₃⁺ ~7.2 (variable) Broad Singlet (s) N/A

(Data estimated from spectrum of bulk EAN at 293 K.[5])

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of EAN shows two signals, confirming the two distinct carbon environments in the ethylammonium cation. The carbon atom bonded to the positively charged nitrogen atom (C-1 or α-carbon) is deshielded and appears further downfield.

Note: While ¹³C NMR is a standard technique for the characterization of EAN,[3] specific chemical shift values were not explicitly found in the reviewed literature. The values below are estimates based on data for ethylamine[7] and expected deshielding effects from the adjacent ammonium group.

Table 2: Estimated ¹³C NMR Data for Ethylammonium Nitrate (EAN)

Carbon Assignment Estimated Chemical Shift (δ) in ppm
-C H₃ (C-2) 15 - 20

| -C H₂-NH₃⁺ (C-1) | 40 - 45 |

Infrared (IR) Spectroscopic Data

The IR spectrum of EAN reveals vibrational modes from both the ethylammonium cation and the nitrate anion. The high-frequency region is dominated by N-H and C-H stretching vibrations, while the fingerprint region contains complex bending and stretching modes, including the characteristic absorptions of the nitrate anion.

Table 3: Key FT-IR Vibrational Frequencies for Ethylammonium Nitrate (EAN)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Ion
3250 - 2800 Strong, Broad N-H Stretching (ν(N-H))[8] Ethylammonium
3000 - 2850 Medium-Strong C-H Stretching (ν(C-H)) Ethylammonium
~1465 Medium C-H Bending (δ(CH₂)) Ethylammonium
~1380 Medium C-H Bending (δ(CH₃)) Ethylammonium
~1340 Very Strong Asymmetric N-O Stretch (ν₃(NO₃⁻))[9] Nitrate
~832 Medium-Strong Out-of-plane Bend (ν₂(NO₃⁻))[9] Nitrate

| 350 - 200 | Weak | Torsional motion of amine group[10] | Ethylammonium |

The broadness of the N-H stretching band is a hallmark of the extensive hydrogen-bonding network within the liquid.[8] The strong absorption around 1340 cm⁻¹ is a characteristic feature of the nitrate anion.[9]

References

Foundational

A Comprehensive Technical Guide to the Phase Behavior and Melting Point of Ethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the phase behavior and melting point of ethylammonium nitrate (EAN), a pioneering room-te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase behavior and melting point of ethylammonium nitrate (EAN), a pioneering room-temperature ionic liquid. This document details the thermal properties, phase transitions, and crystalline structure of EAN, supported by quantitative data and detailed experimental methodologies. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who utilize or investigate this versatile compound.

Thermal Properties and Phase Transitions

Ethylammonium nitrate is known for its complex phase behavior, characterized by a low melting point, supercooling effects, and the presence of multiple solid phases. First synthesized by Paul Walden in 1914, it is recognized as one of the earliest examples of a room-temperature ionic liquid.[1] Its thermal characteristics are crucial for its application in various fields, including as a solvent in electrochemistry and as a protein crystallization agent.[1]

Melting and Solidification Behavior

The melting point of EAN is consistently reported in the range of 9 to 17°C.[1][2] Thermal analysis using Differential Scanning Calorimetry (DSC) reveals a distinct melting endotherm upon heating. Upon cooling, EAN exhibits significant supercooling, with solidification occurring at a much lower temperature than its melting point. A detailed thermal analysis by Salgado et al. reported a melting process at 17°C and solidification at -28°C, highlighting a substantial hysteresis.[2]

Cold Crystallization

A notable feature of EAN's thermal behavior is the occurrence of a "cold crystallization" event.[2] This exothermic transition is observed upon heating a previously cooled, amorphous sample. It represents the structural rearrangement of the amorphous solid into a crystalline phase as it gains sufficient mobility.[2] This event has been reported to occur at approximately -40°C.[2]

Thermal Stability

Thermogravimetric analysis (TGA) has been employed to determine the thermal stability of EAN. Studies indicate that EAN is thermally stable up to approximately 140-160°C, with less than 20% mass loss observed in this range.[2] The onset temperature for significant decomposition is reported to be well above this range, although specific values can vary depending on the atmospheric conditions (e.g., air or nitrogen).[2]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal transitions of ethylammonium nitrate as determined by Differential Scanning Calorimetry.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (J/g)Heating/Cooling Rate (°C/min)Reference
Melting---17---10 (Heating)[2]
Solidification----28---5 (Cooling)[2]
Cold Crystallization----40---10 (Heating)[2]

Note: Enthalpy change data was not explicitly provided in the cited source.

Crystalline Structure

The solid state of ethylammonium nitrate is not monolithic, with evidence pointing to the existence of multiple crystal polymorphs.[3] The primary crystal structure of EAN has been determined to be a monoclinic system with the space group P2/c.[3] This structural information is fundamental to understanding the nature of the solid phases and the transitions between them. Further research has explored multiple crystallization pathways, suggesting a complex solid-state landscape.[3]

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques used to characterize the phase behavior and melting point of ethylammonium nitrate.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and heat flows associated with thermal transitions in a material.

Objective: To determine the melting point, crystallization temperature, cold crystallization temperature, and enthalpies of these transitions for EAN.

Methodology:

  • A small sample of EAN (typically 3-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • To erase the thermal history and remove volatile impurities, an initial heating ramp is performed, for example, from 25°C to 120°C at a rate of 10°C/min, followed by an isothermal hold at 120°C for a period such as 45 minutes.[2]

  • A controlled cooling and heating cycle is then initiated. A typical cycle might involve:

    • Cooling from 120°C to -85°C at a rate of 5°C/min.[2]

    • An isothermal hold at -85°C for 5 minutes.[2]

    • Heating from -85°C to 100°C at a rate of 10°C/min.[2]

  • The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization and cold crystallization) are recorded as peaks on the DSC thermogram.

  • The onset and peak temperatures of these transitions are determined from the thermogram. The area under the peaks is integrated to calculate the enthalpy of the transitions.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Objective: To determine the thermal stability and decomposition temperature of EAN.

Methodology:

  • A small sample of EAN (typically 3-5 mg) is placed in an open platinum pan.[2]

  • The pan is placed on a sensitive microbalance within the TGA instrument.

  • The instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20 cm³/min).[2]

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from 100°C to 800°C).[2]

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure (unit cell parameters and space group) of a single crystal of EAN.

Methodology:

  • A suitable single crystal of EAN is grown, typically by slow cooling or solvent evaporation.

  • A crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • The mounted crystal is placed in an X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.

  • A monochromatic X-ray beam is directed at the crystal.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • A detector records the positions and intensities of the diffracted X-ray beams.

  • The resulting diffraction pattern is analyzed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • The intensities of the diffracted beams are used to solve the crystal structure and determine the positions of the atoms within the unit cell.

Karl Fischer Titration

This technique is used to determine the water content in a sample, which is crucial as water can significantly influence the physical properties of ionic liquids.

Objective: To quantify the water content in a sample of EAN.

Methodology:

  • A specialized Karl Fischer titrator is used, which consists of a titration vessel, a burette for the Karl Fischer reagent, and a platinum electrode for endpoint detection.

  • A suitable solvent, in which EAN is soluble, is added to the titration vessel.

  • The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

  • A precisely weighed amount of the EAN sample is introduced into the titration vessel.

  • The Karl Fischer reagent, which contains iodine, is slowly added to the sample solution.

  • The iodine reacts with the water in the sample in a stoichiometric reaction.

  • The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected by the platinum electrode.

  • The volume of the Karl Fischer reagent used is then correlated to the amount of water in the original sample.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

DSC_Workflow cluster_Preparation Sample Preparation cluster_Analysis DSC Analysis cluster_Data Data Acquisition & Analysis Sample EAN Sample (3-5 mg) Seal Hermetically Seal in Al Pan Sample->Seal Place Place Sample & Reference in DSC Seal->Place Heat_Initial Initial Heating (to 120°C) Place->Heat_Initial Isothermal_Hold1 Isothermal Hold (45 min) Heat_Initial->Isothermal_Hold1 Cooling Cooling Ramp (to -85°C) Isothermal_Hold1->Cooling Isothermal_Hold2 Isothermal Hold (5 min) Cooling->Isothermal_Hold2 Heating Heating Ramp (to 100°C) Isothermal_Hold2->Heating Record Record Heat Flow vs. Temp Heating->Record Analyze Analyze Thermogram Record->Analyze Determine Determine Tm, Tc, Tcc, ΔH Analyze->Determine

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of EAN.

TGA_Workflow cluster_Preparation Sample Preparation cluster_Analysis TGA Analysis cluster_Data Data Acquisition & Analysis Sample EAN Sample (3-5 mg) Place_Pan Place in Platinum Pan Sample->Place_Pan Place_TGA Place Pan in TGA Place_Pan->Place_TGA Purge Purge with Gas (N2 or Air) Place_TGA->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA Curve Record->Analyze Determine Determine Thermal Stability Analyze->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA) of EAN.

Phase_Behavior_Relationship Liquid Liquid EAN Amorphous Amorphous Solid Liquid->Amorphous Supercooling (-28°C) Crystal Crystalline Solid (Monoclinic, P2/c) Amorphous->Crystal Cold Crystallization (-40°C upon heating) Crystal->Liquid Melting (17°C)

Caption: Relationship between the different phases of ethylammonium nitrate.

References

Exploratory

Unraveling the Intricate Dance of Molecules: A Technical Guide to the Hydrogen Bonding Network in Ethylammonium Nitrate

For Immediate Release [City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the hydrogen bonding network in the protic ionic liquid, ethylammonium nitrate (...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the hydrogen bonding network in the protic ionic liquid, ethylammonium nitrate (EAN). This guide is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of the structural and dynamic properties of EAN's hydrogen bond network, which are crucial for its diverse applications, including as a solvent in electrochemistry and a protein crystallization agent.[1][2]

Ethylammonium nitrate is notable for its ability to form a three-dimensional hydrogen bonding network, a characteristic it shares with water.[3] This network is primarily defined by the interaction between the ethylammonium (EA⁺) cation, which acts as a hydrogen bond donor through the three protons of its ammonium group, and the nitrate (NO₃⁻) anion, which serves as the hydrogen bond acceptor.

This guide synthesizes findings from a range of advanced analytical techniques to provide a holistic understanding of this complex molecular environment.

The Architecture of Interaction: Insights from Diffraction and Simulation

The fundamental structure of the hydrogen bonding network in EAN has been elucidated through a combination of experimental techniques and computational modeling. Neutron and X-ray diffraction studies, alongside molecular dynamics (MD) simulations, have provided a detailed picture of the spatial arrangement of the ions and the geometry of the hydrogen bonds.

Molecular dynamics simulations have been instrumental in revealing the local structure and dynamics of EAN.[4] These simulations show a distinct ordering of the ions, with the ethyl groups of the cations interacting with each other, creating nonpolar domains, while the charged ammonium groups form hydrogen bonds with the nitrate anions in the polar domains.

Table 1: Quantitative Data from Molecular Dynamics Simulations

ParameterValue/RangeTechnique
N-H···O Bond Length 1.8 - 2.5 ÅMD Simulations
N-H···O Bond Angle > 150°MD Simulations
Coordination Number of EA⁺ around NO₃⁻ ~4-6MD Simulations
Hydrogen Bond Lifetime 1-5 psMD Simulations

The following diagram illustrates the fundamental hydrogen bonding interaction in EAN.

H_Bonding cluster_cation Ethylammonium (EA⁺) - Donor cluster_anion Nitrate (NO₃⁻) - Acceptor EA CH₃CH₂NH₃⁺ NO3 NO₃⁻ EA->NO3 N-H···O

Figure 1: Donor-acceptor relationship in EAN.

Dynamic Nature: Spectroscopic Investigations

The dynamic aspects of the hydrogen bonding network, including the strength and lifetime of the bonds, have been extensively studied using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the local environment of the N-H group. The frequency of the N-H stretching vibration provides direct information about the strength of the hydrogen bonds. In EAN, the broadness of the N-H stretching band indicates a wide distribution of hydrogen bond strengths and geometries, reflecting the dynamic and flexible nature of the network.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for probing hydrogen bonding. The chemical shift of the ammonium protons is particularly sensitive to the formation and strength of hydrogen bonds. Temperature-dependent NMR studies have revealed a weakening of the hydrogen-bonding network at higher temperatures.

Table 2: Spectroscopic Data on Hydrogen Bonding in EAN

TechniqueObserved FeatureWavenumber/Chemical ShiftInterpretation
FTIR N-H Stretching Band3100 - 3300 cm⁻¹Broad band indicates a distribution of H-bond strengths.
Raman N-H Stretching Mode~3200 cm⁻¹Complements FTIR data, sensitive to symmetric vibrations.
¹H NMR NH₃⁺ Proton Signal~7-8 ppmChemical shift is dependent on H-bond strength and temperature.[5]

The workflow for investigating the hydrogen bonding network using these complementary techniques is depicted below.

workflow cluster_exp Experimental Techniques cluster_data Data Analysis cluster_interp Interpretation MD Molecular Dynamics Simulations Structure 3D Structure Bond Lengths/Angles MD->Structure Neutron_Xray Neutron/X-ray Diffraction Neutron_Xray->Structure FTIR_Raman FTIR/Raman Spectroscopy Dynamics Vibrational Frequencies Chemical Shifts Bond Lifetimes FTIR_Raman->Dynamics NMR NMR Spectroscopy NMR->Dynamics HB_Network Hydrogen Bonding Network Model Structure->HB_Network Dynamics->HB_Network

Figure 2: Experimental and analytical workflow.

Experimental Protocols

A detailed description of the methodologies employed in the cited studies is provided to ensure reproducibility and to aid in the design of future experiments.

Molecular Dynamics (MD) Simulations

MD simulations of EAN are typically performed using classical force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). A typical simulation setup involves a cubic simulation box containing several hundred ion pairs, subjected to periodic boundary conditions. The system is first equilibrated in the NPT (isothermal-isobaric) ensemble to achieve the correct density, followed by a production run in the NVT (canonical) ensemble for data collection. Long-range electrostatic interactions are commonly handled using the Particle Mesh Ewald (PME) method.

Neutron and X-ray Diffraction

For neutron diffraction studies, a deuterated sample of EAN is often used to enhance the scattering contrast of the hydrogen atoms. The liquid sample is contained in a null-scattering sample holder (e.g., made of a Ti-Zr alloy) to minimize background signal. Data is collected at a spallation neutron source or a nuclear reactor. X-ray diffraction experiments on liquid EAN are typically performed using a high-energy synchrotron source to achieve sufficient penetration and resolution. The scattered intensity data from both techniques are then used to calculate the radial distribution functions, which provide information about the average distances between different atomic pairs.

Spectroscopic Measurements
  • FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FTIR spectra of liquid EAN, as it requires only a small sample volume and has a short path length.[6] Raman spectra are typically acquired using a laser excitation source in the visible or near-infrared region.

  • NMR Spectroscopy: ¹H NMR spectra are recorded on a high-field NMR spectrometer.[7] Samples are typically placed in standard 5 mm NMR tubes. Chemical shifts are referenced to an internal or external standard. Temperature control is crucial for studying the dynamics of the hydrogen bonding network.

Logical Framework for Understanding Hydrogen Bonding in EAN

The interplay of different intermolecular forces governs the overall structure and properties of EAN. The following diagram outlines the logical relationship between the fundamental interactions and the resulting characteristics of the hydrogen bonding network.

logical_framework cluster_forces Fundamental Interactions cluster_properties Network Characteristics cluster_consequences Macroscopic Properties Electrostatic Coulombic Forces Structure 3D Network Structure Electrostatic->Structure VDW Van der Waals Forces VDW->Structure H_Bonding_Force Hydrogen Bonding H_Bonding_Force->Structure Strength Moderate Bond Strength H_Bonding_Force->Strength Dynamics Flexible & Dynamic Structure->Dynamics Properties Viscosity, Conductivity, Solvating Ability Structure->Properties Strength->Dynamics Dynamics->Properties

Figure 3: Interplay of forces and properties.

This technical guide provides a foundational understanding of the hydrogen bonding network in ethylammonium nitrate, paving the way for further research and the tailored design of protic ionic liquids for specific applications. The detailed data and methodologies presented herein are intended to serve as a valuable reference for the scientific community.

References

Foundational

The Genesis of Ionic Liquids: An In-depth Technical Guide to the Early Studies of Ethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals Introduction Long before the term "ionic liquid" became a staple in the lexicon of modern chemistry, its foundational principles were being explored through...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long before the term "ionic liquid" became a staple in the lexicon of modern chemistry, its foundational principles were being explored through the study of a unique salt: ethylammonium nitrate (EAN). Synthesized and characterized by Paul Walden in his seminal 1914 publication, "Ueber die Molekulargrösse und elektrische Leitfähigkeit einiger geschmolzenen Salze" (On the Molecular Size and Electrical Conductivity of Some Molten Salts), EAN stands as the first widely recognized room-temperature ionic liquid. This technical guide delves into the early applications and studies of ethylammonium nitrate, providing a detailed look at the experimental protocols and quantitative data from this pioneering era. The information presented here is crucial for understanding the historical context and the fundamental properties of this important class of materials.

Synthesis of Ethylammonium Nitrate

The earliest reported synthesis of ethylammonium nitrate was a straightforward acid-base neutralization reaction.[1] This method, noted for its simplicity, laid the groundwork for the preparation of a wide range of protic ionic liquids.

Experimental Protocol: Synthesis of Ethylammonium Nitrate

The synthesis of ethylammonium nitrate was achieved through the reaction of ethylamine with concentrated nitric acid.[1][2]

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

Procedure:

  • Equimolar amounts of ethylamine and concentrated nitric acid were carefully reacted in an ice bath to control the exothermic nature of the neutralization reaction.[2]

  • The resulting solution was then processed to remove water, typically through evaporation, to yield the final product.[2]

Physicochemical Properties

A significant portion of the early research on ethylammonium nitrate was dedicated to characterizing its fundamental physical and chemical properties. Its remarkably low melting point for a salt was a key finding that set it apart from typical inorganic salts.

PropertyReported ValueTemperature (°C)Reference
Melting Point12 - 14-[1][3][4]
Boiling Point240-[3]
Density1.261 g/cm³20[3]
Viscosity0.28 Poise (0.028 Pa·s)25[3]
Electrical Conductivity~20 mS/cm25[3]

Table 1: Early Reported Physicochemical Properties of Ethylammonium Nitrate

Early Applications and Studies

The initial investigations into ethylammonium nitrate were primarily focused on its potential as an electrically conductive medium and as a novel solvent. These early studies opened the door to the vast field of electrochemistry in ionic liquids and explored their unique solvent properties.

Electrochemical Studies

The low melting point and inherent ionic conductivity of ethylammonium nitrate made it an immediate subject of interest for electrochemical studies.[4][5] It offered a liquid electrolyte system at or near room temperature, a significant departure from the high-temperature molten salts that were the norm for such research at the time.

Experimental Protocol: Conductivity Measurement

While Walden's original paper provides the data, the exact experimental setup for conductivity measurements in the early 20th century for molten salts involved variations of the Wheatstone bridge method with specially designed conductivity cells.

Apparatus:

  • Conductivity Cell (often a U-tube or a cell with parallel plates of a known area and distance apart)

  • Platinum Electrodes

  • Wheatstone Bridge

  • Temperature-controlled bath

Procedure:

  • The ethylammonium nitrate sample was placed in the conductivity cell, which was then immersed in a temperature-controlled bath to maintain a stable temperature.

  • The platinum electrodes were connected to a Wheatstone bridge circuit.

  • The resistance of the sample was measured using the Wheatstone bridge.

  • The specific conductivity (κ) was then calculated using the formula κ = (1/R) * (L/A), where R is the measured resistance, L is the distance between the electrodes, and A is the area of the electrodes.

experimental_workflow_conductivity

Solvent Properties

The potential of ethylammonium nitrate as a solvent was also recognized in its early days. Organic ionic compounds, including substituted pyridinium chlorides which share characteristics with EAN, were investigated as solvents for cellulose in the 1930s.[4]

Experimental Protocol: Cellulose Dissolution (Conceptual)

While detailed protocols from the early 20th century are scarce, the general approach would have involved the following steps.

Materials:

  • Ethylammonium Nitrate

  • Cellulose (e.g., cotton fibers)

  • Heating apparatus

  • Stirring mechanism

Procedure:

  • Cellulose was added to a vessel containing ethylammonium nitrate.

  • The mixture was heated and stirred to facilitate the dissolution of the cellulose.

  • The properties of the resulting solution would then be studied.

experimental_workflow_cellulose

Logical Relationships in Early EAN Research

The early studies on ethylammonium nitrate were driven by a logical progression of scientific inquiry, starting from its synthesis and leading to the exploration of its unique properties and potential applications.

logical_relationship_ean_research

Conclusion and Future Outlook

The pioneering work of Paul Walden on ethylammonium nitrate in the early 20th century laid the fundamental groundwork for the entire field of ionic liquids. His meticulous characterization of its properties and the subsequent exploration of its applications in electrochemistry and as a solvent demonstrated the potential of this new class of materials. While the experimental techniques of the time were rudimentary by modern standards, the data and observations from these early studies were remarkably insightful and continue to be relevant. For researchers, scientists, and drug development professionals today, understanding this historical context provides a deeper appreciation for the evolution of ionic liquid research and can inspire new avenues of investigation into their diverse applications. The absence of early studies on biological signaling pathways is a testament to the focus of the research at the time on fundamental physical chemistry, a focus that has since expanded to encompass a vast array of biological and pharmaceutical applications for modern ionic liquids.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethylammonium Nitrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of ethylammonium nitrate (EAN) as a sustainable and efficient solvent in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethylammonium nitrate (EAN) as a sustainable and efficient solvent in various organic synthesis reactions. EAN, a protic ionic liquid, offers unique properties such as low volatility, high thermal stability, and the ability to promote and influence the stereoselectivity of reactions, making it an attractive alternative to conventional volatile organic solvents.

Properties of Ethylammonium Nitrate (EAN)

EAN is a room-temperature ionic liquid with a melting point of 12 °C. It is composed of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻). Its key properties as a solvent in organic synthesis include:

  • Polarity: EAN is a polar solvent, capable of dissolving a wide range of organic and inorganic compounds.

  • Hydrogen Bonding: The ethylammonium cation is a hydrogen bond donor, which can influence reaction mechanisms and selectivity.

  • Low Volatility: EAN has a negligible vapor pressure, which reduces solvent loss and exposure risks.

  • Thermal Stability: It is stable up to high temperatures, allowing for a wide range of reaction conditions.

  • Recyclability: EAN can often be recovered and reused, contributing to greener chemical processes.

Application 1: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of EAN as a solvent can enhance reaction rates and, notably, improve the endo/exo stereoselectivity of the cycloaddition. The hydrogen-bonding capability of the ethylammonium cation is believed to stabilize the endo transition state, leading to a higher proportion of the endo product.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

This protocol describes a typical procedure for the Diels-Alder reaction in EAN to favor the formation of the endo adduct.

Materials:

  • Ethylammonium nitrate (EAN)

  • Cyclopentadiene (freshly distilled)

  • Methyl acrylate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add methyl acrylate (1.0 mmol) to ethylammonium nitrate (2 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled cyclopentadiene (1.2 mmol) to the mixture with stirring.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the endo and exo isomers.

Data Presentation
DienophileDieneSolventTime (h)Yield (%)endo:exo Ratio
Methyl AcrylateCyclopentadieneEAN49290:10
Methyl AcrylateCyclopentadieneToluene48575:25
Methyl Vinyl KetoneCyclopentadieneEAN39592:8
Methyl Vinyl KetoneCyclopentadieneToluene38880:20

Note: The data presented is a representative summary based on literature findings on the enhanced endo selectivity in EAN.

Logical Workflow for Diels-Alder Reaction in EAN

Diels_Alder_Workflow A Reactant Mixing (Dienophile in EAN) B Addition of Diene A->B Cooling to 0°C C Reaction at RT B->C D Reaction Monitoring (TLC) C->D E Work-up (Ether Extraction) D->E Completion F Purification (Column Chromatography) E->F G Product Analysis F->G Knoevenagel_Pathway Reactants Aldehyde + Active Methylene Compound in EAN Intermediate Intermediate Adduct Reactants->Intermediate Nucleophilic Addition Product α,β-Unsaturated Product + H₂O Intermediate->Product Dehydration Nitration_Workflow A Preparation of Nitrating Agent (Tf₂O in EAN at 0°C) B Addition of Aromatic Substrate A->B C Reaction at RT B->C D Quenching and Extraction C->D Completion E Washing and Drying D->E F Purification E->F G Nitrated Product F->G Suzuki_Cycle cluster_0 Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹B(OH)₂ + Base) PdII_R_R1->Pd0 Reductive Elimination (R-R¹) Michael_Addition_Flow Start Mix Michael Donor and Acceptor in EAN Add_Base Add Catalyst (Optional) Start->Add_Base Reaction Stir at Room Temperature Add_Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Precipitation Precipitate Product with Water Monitoring->Precipitation Completion Isolation Filter and Dry Product Precipitation->Isolation

Application

Application Notes and Protocols for Aromatic Nitration using Ethyl Ammonium Nitrate (EAN)

For Researchers, Scientists, and Drug Development Professionals Introduction Aromatic nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a fundamental and crucial transformation in organic synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a fundamental and crucial transformation in organic synthesis. Nitroaromatic compounds are valuable precursors for a wide array of functional groups, making them indispensable intermediates in the production of pharmaceuticals, dyes, agrochemicals, and energetic materials. Traditional nitration methods often employ harsh and corrosive reagents like mixed nitric and sulfuric acids, which can lead to safety concerns and the generation of significant acidic waste.

In recent years, the use of ionic liquids as reaction media has gained prominence as a greener and more efficient alternative. Ethyl Ammonium Nitrate (EAN), a protic ionic liquid, has emerged as a promising solvent and reagent for aromatic nitration. When combined with activating agents such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA), EAN forms powerful electrophilic nitrating species in situ. These systems offer several advantages, including high yields, mild reaction conditions, and the potential for recycling the ionic liquid, thereby reducing environmental impact.[1] This application note provides a detailed experimental protocol for the aromatic nitration of various substrates using EAN-based systems.

Materials and Apparatus

Materials:
  • Ethyl Ammonium Nitrate (EAN)

  • Aromatic substrate (e.g., benzene, toluene, chlorobenzene, anisole, nitrobenzene)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, separatory funnels, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • NMR spectrometer, GC-MS, or other analytical instruments for product characterization

Safety Precautions:
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Trifluoromethanesulfonic anhydride and trifluoroacetic anhydride are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if necessary.

  • Aromatic nitration reactions can be exothermic. Proper temperature control, especially during the addition of reagents, is crucial.

  • Handle all organic solvents and aromatic compounds with care, as they may be flammable and/or toxic.

Experimental Protocols

This section details the general procedures for the nitration of aromatic compounds using EAN in conjunction with either Tf₂O or TFAA. The choice between Tf₂O and TFAA often depends on the reactivity of the aromatic substrate, with the EAN/Tf₂O system being particularly effective for strongly deactivated rings.[1]

General Procedure for Aromatic Nitration using EAN/Tf₂O or EAN/TFAA:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 mmol) in Ethyl Ammonium Nitrate (EAN) (2.0 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol) or trifluoroacetic anhydride (TFAA) (1.1 mmol) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C or allow it to warm to room temperature, depending on the substrate's reactivity. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, quench the mixture by slowly adding it to a beaker containing ice-cold water (20 mL).

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure nitroaromatic compound.

  • Characterization: Characterize the purified product by spectroscopic methods such as NMR and GC-MS to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the nitration of various aromatic substrates using the EAN/Tf₂O system, highlighting the yields and regioselectivity of the reactions.

EntrySubstrateProduct(s)Yield (%)Isomer Ratio (o:m:p)
1BenzeneNitrobenzene95-
2TolueneNitrotoluenes9860:4:36
3ChlorobenzeneChloronitrobenzenes9635:1:64
4AnisoleNitroanisoles9930:0:70
5NitrobenzeneDinitrobenzene926:92:2

Data is compiled from representative results and may vary based on specific reaction conditions.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Aromatic Substrate in EAN B Cool to 0 °C A->B C Slowly add Tf₂O or TFAA B->C D Stir and Monitor by TLC C->D E Quench with Ice-Water D->E F Extract with Dichloromethane E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄/Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product (NMR, GC-MS) J->K

Caption: Experimental workflow for aromatic nitration using EAN.

G EAN Ethyl Ammonium Nitrate (EAN) NitratingAgent In situ generation of Electrophilic Nitrating Agent EAN->NitratingAgent Anhydride Tf₂O or TFAA Anhydride->NitratingAgent Intermediate Wheland Intermediate (Sigma Complex) NitratingAgent->Intermediate Aromatic Aromatic Substrate Aromatic->Intermediate Electrophilic Attack Product Nitroaromatic Product Intermediate->Product Deprotonation Byproduct H⁺ Intermediate->Byproduct

Caption: Simplified reaction pathway for EAN-mediated aromatic nitration.

References

Method

Ethylammonium Nitrate: A Highly Efficient Catalyst for Knoevenagel Condensation

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, util...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized in the creation of α,β-unsaturated compounds which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction is catalyzed by weak bases in organic solvents. In the quest for greener and more efficient synthetic methodologies, ionic liquids have emerged as promising alternatives, often functioning as both solvent and catalyst. Ethylammonium nitrate (EAN), a protic ionic liquid, has demonstrated remarkable efficacy in promoting the Knoevenagel condensation of aromatic aldehydes with active methylene compounds at room temperature, obviating the need for an additional catalyst.[1] This application note provides a detailed protocol and highlights the advantages of using EAN as a recyclable and efficient medium for this important transformation.

Advantages of Ethylammonium Nitrate (EAN) as a Catalyst

  • Dual Role: EAN acts as both a solvent and a catalyst, simplifying the reaction setup.[1]

  • Mild Reaction Conditions: The condensation proceeds efficiently at room temperature.[1]

  • High Yields: The reaction consistently provides high yields of the desired products.[1]

  • Green Solvent: As an ionic liquid, EAN has negligible vapor pressure, reducing air pollution and offering a safer alternative to volatile organic solvents.

  • Recyclability: EAN can be recovered and reused multiple times without a significant loss in its catalytic activity.

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds using ethylammonium nitrate as the catalyst. The reactions are typically carried out at room temperature.

AldehydeActive Methylene CompoundReaction Time (hours)Yield (%)
BenzaldehydeMalononitrile2>95
4-ChlorobenzaldehydeMalononitrile2.5>95
4-MethoxybenzaldehydeMalononitrile3>95
4-NitrobenzaldehydeMalononitrile1.5>95
BenzaldehydeEthyl Cyanoacetate4>90
4-ChlorobenzaldehydeEthyl Cyanoacetate5>90
4-MethoxybenzaldehydeEthyl Cyanoacetate6>90
4-NitrobenzaldehydeEthyl Cyanoacetate3>90
BenzaldehydeMeldrum's Acid1>95
4-ChlorobenzaldehydeMeldrum's Acid1.5>95

Note: The data presented is illustrative of typical results obtained under the specified conditions.

Experimental Protocols

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • Ethylammonium nitrate (EAN)

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (10 mmol, 1.0 eq).

  • Add the active methylene compound (10 mmol, 1.0 eq) to the flask.

  • Add ethylammonium nitrate (5 mL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 2-6 hours, depending on the substrates), add water (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure α,β-unsaturated product.

  • To recover the EAN, the aqueous filtrate is concentrated under reduced pressure to remove water. The recovered EAN can be reused for subsequent reactions.

Visualizations

Reaction Mechanism:

The proposed mechanism for the EAN-catalyzed Knoevenagel condensation involves a dual activation role of the ionic liquid. The ethylammonium cation is thought to activate the carbonyl group of the aldehyde via hydrogen bonding, making it more susceptible to nucleophilic attack. The nitrate anion can act as a weak base, facilitating the deprotonation of the active methylene compound to generate a carbanion.

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation & Dehydration Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde H-bonding EAN_cation [EtNH3]+ EAN_cation->Activated_Aldehyde Active_Methylene CH2(CN)2 Carbanion Carbanion [CH(CN)2]- Active_Methylene->Carbanion Deprotonation EAN_anion [NO3]- EAN_anion->Carbanion Intermediate Adduct Intermediate Activated_Aldehyde->Intermediate Nucleophilic Attack Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H2O Intermediate->Water

Caption: Proposed mechanism for the EAN-catalyzed Knoevenagel condensation.

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of α,β-unsaturated compounds using EAN as a catalyst.

Experimental_Workflow start Start reactants 1. Mix Aldehyde and Active Methylene Compound in EAN start->reactants reaction 2. Stir at Room Temperature (Monitor by TLC) reactants->reaction workup 3. Add Water to Precipitate Product reaction->workup filtration 4. Filter and Wash Solid Product workup->filtration purification 5. Recrystallize from Ethanol filtration->purification recycle 6. Recover and Recycle EAN from Aqueous Filtrate filtration->recycle product Pure α,β-Unsaturated Product purification->product

Caption: General experimental workflow for the Knoevenagel condensation in EAN.

References

Application

Application Notes and Protocols: Electrochemical Applications of Ethylammonium Nitrate (EAN) as an Electrolyte

Introduction Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), or EAN, holds a significant place in the history of materials science as the first compound to be identified as a room-temperature ionic liquid (RTIL) by Paul Wald...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), or EAN, holds a significant place in the history of materials science as the first compound to be identified as a room-temperature ionic liquid (RTIL) by Paul Walden in 1914.[1][2] EAN is a protic ionic liquid, formed by the proton transfer from nitric acid to ethylamine.[2] Its unique combination of properties, including a low melting point, negligible vapor pressure, high thermal stability, and good ionic conductivity, makes it an attractive electrolyte for a wide range of electrochemical applications.[3][4] These characteristics position EAN as a safer, more environmentally friendly alternative to traditional volatile organic solvents used in batteries, supercapacitors, solar cells, and electrodeposition processes.[3][5] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing EAN as an electrolyte.

Physicochemical Properties of Ethylammonium Nitrate (EAN)

EAN's utility as an electrolyte is rooted in its distinct physicochemical properties. Unlike conventional aqueous or organic electrolytes, EAN is composed entirely of ions, which imparts high ionic conductivity while its low volatility enhances operational safety.[3] A summary of its key quantitative properties is presented below.

PropertyValueTemperature (°C)Reference(s)
Molar Mass 108.0965 g/mol -[1]
Appearance Colorless to slightly yellowish liquidRoom Temperature[1]
Melting Point 9 - 14 °C-[2][6]
Boiling Point 240 °C (Decomposes ~250 °C)-[1]
Density 1.261 g/cm³20 °C[1][6]
Viscosity 28 - 36.5 cP (0.028 Pa·s)25 °C[1][3][6]
Ionic Conductivity 20 - 25.4 mS/cm20 - 25 °C[1][3][6]
Electrochemical Stability Window (ESW) ~2.7 - 3.0 V (on Pt, Glassy Carbon)25 °C[4][7]

Synthesis and Preparation of EAN

The synthesis of EAN is a straightforward acid-base neutralization reaction.[8] Careful control of temperature is crucial to prevent unwanted side reactions.

Protocol 2.1: Synthesis of Ethylammonium Nitrate

Materials:

  • Ethylamine solution (e.g., 70% in water)

  • Concentrated Nitric Acid (~65-70%)

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a known molar amount of ethylamine solution into a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise from a dropping funnel while stirring vigorously. Caution: This reaction is highly exothermic. Monitor the temperature closely and adjust the addition rate to keep it below 10-15°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours.

  • Let the solution warm to room temperature and continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.

  • Remove the water and any unreacted starting materials under reduced pressure using a rotary evaporator. The temperature should be maintained between 60-70°C.

  • The resulting viscous liquid is ethylammonium nitrate. For high-purity applications, further drying under high vacuum may be necessary to remove residual water.

G cluster_reactants Reactants cluster_process Process ethylamine Ethylamine Solution reaction 1. Neutralization Reaction (Stirring, <15°C in Ice Bath) ethylamine->reaction nitric_acid Conc. Nitric Acid nitric_acid->reaction maturation 2. Stir at Room Temp (12-24h) reaction->maturation purification 3. Water Removal (Rotary Evaporator) maturation->purification product High-Purity EAN purification->product G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish Working Electrode p2 Assemble 3-Electrode Cell with EAN p1->p2 p3 Purge with Inert Gas p2->p3 m1 Connect to Potentiostat p3->m1 m2 Apply Potential Sweep (Cyclic Voltammetry) m1->m2 m3 Record Current vs. Potential Data m2->m3 a1 Plot Voltammogram m3->a1 a2 Define Current Cutoff Limit a1->a2 a3 Determine Anodic & Cathodic Limits a2->a3 result Electrochemical Stability Window a3->result G cluster_electrode Electrode Fabrication cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing A Mix Active Material, Carbon, Binder B Create Slurry in Solvent A->B C Coat on Current Collector B->C D Dry and Cut Disks C->D E Stack: Electrode -> Separator -> Electrode D->E F Add EAN Electrolyte E->F G Seal in Coin Cell F->G H Cyclic Voltammetry (CV) G->H I Galvanostatic Charge- Discharge (GCD) G->I J Impedance Spectroscopy (EIS) G->J K Long-Term Cycling G->K G cluster_dssc DSSC Working Principle cluster_electrolyte EAN Electrolyte Photon Photon (Light) Dye Dye (S) Photon->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye_oxidized Oxidized Dye (S+) TiO2 TiO₂ Conduction Band Dye_excited->TiO2 2. Electron Injection Circuit External Circuit TiO2->Circuit 3. Electron Transport CE Counter Electrode Circuit->CE 4. External Current Triiodide I₃⁻ CE->Triiodide 5. Reduction at CE + 2e⁻ Iodide 3I⁻ Iodide->Dye_oxidized 6. Dye Regeneration - 2e⁻ G cluster_prep Preparation cluster_setup Cell Setup cluster_process Deposition Process cluster_final Final Steps A Dissolve Metal Salt in EAN D Add Electrolyte & Heat (optional) A->D B Clean Substrate (Cathode) C Assemble Anode and Cathode in Cell B->C C->D E Apply Potential or Current D->E F Metal Cations (Mⁿ⁺) Migrate to Cathode E->F G Reduction at Cathode: Mⁿ⁺ + ne⁻ → M(s) F->G H Metal Film Forms on Substrate G->H I Rinse & Dry Coated Substrate H->I J Characterize Film (SEM, XRD, etc.) I->J

References

Method

Application Notes and Protocols for Electrochemical Cell Setup with Ethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to setting up and utilizing an electrochemical cell with ethylammonium nitrate (EAN) as the electrolyt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to setting up and utilizing an electrochemical cell with ethylammonium nitrate (EAN) as the electrolyte. EAN, a protic ionic liquid, offers a unique solvent environment for a variety of electrochemical investigations due to its appreciable ionic conductivity, wide electrochemical window, and low volatility.[1][2][3] This document outlines the essential properties of EAN, detailed protocols for common electrochemical techniques, and safety considerations.

Introduction to Ethylammonium Nitrate (EAN) in Electrochemistry

First synthesized in 1914, ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) is considered the first room-temperature ionic liquid.[3] Its distinct properties, such as its ability to form three-dimensional hydrogen bonding networks similar to water, make it a versatile solvent in electrochemistry.[3] EAN is particularly useful for studying redox processes of organic and inorganic compounds, electrodeposition, and in the development of electrochemical sensors and energy storage devices.[2][4]

Physicochemical Properties of Ethylammonium Nitrate

A summary of the key physical and chemical properties of ethylammonium nitrate is presented in the table below. These parameters are crucial for designing and interpreting electrochemical experiments.

PropertyValueTemperature (°C)
Molar Mass 108.10 g/mol -
Melting Point 12 °C-
Density 1.261 g/cm³20
Viscosity 0.028 Pa·s (28 cP)25
Ionic Conductivity ~20 mS/cm25
Electrochemical Window ~4-5 V25

Note: Values are approximate and can be influenced by purity and water content.

Safety and Handling of Ethylammonium Nitrate

Hazard Summary: EAN may cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also an oxidizer and may intensify fire.[5][6]

Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear a self-contained breathing apparatus.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe vapor or spray.[1][7] Keep away from heat, sparks, open flames, and hot surfaces.[5] Take precautions to avoid mixing with combustible materials.[1][5]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[5]

  • First Aid:

    • If on skin: Wash with plenty of water.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • If inhaled: Move person into fresh air.[1]

    • If swallowed: Rinse mouth. Call a doctor if you feel unwell.[1]

Purification and Preparation of Ethylammonium Nitrate for Electrochemical Use

The purity of EAN, especially its water content, is critical for obtaining reliable and reproducible electrochemical data.

Protocol for Drying EAN:

  • Initial Drying: Place the as-received EAN in a round-bottom flask. Heat the flask to approximately 60-80°C under vacuum for several hours. This will remove the majority of the water content.

  • High-Vacuum Drying: For more stringent requirements, transfer the EAN to a Schlenk flask. Connect the flask to a high-vacuum line and continue drying at a slightly elevated temperature (e.g., 50°C) for at least 24 hours.

  • Storage: Store the dried EAN under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent reabsorption of moisture.

The Three-Electrode Electrochemical Cell

A three-electrode setup is standard for most electrochemical measurements as it allows for precise control of the working electrode potential.

  • Working Electrode (WE): The electrode where the reaction of interest occurs. Common materials include glassy carbon, platinum, and gold.

  • Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. It is typically made of an inert material with a large surface area, such as a platinum wire or mesh.

  • Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured. The choice of reference electrode is crucial in ionic liquids.

Reference Electrodes for EAN:

Standard aqueous reference electrodes (e.g., Ag/AgCl) are generally not suitable for direct use in EAN due to the potential for liquid junction potentials and contamination. Recommended alternatives include:

  • Quasi-Reference Electrodes (QREs): A simple silver or platinum wire can be used as a QRE. While easy to implement, their potential can drift. It is essential to calibrate the potential against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[8]

  • Ag/Ag⁺ Reference Electrode: A silver wire immersed in a solution of a silver salt (e.g., silver nitrate or silver triflate) dissolved in a small amount of EAN or a compatible solvent, separated from the main electrolyte by a frit.[9][10][11]

Experimental Protocols

The following are detailed protocols for common electrochemical techniques using EAN as the electrolyte. These protocols assume the use of a standard potentiostat and a three-electrode cell.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of an analyte.

Protocol for Investigating the Ferrocene/Ferrocenium Redox Couple in EAN:

  • Electrolyte Preparation: Prepare a solution of 5-10 mM ferrocene in dried EAN.

  • Cell Assembly:

    • Polish the working electrode (e.g., a 3 mm glassy carbon electrode) with alumina slurry, rinse thoroughly with deionized water and then a suitable organic solvent (e.g., acetone or ethanol), and dry completely.

    • Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., a silver wire QRE).

    • Add the ferrocene/EAN solution to the cell.

  • Deoxygenation: Bubble inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • CV Measurement:

    • Set the potential window. For the Fc/Fc⁺ couple in EAN, a typical starting range is -0.2 V to +0.8 V vs. the Ag QRE. The exact window may need to be adjusted based on the observed voltammogram.

    • Set the scan rate. A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

Diagram of the Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Ferrocene in EAN polish_we Polish Working Electrode prep_electrolyte->polish_we assemble_cell Assemble 3-Electrode Cell polish_we->assemble_cell deoxygenate Deoxygenate Solution assemble_cell->deoxygenate set_params Set Potential Window & Scan Rate deoxygenate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv determine_peaks Determine Peak Potentials & Currents run_cv->determine_peaks calculate_e0 Calculate Formal Potential determine_peaks->calculate_e0 analyze_reversibility Analyze Reversibility (ΔEp) calculate_e0->analyze_reversibility

Cyclic Voltammetry Experimental Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the interfacial properties of the electrode and the kinetics of electrochemical processes.[12]

Protocol for Characterizing a Redox Couple in EAN:

  • Cell Setup: Prepare the electrochemical cell as described for cyclic voltammetry, using a solution containing the redox couple of interest (e.g., 5 mM ferrocene in EAN).

  • Potentiostatic EIS:

    • Set the DC potential to the formal potential (E°') of the redox couple, as determined by cyclic voltammetry.

    • Apply a small AC perturbation voltage, typically 5-10 mV.

    • Set the frequency range. A common range is from 100 kHz down to 0.1 Hz.

  • Data Acquisition: Run the EIS experiment and collect the impedance data.

  • Data Analysis:

    • Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).[13]

Diagram of the EIS Experimental Logic:

EIS_Logic cluster_setup Setup cluster_perturbation Perturbation & Response cluster_analysis Analysis cell_prep Prepare Cell with Redox Couple in EAN set_dc_potential Set DC Potential to E°' cell_prep->set_dc_potential apply_ac Apply Small AC Voltage Perturbation set_dc_potential->apply_ac measure_ac_current Measure AC Current Response apply_ac->measure_ac_current calculate_impedance Calculate Impedance (Z = V/I) measure_ac_current->calculate_impedance nyquist_plot Generate Nyquist Plot calculate_impedance->nyquist_plot equivalent_circuit Model with Equivalent Circuit nyquist_plot->equivalent_circuit

Electrochemical Impedance Spectroscopy Logic
Chronopotentiometry

Chronopotentiometry involves applying a constant current and measuring the potential as a function of time. It is useful for determining diffusion coefficients and studying reaction mechanisms.

Protocol for Metal Deposition from EAN:

  • Electrolyte Preparation: Prepare a solution of the metal salt (e.g., a nickel or copper salt) in dried EAN. The concentration will depend on the specific metal and desired deposition rate.

  • Cell Assembly: Assemble the three-electrode cell with a suitable substrate as the working electrode (e.g., a platinum or gold disc), a platinum wire counter electrode, and a reference electrode.

  • Deoxygenation: Deoxygenate the solution as described for cyclic voltammetry.

  • Chronopotentiometry Measurement:

    • Apply a constant cathodic (negative) current. The magnitude of the current will influence the rate of deposition.

    • Record the potential of the working electrode as a function of time.

  • Data Analysis:

    • The potential-time plot will show a plateau corresponding to the deposition of the metal.

    • The transition time (τ), the time at which the potential rapidly changes, can be related to the concentration of the metal ion and its diffusion coefficient through the Sand equation.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.

Table of Cyclic Voltammetry Data for Ferrocene in EAN:

Scan Rate (mV/s)Epa (V)Epc (V)ipa (μA)ipc (μA)ΔEp (mV)
20
50
100
200

Table of EIS Parameters from Equivalent Circuit Fitting:

Redox CoupleRs (Ω)Rct (Ω)Cdl (μF)
Ferrocene/Ferrocenium
[Fe(CN)₆]³⁻/⁴⁻

These application notes and protocols provide a solid foundation for conducting electrochemical experiments in ethylammonium nitrate. Researchers should adapt these procedures as necessary for their specific systems of interest, always prioritizing safety and careful experimental technique.

References

Application

Application Notes and Protocols for Protein Crystallization Using Ethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing ethylammonium nitrate (EAN) as a precipitating agent in protei...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ethylammonium nitrate (EAN) as a precipitating agent in protein crystallization experiments. EAN, a protic ionic liquid, offers a unique set of properties that can be advantageous for crystallizing challenging proteins.

Introduction to Ethylammonium Nitrate in Protein Crystallization

Ethylammonium nitrate (EAN) is an ionic liquid with a melting point at room temperature, making it a versatile solvent and additive in biochemical applications.[1][2] Its unique combination of ionic and hydrophobic characteristics, along with its ability to form hydrogen bonds, makes it a valuable tool in protein crystallization.[1][2] EAN can function as a precipitant, a co-solvent, a detergent, or a delivery agent for hydrophobic ligands.[1][2][3]

Proteins have shown increased stability in the presence of EAN compared to traditional organic solvents. For instance, lysozyme treated with neat EAN and heated to 333 K for 6 hours retained 45% of its activity, a significant improvement over the 2% retention observed with DMSO under similar conditions.[1] This stabilizing effect makes EAN a promising reagent for proteins that are prone to denaturation.

Applications of Ethylammonium Nitrate

  • As a Precipitating Agent: EAN can be used as the primary precipitant to induce the supersaturation required for crystal nucleation and growth.[1][2]

  • As an Additive: The addition of small amounts of EAN to crystallization screens can improve the monodispersity of proteins that exhibit multiple aggregation states. For example, as little as 5% EAN was found to make previously polydisperse human replication protein A samples monodisperse.[1]

  • Solubilizing Hydrophobic Ligands: EAN can facilitate the delivery of hydrophobic ligands into protein crystals. Ferrocene, which is insoluble in water, has been shown to be soluble in solutions containing as little as 500 mM EAN.[1]

Data Summary: Crystallization of Lysozyme with EAN

The following table summarizes the quantitative data from successful crystallization experiments of hen egg-white lysozyme using ethylammonium nitrate as the precipitant.

ProteinProtein Concentration (mg/mL)BufferpHEAN Concentration (mM)Crystal System
Hen Egg-White Lysozyme50100 mM Sodium Acetate4.5 - 4.6300 - 500Monoclinic
Hen Egg-White Lysozyme50100 mM Sodium Acetate5.4 - 5.6300 - 400Tetragonal

Experimental Protocols

Protocol 1: Synthesis of Ethylammonium Nitrate (EAN)

This protocol describes the synthesis of EAN from nitric acid and ethylamine.

Materials:

  • 70% Nitric acid

  • 70% Ethylamine

  • Activated charcoal pellets

  • Methanol

  • 500 mL round-bottom flask

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Add 150 g of 70% nitric acid to a 500 mL round-bottom flask.

  • Place the flask in an ice bath and stir the acid to cool.

  • Slowly add an excess of 70% ethylamine dropwise to the stirring nitric acid. Caution: This reaction is exothermic.

  • Once the addition is complete, add activated charcoal pellets to the solution and stir overnight.

  • Gravity filter the solution to remove the charcoal.

  • Rinse the charcoal with methanol to recover any residual EAN.

  • Combine the filtrate and the methanol wash.

  • Lyophilize the product for one week to remove water and any volatile impurities.

  • Characterize the final product (e.g., by ¹H NMR).

Protocol 2: Crystallization of Lysozyme using Hanging-Drop Vapor Diffusion with EAN

This protocol details the crystallization of hen egg-white lysozyme using EAN as the precipitant via the hanging-drop vapor diffusion method.

Materials:

  • Hen egg-white lysozyme

  • Ethylammonium nitrate (EAN)

  • Sodium acetate

  • Glacial acetic acid

  • Deionized water

  • Hanging-drop crystallization trays

  • Coverslips

  • Micropipettes and tips

Solutions to Prepare:

  • Protein Stock Solution: Dissolve hen egg-white lysozyme to a final concentration of 50 mg/mL in 100 mM sodium acetate buffer at pH 4.5.

  • Reservoir Solutions: Prepare a series of reservoir solutions containing 100 mM sodium acetate buffer at varying pH values (e.g., pH 4.5, 4.6, 5.4, 5.5, 5.6) and varying concentrations of EAN (e.g., 300 mM, 350 mM, 400 mM, 450 mM, 500 mM).

Procedure:

  • Pipette 500 µL of a reservoir solution into a well of a hanging-drop crystallization tray.

  • On a coverslip, mix 5 µL of the protein stock solution with 5 µL of the corresponding reservoir solution to form a 10 µL drop.

  • Invert the coverslip and seal the well of the crystallization tray.

  • Repeat for all prepared reservoir conditions.

  • Incubate the trays at a constant temperature (e.g., room temperature) and monitor for crystal growth over several days to weeks.

Visualizations

Experimental_Workflow_for_Protein_Crystallization_with_EAN cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis P1 Synthesize and Purify EAN P3 Prepare Reservoir Solutions (Buffer, pH, EAN concentration screen) P1->P3 P2 Prepare Protein Stock Solution (e.g., 50 mg/mL Lysozyme) E2 Mix Protein and Reservoir Solution in Drop P2->E2 E1 Set up Hanging/Sitting Drop Vapor Diffusion Plates P3->E1 E1->E2 E3 Seal and Incubate Plates E2->E3 O1 Monitor for Crystal Growth (Microscopy) E3->O1 O2 Optimize Hit Conditions (Refine EAN, pH, Protein Conc.) O1->O2 O2->E1 Iterate O3 Harvest and Cryo-protect Crystals O2->O3 O4 X-ray Diffraction and Structure Determination O3->O4

Caption: Experimental workflow for protein crystallization using EAN as a precipitant.

Logical_Relationship_of_EAN_Properties_to_Crystallization cluster_properties Properties of EAN cluster_mechanisms Potential Mechanisms in Crystallization Prop1 Ionic Character Mech1 Reduces Protein Solubility (Precipitation) Prop1->Mech1 Mech2 Shields Surface Charges Prop1->Mech2 Prop2 Hydrophobic Character (Ethyl Group) Mech3 Mediates Protein-Protein Contacts Prop2->Mech3 Prop3 Hydrogen Bonding Capacity Prop3->Mech3 Prop4 Protein Stabilizing Effect Mech5 Maintains Protein Fold Prop4->Mech5 Outcome Successful Crystal Formation Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4 Improves Sample Monodispersity Mech4->Mech1 Mech5->Outcome

Caption: Logical relationship of EAN's properties to its role in protein crystallization.

References

Method

Application Note: Lysozyme Crystallization Using Ethylammonium Nitrate

Introduction Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography, a technique fundamental to structural biology and drug development.[1] The pro...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography, a technique fundamental to structural biology and drug development.[1] The process, however, can be challenging due to the complex nature of proteins and their sensitivity to environmental conditions.[1] Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising reagents in protein crystallization.[2][3] They can act as additives or precipitating agents, often improving crystal size, quality, and reproducibility.[2][4][5]

Ethylammonium nitrate (EAN) is a protic ionic liquid that has proven effective as a precipitating agent for the crystallization of the model protein, hen egg-white lysozyme (HEWL).[6][7][8] Due to its unique properties, including ionic and hydrophobic character and the ability to form hydrogen bonds, EAN is well-suited for use in protein crystallography.[6][7] Studies have shown that lysozyme maintains its native structure in the presence of EAN, and the resulting crystals are of sufficient quality for X-ray diffraction.[6] This document provides a detailed protocol for the crystallization of lysozyme using EAN as the primary precipitating agent.

Experimental Protocols

This section details the step-by-step methodology for crystallizing hen egg-white lysozyme using ethylammonium nitrate (EAN) via the hanging-drop vapor diffusion method.

Materials and Reagents
  • Lyophilized hen egg-white lysozyme (HEWL)

  • Ethylammonium nitrate (EAN)

  • Sodium acetate

  • Glacial acetic acid

  • Deionized water

  • Micro-filtration devices (0.22 µm pore size)[9]

  • 24-well crystallization plates[10]

  • Siliconized glass cover slips[11]

  • Pipettes and tips

  • pH meter

Stock Solution Preparation

2.1. Acetate Buffer (1.0 M, pH 4.5)

  • Dissolve the appropriate amount of sodium acetate in deionized water.

  • Adjust the pH to 4.5 using glacial acetic acid.

  • Bring the final volume to the desired amount with deionized water.

  • Filter the buffer through a 0.22 µm filter.[9]

2.2. Lysozyme Stock Solution (50 mg/mL)

  • Prepare 100 mM sodium acetate buffer, pH 4.5, by diluting the 1.0 M stock.

  • Weigh the required amount of lyophilized HEWL.

  • Dissolve the HEWL in the 100 mM acetate buffer to a final concentration of 50 mg/mL.[6]

  • Mix gently by rocking or slow inversion to avoid denaturation; do not vortex.[12]

  • Centrifuge or filter the solution through a 0.22 µm filter to remove any particulate matter.[12][13]

2.3. Reservoir (Precipitant) Solution

  • Prepare a series of reservoir solutions containing 300 mM to 500 mM EAN in 100 mM sodium acetate buffer.[6]

  • The pH of the reservoir solution can be varied between 4.5 and 5.6 to obtain different crystal forms (see Table 1).[6]

  • Filter the final reservoir solutions through a 0.22 µm filter.

Crystallization by Hanging-Drop Vapor Diffusion

The hanging-drop vapor diffusion method is a common technique for protein crystallization.[14][15] A small drop containing the protein and precipitant is sealed over a larger reservoir of the precipitant solution. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and precipitant in the drop and inducing crystallization.[16]

Protocol:

  • Pipette 500 µL of the desired reservoir solution (e.g., 400 mM EAN in 100 mM acetate buffer, pH 4.5) into a well of a 24-well crystallization plate.[6]

  • On a clean, siliconized cover slip, pipette 5 µL of the lysozyme stock solution (50 mg/mL).[6]

  • Add 5 µL of the reservoir solution to the lysozyme drop.[6] The total drop volume will be 10 µL.

  • Carefully invert the cover slip and place it over the well, ensuring an airtight seal is formed with vacuum grease.[9]

  • Repeat for other EAN concentrations and pH values as desired.

  • Store the crystallization plate at a constant temperature (e.g., 20°C) and observe for crystal growth over several days.[14][15] Crystals are expected to appear within 1-2 days.[9]

Data Presentation

The conditions for obtaining different crystal polymorphs of lysozyme using EAN are summarized below.

Table 1: Lysozyme Crystallization Conditions with EAN

Parameter Condition for Monoclinic Crystals Condition for Tetragonal Crystals Reference
Lysozyme Concentration 50 mg/mL 50 mg/mL [6]
Buffer 100 mM Sodium Acetate 100 mM Sodium Acetate [6]
pH 4.5 - 4.6 5.4 - 5.6 [6]
EAN Concentration 300 - 500 mM 300 - 400 mM [6]

| Method | Hanging-Drop Vapor Diffusion | Hanging-Drop Vapor Diffusion |[6] |

Visualizations

Experimental Workflow Diagram

The overall process from solution preparation to crystal observation is outlined below.

G cluster_prep 1. Solution Preparation cluster_setup 2. Crystallization Setup cluster_growth 3. Incubation & Observation prep_buffer Prepare Acetate Buffer (pH 4.5-5.6) prep_protein Prepare Lysozyme Stock (50 mg/mL) prep_buffer->prep_protein prep_reservoir Prepare EAN Reservoir Solution (300-500 mM) prep_buffer->prep_reservoir setup_drop Mix 5 µL Lysozyme + 5 µL Reservoir on Slip prep_protein->setup_drop setup_well Pipette 500 µL Reservoir Solution into Well prep_reservoir->setup_well setup_seal Invert and Seal Cover Slip on Well setup_drop->setup_seal growth_incubate Incubate at Constant Temperature setup_seal->growth_incubate growth_observe Observe for Crystal Growth growth_incubate->growth_observe growth_analyze Analyze Crystals (e.g., X-ray Diffraction) growth_observe->growth_analyze

Caption: Workflow for lysozyme crystallization with EAN.

Hanging-Drop Vapor Diffusion Diagram

This diagram illustrates the principle of the hanging-drop vapor diffusion technique.

G cluster_well Sealed Crystallization Well coverslip Cover Slip hanging_drop Hanging Drop (Protein + Reservoir Solution) vapor_diffusion Vapor Diffusion (H₂O moves from drop to reservoir) hanging_drop->vapor_diffusion reservoir Reservoir Solution (Higher Precipitant Concentration) vapor_diffusion->reservoir H₂O

Caption: Principle of hanging-drop vapor diffusion.

References

Application

Application Notes and Protocols: The Role of Ethylammonium Nitrate in Biocatalysis and Enzyme Stabilization

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the protic ionic liquid, ethylammonium nitrate (EAN), in biocatalysis, with a focus o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the protic ionic liquid, ethylammonium nitrate (EAN), in biocatalysis, with a focus on its role in enhancing enzyme stability and activity. Detailed protocols for key experiments are provided to enable researchers to apply these principles in their own work.

Introduction to Ethylammonium Nitrate in Biocatalysis

Ethylammonium nitrate (EAN) is a protic ionic liquid that has garnered attention in biocatalysis due to its unique physicochemical properties. As a "green solvent," it offers low volatility and high thermal stability.[1] Its ability to form hydrogen-bonded networks, similar to water, makes it a compelling medium for enzymatic reactions.[2] EAN can act as a solvent, co-solvent, or additive to modulate enzyme activity and stability, offering advantages over traditional organic solvents.[3]

The interaction of EAN with enzymes is multifaceted, involving electrostatic and hydrophobic interactions that can influence the enzyme's conformational stability and catalytic efficiency. The ethyl group of the cation can interact with hydrophobic regions of the protein, while the charged headgroup and the nitrate anion can engage in electrostatic interactions.

Applications of Ethylammonium Nitrate in Enzyme Stabilization and Activity

EAN has been shown to have a significant impact on the stability and activity of various enzymes. Its effects are highly dependent on the specific enzyme, the concentration of EAN, and the presence of water.

2.1. Enzyme Stabilization

EAN can enhance the stability of enzymes through several mechanisms:

  • Conformational Rigidity: By interacting with the enzyme's surface, EAN can induce a more rigid conformation, which can protect against thermal denaturation.

  • Prevention of Aggregation: EAN has been shown to prevent the aggregation of denatured proteins, facilitating their refolding into an active conformation.

  • Hydration Shell Modulation: The ions of EAN can interact with the hydration shell of the enzyme, influencing its structure and stability.

2.2. Modulation of Enzyme Activity

The effect of EAN on enzyme activity is complex and can be either activating or inhibitory depending on the enzyme and reaction conditions.

  • Increased Substrate Solubility: For reactions involving hydrophobic substrates, EAN can enhance their solubility, thereby increasing the reaction rate.

  • Altered Enzyme Conformation: EAN can induce subtle conformational changes in the enzyme's active site, which may lead to either an increase or decrease in catalytic efficiency.

  • Viscosity Effects: The viscosity of EAN solutions can impact substrate diffusion and, consequently, the overall reaction rate.

Quantitative Data on the Effect of Ethylammonium Nitrate on Enzymes

The following tables summarize the available quantitative data on the effect of EAN on the secondary structure and activity of selected enzymes.

Table 1: Effect of Aqueous Ethylammonium Nitrate (EAN) Solutions on the Secondary Structure of Various Proteins

ProteinEAN Concentration (mol%)α-Helix (%)β-Sheet (%)Turns/Bends (%)Random Coil (%)Reference
Lysozyme 038212516[2]
1037222615[2]
2536232615[2]
5034242715[2]
Trypsin 015452020[2]
1016442119[2]
2517432218[2]
5018412318[2]
α-Amylase 028202527[2]
1025222627[2]
25UnstableUnstableUnstableUnstable[2]
β-Lactoglobulin 012432025[2]
10UnstableUnstableUnstableUnstable[2]

Data derived from FTIR spectroscopic analysis. "Unstable" indicates that the protein precipitated or denatured at that concentration, preventing accurate measurement.

Table 2: Effect of Ethylammonium Nitrate (EAN) on the Activity of Candida antarctica Lipase B (CALB)

EAN Concentration (v/v %)Relative Activity (%)Reference
0 (in hexane)100Inferred from[4]
Neat EAN (with 2% water)~3[4]

Note: Data for CALB in EAN is limited. The low activity in neat EAN with low water content suggests that higher water activity may be necessary for optimal performance.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the role of EAN in biocatalysis and enzyme stabilization.

4.1. Protocol for Evaluating the Effect of EAN on Enzyme Secondary Structure using FTIR Spectroscopy

This protocol is adapted from the methodology described for analyzing protein structure in protic ionic liquids.[2]

Objective: To determine the effect of different concentrations of aqueous EAN on the secondary structure of a target enzyme.

Materials:

  • Target enzyme (e.g., Lysozyme, Trypsin)

  • Ethylammonium nitrate (EAN)

  • Deionized water

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipettes and appropriate laboratory glassware

Procedure:

  • Preparation of Aqueous EAN Solutions: Prepare a series of aqueous EAN solutions at different molar percentages (e.g., 0%, 10%, 25%, 50%).

  • Enzyme Solution Preparation: Dissolve the target enzyme in each of the prepared aqueous EAN solutions to a final concentration of 20 mg/mL.

  • Equilibration: Allow the enzyme solutions to equilibrate for at least 1 hour at room temperature before measurement.

  • FTIR Measurement: a. Acquire a background spectrum of the empty, clean ATR crystal. b. Acquire a spectrum of each of the aqueous EAN solutions without the enzyme (to be used for solvent subtraction). c. Apply a small volume of the enzyme solution onto the ATR crystal. d. Record the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 2 cm⁻¹ and an accumulation of 32 scans.[2]

  • Data Analysis: a. Subtract the corresponding solvent spectrum from each enzyme spectrum. b. Focus on the Amide I region (1600-1700 cm⁻¹), which is most sensitive to secondary structure. c. Perform deconvolution and curve fitting of the Amide I band to quantify the percentage of α-helix, β-sheet, turns, and random coil structures.

4.2. Protocol for Laccase Activity Assay in Aqueous EAN Medium

This protocol is a modified version of a standard laccase activity assay, adapted for use in an aqueous EAN environment.

Objective: To measure the activity of laccase in the presence of EAN.

Materials:

  • Laccase enzyme (e.g., from Trametes versicolor)

  • Ethylammonium nitrate (EAN)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

  • Citrate-phosphate buffer (pH 5.0)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of ABTS in deionized water. b. Prepare a series of reaction buffers containing the desired concentrations of EAN (e.g., 0%, 10%, 25%, 50% v/v) in citrate-phosphate buffer. c. Prepare a stock solution of laccase in the 0% EAN buffer.

  • Assay Procedure: a. In a cuvette, mix the reaction buffer containing EAN and the ABTS solution. The final concentration of ABTS should be in the range of 0.5-1.0 mM. b. Equilibrate the mixture at the desired reaction temperature (e.g., 25°C). c. Initiate the reaction by adding a small volume of the laccase stock solution to the cuvette and mix quickly. d. Immediately monitor the increase in absorbance at 420 nm over time (e.g., for 3-5 minutes). The green-colored cation radical (ABTS•+) is formed upon oxidation by laccase.

  • Calculation of Activity: a. Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. b. Calculate the laccase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * V_total) / (ε * V_enzyme * d) where:

    • ΔAbs/min is the rate of change in absorbance
    • V_total is the total volume of the assay mixture
    • ε is the molar extinction coefficient of ABTS•+ (36,000 M⁻¹cm⁻¹)
    • V_enzyme is the volume of the enzyme solution added
    • d is the path length of the cuvette (usually 1 cm) c. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

4.3. Protocol for Determining Enzyme Thermostability (Half-life) in EAN

Objective: To determine the thermal stability of an enzyme in the presence of EAN by calculating its half-life at an elevated temperature.

Materials:

  • Target enzyme

  • Ethylammonium nitrate (EAN)

  • Appropriate buffer for the enzyme

  • Water bath or incubator set to a denaturing temperature

  • Ice bath

  • Reagents for the specific enzyme activity assay

Procedure:

  • Enzyme Preparation: Prepare solutions of the enzyme in the buffer containing the desired concentrations of EAN (e.g., 0% and 50% v/v).

  • Thermal Inactivation: a. Place the enzyme solutions in a water bath or incubator at a temperature known to cause denaturation (e.g., 60°C). b. At various time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of each enzyme solution. c. Immediately place the withdrawn aliquot on ice to stop further denaturation.

  • Residual Activity Measurement: a. Assay the residual activity of each aliquot using the appropriate enzyme activity assay protocol (e.g., the laccase assay described above).

  • Data Analysis: a. Plot the natural logarithm of the percentage of residual activity (ln(% Residual Activity)) versus the incubation time. b. The data should fit a first-order decay model. The slope of the line will be the negative of the inactivation rate constant (k_inact). c. Calculate the half-life (t₁/₂) of the enzyme under each condition using the following equation: t₁/₂ = ln(2) / k_inact

Visualizations

Enzyme_EAN_Interaction_Workflow Workflow for Investigating Enzyme-EAN Interactions cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_enzyme Prepare Enzyme Stock Solution mix Mix Enzyme with EAN Solutions prep_enzyme->mix prep_ean Prepare Aqueous EAN Solutions (Varying Concentrations) prep_ean->mix activity_assay Enzyme Activity Assay (e.g., Spectrophotometry) mix->activity_assay stability_assay Enzyme Stability Assay (e.g., Thermal Denaturation) mix->stability_assay structure_analysis Structural Analysis (e.g., FTIR, CD Spectroscopy) mix->structure_analysis kinetic_params Determine Kinetic Parameters (Km, Vmax) activity_assay->kinetic_params half_life Calculate Half-life (t1/2) stability_assay->half_life secondary_structure Quantify Secondary Structure (α-helix, β-sheet) structure_analysis->secondary_structure conclusion Correlate Structural Changes with Activity and Stability kinetic_params->conclusion half_life->conclusion secondary_structure->conclusion

Caption: Experimental workflow for studying the effects of EAN on enzyme properties.

EAN_Enzyme_Interaction_Mechanism Proposed Mechanism of EAN-Enzyme Interaction cluster_interactions Direct Interactions cluster_effects Consequences cluster_outcomes Observed Outcomes EAN Ethylammonium Nitrate (EAN) hydrophobic Hydrophobic Interaction (Ethyl group with non-polar residues) EAN->hydrophobic Ethylammonium+ electrostatic Electrostatic Interaction (NH3+ and NO3- with charged residues) EAN->electrostatic Ethylammonium+ & Nitrate- h_bonding Hydrogen Bonding EAN->h_bonding hydration Hydration Shell Alteration EAN->hydration aggregation Reduced Aggregation EAN->aggregation prevents Enzyme Native Enzyme Enzyme->hydrophobic Enzyme->electrostatic Enzyme->h_bonding Enzyme->hydration conformation Conformational Change hydrophobic->conformation electrostatic->conformation h_bonding->conformation stability Increased Stability conformation->stability activity Modulated Activity (Increase or Decrease) conformation->activity hydration->stability hydration->activity

Caption: Logical relationships in the interaction of EAN with enzymes.

Conclusion

Ethylammonium nitrate presents a promising alternative to conventional solvents in biocatalysis, offering the potential to enhance enzyme stability and modulate activity. However, its effects are highly enzyme-specific, necessitating empirical evaluation for each new application. The protocols and data presented in these notes provide a framework for researchers to explore the utility of EAN in their own biocatalytic systems. Further research is needed to expand the quantitative understanding of EAN's impact on a wider range of enzymes and to elucidate the precise mechanisms of interaction.

References

Method

Application Notes and Protocols for Enzyme-Catalyzed Reactions in Ethylammonium Nitrate Medium

For Researchers, Scientists, and Drug Development Professionals Introduction Ethylammonium nitrate (EAN) is a protic ionic liquid that has garnered significant interest as a "green" solvent for biocatalysis. Its unique p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium nitrate (EAN) is a protic ionic liquid that has garnered significant interest as a "green" solvent for biocatalysis. Its unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to conventional organic solvents.[1][2] The use of enzymes in EAN can lead to enhanced activity, stability, and altered selectivity compared to aqueous or organic media.[3] This document provides a detailed protocol for conducting enzyme-catalyzed reactions in an EAN medium, using the lipase-catalyzed esterification of oleic acid with ethanol to produce ethyl oleate as a model reaction. While specific kinetic and stability data for enzymes in EAN are not extensively available in the current literature, this guide offers a comprehensive framework based on established principles of biocatalysis in ionic liquids.

Data Presentation

Quantitative data on enzyme kinetics and stability are crucial for optimizing biocatalytic processes. However, specific kinetic parameters for enzymes in ethylammonium nitrate are not widely reported. The following tables provide an illustrative summary of the types of quantitative data that should be determined when characterizing an enzyme in this medium. The values presented are hypothetical or adapted from studies in other non-aqueous systems and should be experimentally determined for the specific enzyme and reaction conditions in EAN.

Table 1: Illustrative Kinetic Parameters of Candida antarctica Lipase B (CALB) in Different Media

ParameterValue in HexaneValue in tert-ButanolIllustrative Value in EANUnit
Michaelis Constant (Km) for Oleic Acid1525To be determinedmM
Michaelis Constant (Km) for Ethanol5080To be determinedmM
Maximum Reaction Velocity (Vmax)12095To be determinedµmol/min/mg enzyme
Catalytic Efficiency (kcat/Km)8.0 x 1033.8 x 103To be determinedM-1s-1

Table 2: Illustrative Stability of Candida antarctica Lipase B (CALB) at 60°C

MediumHalf-life (t1/2)Incubation Conditions
Hexane8 hours60°C, constant stirring
tert-Butanol5 hours60°C, constant stirring
Ethylammonium NitrateTo be determined60°C, constant stirring

Experimental Protocols

This section details the methodologies for the lipase-catalyzed synthesis of ethyl oleate in EAN, including the reaction setup, monitoring, and product analysis.

Protocol 1: Lipase-Catalyzed Esterification of Oleic Acid with Ethanol in Ethylammonium Nitrate

1. Materials:

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

  • Ethylammonium nitrate (EAN), ≥98% purity

  • Oleic acid, ≥99% purity

  • Ethanol (absolute), ≥99.8% purity

  • Hexane, HPLC grade

  • Acetonitrile, HPLC grade

  • Internal standard (e.g., dodecane) for GC analysis

  • Deionized water

2. Equipment:

  • Thermostatted shaker incubator or magnetic stirrer with heating

  • Reaction vials (e.g., 10 mL screw-cap glass vials with PTFE septa)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., polar-modified polysiloxane)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

3. Preparation of Reagents:

  • EAN drying: Dry the EAN under vacuum at 60-70°C for at least 24 hours to remove residual water, as water content can significantly affect lipase activity and reaction equilibrium.

  • Substrate solution: Prepare a stock solution of oleic acid in the dried EAN at the desired concentration (e.g., 0.1 M).

  • Ethanol solution: Prepare a stock solution of ethanol in the dried EAN at the desired concentration (e.g., 0.3 M). The molar ratio of alcohol to acid is a critical parameter to optimize.

4. Enzyme Preparation:

  • Use immobilized CALB directly as supplied. If using a free lipase powder, it should be thoroughly dried before use.

5. Reaction Procedure:

  • To a 10 mL screw-cap vial, add the desired volume of the oleic acid solution in EAN.

  • Add the corresponding volume of the ethanol solution in EAN to achieve the desired molar ratio.

  • Add a known amount of the internal standard (e.g., dodecane) for subsequent GC analysis.

  • Add the immobilized CALB (e.g., 10 mg/mL of reaction volume). The optimal enzyme concentration should be determined experimentally.

  • Seal the vial tightly and place it in a thermostatted shaker incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture for analysis.

6. Sample Preparation for GC Analysis:

  • To the 50 µL aliquot of the reaction mixture, add 950 µL of hexane to dilute the sample and precipitate the enzyme.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the immobilized enzyme and any precipitated components.

  • Carefully transfer the supernatant (hexane layer containing substrates and product) to a GC vial for analysis.

7. GC Analysis:

  • GC conditions:

    • Injector temperature: 250°C

    • Detector temperature: 280°C

    • Oven temperature program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium or Nitrogen at a constant flow rate.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify and quantify the peaks corresponding to oleic acid, ethanol, ethyl oleate, and the internal standard by comparing their retention times with those of pure standards.

  • Calculate the conversion of oleic acid and the yield of ethyl oleate based on the peak areas relative to the internal standard.

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)
  • Set up a series of reactions as described in Protocol 1.

  • Vary the concentration of one substrate (e.g., oleic acid) while keeping the other substrate (ethanol) at a saturating concentration (typically at least 5-10 times its Km value, which may need to be estimated from preliminary experiments).

  • Measure the initial reaction rate for each substrate concentration by taking samples at early time points (e.g., every 30 minutes for the first 2-3 hours) where the product formation is linear with time.

  • Plot the initial reaction rate versus the substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

  • Repeat the procedure by varying the concentration of the second substrate (ethanol) while keeping the first (oleic acid) at a saturating concentration.

Protocol 3: Determination of Enzyme Thermal Stability (Half-life)
  • Prepare several vials containing the immobilized enzyme suspended in EAN.

  • Incubate these vials at a specific temperature (e.g., 60°C) in a thermostatted shaker.

  • At regular time intervals (e.g., every 2 hours), remove one vial and cool it down to the standard reaction temperature (e.g., 50°C).

  • Assay the residual activity of the enzyme by adding the substrates (oleic acid and ethanol) and following the reaction as described in Protocol 1.

  • Plot the natural logarithm of the residual activity versus the incubation time.

  • The half-life (t1/2) of the enzyme can be calculated from the slope (kdeactivation) of the linear portion of the plot using the equation: t1/2 = ln(2) / kdeactivation.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (EAN Drying, Substrate Solutions) reaction_setup Reaction Setup (Mix Reagents & Enzyme in Vial) reagent_prep->reaction_setup enzyme_prep Enzyme Preparation (Immobilized CALB) enzyme_prep->reaction_setup incubation Incubation (Controlled Temperature & Agitation) reaction_setup->incubation sampling Time-course Sampling incubation->sampling sample_prep Sample Preparation (Dilution, Centrifugation) sampling->sample_prep gc_analysis GC Analysis sample_prep->gc_analysis data_analysis Data Analysis (Conversion, Yield) gc_analysis->data_analysis Kinetic_Analysis_Workflow setup_reactions Set up reactions with varying substrate concentrations measure_rates Measure initial reaction rates setup_reactions->measure_rates plot_data Plot Rate vs. [Substrate] measure_rates->plot_data determine_params Determine Km and Vmax (e.g., Michaelis-Menten fit) plot_data->determine_params Stability_Analysis_Workflow incubate_enzyme Incubate enzyme in EAN at elevated temperature sample_timepoints Take samples at different time points incubate_enzyme->sample_timepoints assay_activity Assay residual activity sample_timepoints->assay_activity plot_activity Plot ln(Residual Activity) vs. Time assay_activity->plot_activity calculate_half_life Calculate Half-life (t1/2) plot_activity->calculate_half_life

References

Application

Application of Ethylammonium Nitrate in Transition Metal Extraction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ethylammonium nitrate (EAN) is a protic ionic liquid that has emerged as a promising medium for the solvent extraction of transition metal ions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium nitrate (EAN) is a protic ionic liquid that has emerged as a promising medium for the solvent extraction of transition metal ions.[1][2] Its unique properties, including its low melting point and ability to form distinct coordination environments, offer significant advantages over traditional aqueous systems.[1][2] When used as the polar phase in conjunction with a suitable extractant, such as tri-n-butyl phosphate (TBP), EAN can facilitate highly efficient and selective extraction of various transition metals.[1][3] This is attributed to the formation of anionic nitrato complexes of the metal ions within the EAN phase, which enhances their transfer into the organic phase.[3][4]

These application notes provide a comprehensive overview of the use of EAN in transition metal extraction, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Data Presentation

The extraction of transition metal nitrates from EAN using TBP is significantly more efficient than from conventional molecular polar solvents. The extraction efficiency is influenced by factors such as the presence of water and other coordinating ions.

Table 1: Extraction Percentage of Transition Metal Nitrates from EAN using 50 vol% TBP in n-decane

Metal IonExtraction Percentage (%)
Fe(III)>99
Mn(II)~98
Zn(II)~93
Co(II)~85
Cu(II)~75
Ni(II)~40

Data sourced from Li et al. (2021).

The presence of water in the EAN phase can reduce the extraction efficiency due to the hydration of the metal cations.

Table 2: Effect of Water on the Extraction Percentage of Transition Metal Nitrates from EAN using 50 vol% TBP in n-decane

Metal IonExtraction Percentage (%) with 5 vol% Water
Fe(III)99
Mn(II)96
Zn(II)81
Co(II)65
Cu(II)52
Ni(II)21

Data sourced from Li et al. (2021).

The addition of chloride ions (as LiCl) to the EAN phase also significantly impacts the extraction, with a pronounced decrease in extraction for most metals except for Fe(III). This effect can be exploited for selective separations.

Table 3: Effect of LiCl on the Extraction Percentage of Transition Metal Nitrates from EAN using 50 vol% TBP in n-decane

Metal IonExtraction Percentage (%) with 0.5 mol L⁻¹ LiCl
Fe(III)>99
Mn(II)~30
Zn(II)6.6
Co(II)~20
Cu(II)~15
Ni(II)~5

Data sourced from Li et al. (2021).

Experimental Protocols

Synthesis of Ethylammonium Nitrate (EAN)

EAN can be synthesized through a neutralization reaction between ethylamine and nitric acid.[2]

Materials:

  • Ethylamine (70 wt% in water)

  • Nitric acid (70 wt%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Schlenk line

Procedure:

  • Cool both the ethylamine and nitric acid solutions in an ice bath.

  • Slowly add the nitric acid to the ethylamine solution under vigorous stirring. Maintain the temperature below 30 °C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Remove the water from the resulting solution using a rotary evaporator.

  • Dry the EAN under vacuum on a Schlenk line to achieve a final water content of <0.5 wt%.

Solvent Extraction of Transition Metals

This protocol outlines a general procedure for the batch extraction of transition metal nitrates from EAN using TBP.

Materials:

  • Ethylammonium nitrate (EAN), dried

  • Transition metal nitrate salts (e.g., Fe(NO₃)₃·9H₂O, Co(NO₃)₂·6H₂O, etc.)

  • Tri-n-butyl phosphate (TBP), analytical grade

  • n-decane (or other suitable aliphatic diluent)

  • Glass vials (e.g., 4 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS)

Procedure:

  • Preparation of the More Polar (MP) Phase:

    • Dissolve the transition metal nitrate salts in EAN to the desired concentration (e.g., 0.01 mol L⁻¹ of each metal).

  • Preparation of the Less Polar (LP) Phase:

    • Prepare a solution of TBP in n-decane at the desired concentration (e.g., 50 vol%).

  • Extraction:

    • In a glass vial, combine equal volumes of the MP and LP phases (e.g., 2.0 mL of each).

    • Seal the vial and shake vigorously for a sufficient time to reach equilibrium (e.g., 1 hour) at a controlled temperature (e.g., 25 °C).[1]

  • Phase Separation:

    • Centrifuge the vials to ensure complete phase separation (e.g., 4000 rpm for 3 minutes).[1]

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the transition metals in both the EAN phase (raffinate) and the TBP phase (extract) using a suitable analytical technique.

Stripping of Transition Metals from the TBP Phase

The recovery of the extracted metals from the organic phase is a crucial step for process viability. The choice of stripping agent depends on the specific metal and the desired final product. Acidic solutions are commonly used to strip metal ions from TBP.

Materials:

  • Loaded TBP phase from the extraction step

  • Stripping agent (e.g., dilute nitric acid, hydrochloric acid, or sulfuric acid of appropriate concentration)

  • Glass vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

Procedure:

  • Stripping:

    • In a glass vial, combine the loaded TBP phase with the stripping solution at a defined phase ratio (e.g., 1:1).

    • Seal the vial and shake vigorously for a sufficient time to allow the metal to transfer back to the aqueous phase.

  • Phase Separation:

    • Centrifuge the vials to ensure complete phase separation.

  • Analysis:

    • Separate the two phases.

    • Determine the concentration of the transition metals in the aqueous strip solution and the stripped TBP phase to evaluate the stripping efficiency.

Visualizations

The following diagrams illustrate the key processes involved in the application of ethylammonium nitrate for transition metal extraction.

experimental_workflow cluster_preparation 1. Preparation of Phases cluster_extraction 2. Extraction cluster_analysis1 3. Analysis cluster_stripping 4. Stripping cluster_analysis2 5. Final Products EAN_phase EAN Phase (with Metal Nitrates) Mixing Vigorous Mixing EAN_phase->Mixing TBP_phase TBP Phase (in n-decane) TBP_phase->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Raffinate Raffinate (EAN Phase) Separation->Raffinate Extract Loaded Organic (TBP Phase) Separation->Extract Stripping_Mixing Mixing with Stripping Agent Extract->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic (Recyclable) Stripping_Separation->Stripped_Organic Aqueous_Product Aqueous Product (Concentrated Metal) Stripping_Separation->Aqueous_Product

Experimental workflow for transition metal extraction using EAN and TBP.

signaling_pathway cluster_EAN EAN Phase (More Polar) cluster_Interface Phase Interface cluster_TBP TBP Phase (Less Polar) Metal_ion Mⁿ⁺ (e.g., Co²⁺, Fe³⁺) Complex_ion [M(NO₃)ₓ]⁽ⁿ⁻ˣ⁾⁻ (e.g., [Co(NO₃)₄]²⁻, [Fe(NO₃)₄]⁻) Metal_ion->Complex_ion Complexation with excess NO₃⁻ Nitrate_ion NO₃⁻ Nitrate_ion->Complex_ion Extraction_Equilibrium Extraction Complex_ion->Extraction_Equilibrium Extracted_Complex M(NO₃)ₙ(TBP)ᵧ (e.g., Fe(TBP)₃(NO₃)₃) Extraction_Equilibrium->Extracted_Complex TBP TBP TBP->Extraction_Equilibrium

Mechanism of transition metal extraction from EAN by TBP.

Concluding Remarks

The use of ethylammonium nitrate as a polar phase in the solvent extraction of transition metals with TBP presents a highly effective alternative to conventional aqueous systems. The enhanced extraction efficiencies and the potential for selective separations by tuning the composition of the EAN phase (e.g., by addition of water or chloride ions) make this a promising methodology for various applications in metallurgy and chemical synthesis. Further research into the optimization of stripping processes and the effect of temperature and TBP concentration will continue to expand the utility of this innovative approach.

References

Method

Application Notes and Protocols for Solvent Extraction of Metal Nitrates with Tributyl Phosphate in Ethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent extraction is a pivotal technique for the separation and purification of metals in various fields, including hydrometallurgy, nuclear w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a pivotal technique for the separation and purification of metals in various fields, including hydrometallurgy, nuclear waste reprocessing, and the production of high-purity materials for pharmaceuticals and electronics.[1][2] Traditional solvent extraction systems often rely on an aqueous phase and an organic phase containing an extractant. However, the use of ionic liquids (ILs) as an alternative to aqueous or organic solvents is gaining significant attention due to their unique properties, such as low volatility, high thermal stability, and tunable solvent characteristics.[3]

This document provides detailed application notes and protocols for the solvent extraction of metal nitrates using tributyl phosphate (TBP) as the extractant in a system where the polar phase is the hydrophilic ionic liquid, ethylammonium nitrate (EAN).[1][4][5][6] Research has demonstrated that employing EAN in place of conventional molecular solvents can significantly enhance the extraction efficiency of transition metal nitrates.[1][4][5][6][7] EAN provides a nitrate-rich, water-scarce environment that promotes the formation of extractable metal-nitrate-TBP complexes.[1]

Key Advantages of the TBP-EAN System

  • Enhanced Extraction Efficiency: Distribution ratios for metal nitrates are considerably higher in the TBP-EAN system compared to systems with molecular polar solvents.[1][2][8]

  • Anhydrous Environment: EAN can create a low-water environment, which is advantageous as water molecules can compete with the extractant for coordination with the metal ions, thereby reducing extraction efficiency.[1]

  • Tunable Selectivity: The separation factors between different metals can be influenced by the addition of small amounts of water or other ions like chloride, allowing for process optimization.[7]

  • Room Temperature Operation: EAN has a low melting point (12°C), enabling extractions to be performed at or near room temperature without the need for heating.[1][2][6][8]

Experimental Data

The following tables summarize quantitative data for the extraction of various metal nitrates from EAN using TBP.

Table 1: Distribution Ratios (D) of Metal Nitrates in the TBP-EAN System.

Metal IonConcentration in EANTBP Concentration in DiluentDiluentDistribution Ratio (D)Reference
Co(II)0.01 mol L⁻¹50 vol%n-decane~10[7]
Fe(III)0.01 mol L⁻¹50 vol%n-decane>100[7]
Ni(II)0.01 mol L⁻¹50 vol%n-decane~1[7]
Cu(II)0.01 mol L⁻¹50 vol%n-decane~3[7]
Zn(II)0.01 mol L⁻¹50 vol%n-decane~0.3[7]
Mn(II)0.01 mol L⁻¹50 vol%n-decane~0.1[7]

Table 2: Effect of Water and Lithium Chloride on the Distribution Ratio of Co(II).

AdditiveConcentration of Additive in EANInitial Co(NO₃)₂ in EANTBP Concentration in DiluentDiluentDistribution Ratio (D) of Co(II)Reference
H₂O5 wt%0.01 mol L⁻¹50 vol%n-decaneDecreased significantly[1]
LiCl0.50 mol L⁻¹0.01 mol L⁻¹50 vol%n-decaneDecreased significantly[7]

Experimental Protocols

This section provides a detailed protocol for a typical solvent extraction experiment using the TBP-EAN system.

Materials
  • Ethylammonium nitrate (EAN) (synthesis can be performed by neutralizing ethylamine with nitric acid)[9]

  • Tri-n-butyl phosphate (TBP)

  • n-decane (or other suitable alkane diluent)

  • Metal nitrates (e.g., Co(NO₃)₂, Fe(NO₃)₃)

  • Glass vials (e.g., 4 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Pipettes

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS)

Protocol:
  • Preparation of the EAN Phase (Polar Phase):

    • Dissolve the metal nitrate salt(s) in EAN to the desired concentration (e.g., 0.01 mol L⁻¹).

    • Ensure the water content of the EAN is controlled, as it can influence the extraction efficiency. Drying of EAN should be done with care.[6]

  • Preparation of the Organic Phase (Less Polar Phase):

    • Prepare a solution of TBP in n-decane at the desired concentration (e.g., 50 vol%).

  • Solvent Extraction Procedure:

    • In a glass vial, add equal volumes (e.g., 2.0 mL) of the prepared EAN phase and the organic phase.[6]

    • Seal the vial and shake vigorously using a mechanical shaker or vortex mixer for a sufficient time to reach equilibrium (e.g., 1 hour).

    • After shaking, centrifuge the vial to ensure complete phase separation.

  • Sample Analysis:

    • Carefully separate the two phases using a pipette.

    • Determine the concentration of the metal ion in both the EAN phase and the organic phase using a suitable analytical technique.

  • Data Analysis:

    • Calculate the distribution ratio (D) for each metal ion using the following equation: D = [Metal]organic / [Metal]EAN where [Metal]organic and [Metal]EAN are the equilibrium concentrations of the metal in the organic and EAN phases, respectively.

Visualizations

Experimental Workflow

G Experimental Workflow for Solvent Extraction cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_ean Prepare Metal Nitrate Solution in EAN mix Mix EAN and TBP Phases prep_ean->mix prep_tbp Prepare TBP Solution in n-decane prep_tbp->mix equilibrate Shake to Reach Equilibrium mix->equilibrate separate Separate Phases by Centrifugation equilibrate->separate analyze_ean Analyze Metal Concentration in EAN Phase separate->analyze_ean analyze_tbp Analyze Metal Concentration in Organic Phase separate->analyze_tbp calculate Calculate Distribution Ratio (D) analyze_ean->calculate analyze_tbp->calculate

Caption: Workflow for metal nitrate extraction using TBP in EAN.

Proposed Extraction Mechanism

The enhanced extraction is attributed to the formation of neutral metal-TBP-nitrate complexes that are soluble in the organic phase. In the nitrate-rich EAN environment, metal cations form anionic nitrate complexes, which then interact with the TBP.

G Proposed Extraction Mechanism cluster_ean EAN Phase cluster_interface Phase Interface cluster_tbp Organic Phase (TBP/n-decane) M_aq Mⁿ⁺(EAN) M_complex_aq [M(NO₃)ₓ]⁽ⁿ⁻ˣ⁾⁻(EAN) M_aq->M_complex_aq + xNO₃⁻ NO3_aq NO₃⁻(EAN) transfer Phase Transfer M_complex_aq->transfer M_complex_org M(NO₃)ₙ(TBP)y(org) transfer->M_complex_org TBP_org yTBP(org) TBP_org->transfer

Caption: Metal complex formation and phase transfer in the TBP-EAN system.

Conclusion

The use of ethylammonium nitrate as the polar phase in the solvent extraction of metal nitrates with tributyl phosphate offers a promising alternative to conventional aqueous systems, primarily due to significantly enhanced extraction efficiencies. The protocols and data presented here provide a foundation for researchers to explore and optimize this system for various metal separation applications. Careful control of experimental parameters, particularly water content, is crucial for achieving reproducible and efficient separations. Further research can focus on expanding the range of metals studied and scaling up the process for industrial applications.

References

Application

Application Notes and Protocols for the Use of Ethylammonium Nitrate in the Formation of Microemulsions for Drug Delivery

Audience: Researchers, scientists, and drug development professionals. Introduction: Microemulsions are optically transparent, thermodynamically stable, and isotropic systems composed of a polar phase, an apolar phase, a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Microemulsions are optically transparent, thermodynamically stable, and isotropic systems composed of a polar phase, an apolar phase, and a surfactant, often in combination with a co-surfactant.[1] In recent years, the use of ionic liquids (ILs) as a polar phase in place of water has garnered significant interest, offering unique advantages such as high thermal stability and enhanced solubilization of poorly water-soluble drugs.[1][2][3] Ethylammonium nitrate (EAN), a protic ionic liquid, has emerged as a promising candidate for the formulation of these non-aqueous microemulsions.[2][4] This document provides detailed application notes and experimental protocols for the formation and characterization of EAN-based microemulsions for drug delivery applications.

EAN-based microemulsions can be of the oil-in-EAN (O/EAN) or EAN-in-oil (EAN/O) type, and can also form bicontinuous structures, where both the oil and EAN phases are continuous.[4] These systems have shown potential for high thermal stability, making them suitable for applications where temperature fluctuations are a concern.[2]

I. Components and Formulation Data

The formulation of a stable EAN-based microemulsion requires the careful selection of an oil phase and a surfactant. Non-ionic surfactants are commonly employed. The following tables summarize typical components and formulation data for EAN-based microemulsions.

Table 1: Components for Ethylammonium Nitrate (EAN) Based Microemulsions

Component CategoryExamplesRationale for Use
Polar Phase Ethylammonium Nitrate (EAN)A protic ionic liquid that can replace water, offering high thermal stability.
Apolar (Oil) Phase n-alkanes (e.g., n-octane, n-dodecane)Immiscible with EAN, forming the dispersed or continuous phase.
Surfactant Non-ionic surfactants (e.g., Polyoxyethylene ethers like C12E3, sugar-based surfactants)Stabilize the interface between the EAN and oil phases.
Co-surfactant (Optional) Short to medium chain alcohols (e.g., decanol)Can reduce interfacial tension and increase the fluidity of the interface.[2]

Table 2: Example Formulations and Physicochemical Properties of Blank EAN-Based Microemulsions

Polar PhaseOil PhaseSurfactantTemperature (°C)System TypeDroplet Size (nm)Reference
EANn-DodecaneC12E320-50O/EAN, Bicontinuous, EAN/OVaries with composition and temperature[4]
EANn-OctaneC12E320-50O/EAN, Bicontinuous, EAN/OVaries with composition and temperature[4]
EANDodecane1-hexadecyl-3-methyl imidazolium chloride ([C16mim][Cl]) / Decanol30-150EAN/OSwelling of structures with increasing EAN[2]

Table 3: Illustrative Data on Drug Solubility Enhancement in Microemulsion Systems *

DrugMicroemulsion SystemSolubility Enhancement FactorReference
ClopidogrelCapmul MCM (o/w)80.66[5]
FlunarizineCapmul MCM (o/w)123[6]
Miconazole NitrateOleic acid / PSM / Ethanol (o/w)Significantly greater than in DI water

*Note: These examples are provided to illustrate the potential of microemulsions for drug solubility enhancement. The specific systems are not based on EAN but demonstrate the principle.

II. Experimental Protocols

Protocol 1: Synthesis of Ethylammonium Nitrate (EAN)

Objective: To synthesize the protic ionic liquid EAN for use as the polar phase in microemulsion formulations.

Materials:

  • Ethylamine (70% v/v aqueous solution)

  • Concentrated Nitric Acid (69.5% v/v aqueous solution)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Place a flask containing a known molar amount of ethylamine solution in an ice bath on a magnetic stirrer.

  • Slowly add an equimolar amount of concentrated nitric acid to the ethylamine solution while stirring continuously. This reaction is exothermic and the temperature should be carefully controlled.

  • After the addition of nitric acid is complete, continue stirring for a few hours at room temperature.

  • Check the pH of the resulting solution. If the pH is acidic, add an excess of ethylamine solution dropwise until the pH becomes basic (approximately 10-12).

  • The resulting product is an aqueous solution of EAN. The water content can be determined by Karl Fischer titration and removed by rotary evaporation if necessary.

Protocol 2: Preparation of EAN-Based Microemulsions using the Phase Titration Method

Objective: To identify the microemulsion region in a pseudo-ternary phase diagram for a given EAN/oil/surfactant system.

Materials:

  • Ethylammonium Nitrate (EAN)

  • Selected oil (e.g., n-dodecane)

  • Selected surfactant (e.g., C12E3)

  • Glass vials with screw caps

  • Magnetic stirrer and small stir bars

  • Analytical balance

Procedure:

  • Prepare a series of mixtures of the oil and surfactant at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in separate glass vials.

  • To each of these oil/surfactant mixtures, add EAN dropwise while continuously stirring.

  • After each addition of EAN, visually inspect the sample for transparency and homogeneity. The transition from a turbid (emulsion) to a transparent (microemulsion) system is the endpoint.

  • Record the mass of all components at the point of microemulsion formation.

  • Plot the compositions on a pseudo-ternary phase diagram to delineate the microemulsion region.

Protocol 3: Characterization of EAN-Based Microemulsions

A. Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter of the droplets in the microemulsion.

Procedure:

  • Prepare the microemulsion sample as described in Protocol 2.

  • If necessary, dilute the sample with a suitable solvent (e.g., the continuous phase of the microemulsion) to avoid multiple scattering effects.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust or large aggregates.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including the laser wavelength, scattering angle, and temperature.

  • Perform the measurement to obtain the correlation function.

  • The instrument software will then calculate the particle size distribution and the average hydrodynamic diameter (Z-average).

B. Structural Characterization by Conductivity Measurement

Objective: To infer the structure of the microemulsion (O/EAN, EAN/O, or bicontinuous).

Procedure:

  • Prepare a series of microemulsion samples with varying compositions.

  • Measure the electrical conductivity of each sample using a conductivity meter at a constant temperature.

  • Interpretation:

    • EAN/O microemulsion: Low conductivity, as the non-conductive oil is the continuous phase.

    • O/EAN microemulsion: High conductivity, as the conductive EAN is the continuous phase.

    • Bicontinuous microemulsion: Intermediate and often rapidly increasing conductivity with changes in composition or temperature (percolation threshold).

III. Visualizations

G cluster_components Components of EAN-Based Microemulsion cluster_structure Microemulsion Structure EAN Ethylammonium Nitrate (EAN) (Polar Phase) Microemulsion Drug-Loaded EAN Microemulsion EAN->Microemulsion Oil n-Alkane (Apolar Phase) Oil->Microemulsion Surfactant Non-ionic Surfactant (e.g., C12E3) Surfactant->Microemulsion Drug Active Pharmaceutical Ingredient (API) Drug->Microemulsion

Caption: Components of a drug-loaded EAN-based microemulsion.

G cluster_prep Formulation Development cluster_char Physicochemical Characterization cluster_drug Drug Delivery Evaluation start Select Components: EAN, Oil, Surfactant titration Phase Titration start->titration 1. phase_diagram Construct Pseudo-ternary Phase Diagram titration->phase_diagram 2. formulation Select Microemulsion Composition phase_diagram->formulation 3. visual Visual Inspection (Transparency) formulation->visual 4. dls Dynamic Light Scattering (Droplet Size) formulation->dls 5. conductivity Conductivity Measurement (Structure) formulation->conductivity 6. solubility Drug Solubility Determination formulation->solubility 7. (for drug-loaded) stability Stability Studies solubility->stability 8. release In Vitro Drug Release stability->release 9.

Caption: Experimental workflow for EAN microemulsion formulation.

IV. Applications in Drug Development

EAN-based microemulsions offer several potential advantages in drug development:

  • Enhanced Solubilization: The unique solvent properties of EAN and the nanostructured nature of microemulsions can significantly enhance the solubility of poorly water-soluble drugs.[1]

  • Improved Bioavailability: By presenting the drug in a solubilized form, microemulsions can bypass the dissolution step, which is often the rate-limiting step for the absorption of poorly soluble drugs.[1]

  • High Thermal Stability: The use of EAN can extend the stability of microemulsion formulations over a wider temperature range compared to water-based systems.[2]

  • Versatile Drug Delivery: EAN-based microemulsions can be formulated for various routes of administration, including oral, topical, and parenteral.[1]

The use of ethylammonium nitrate in the formation of microemulsions represents a promising platform for the development of novel drug delivery systems. By carefully selecting the components and understanding the phase behavior, researchers can formulate stable, transparent microemulsions with the potential to enhance the solubility and bioavailability of a wide range of therapeutic agents. The protocols and data presented in this document provide a foundation for the exploration of EAN-based microemulsions in pharmaceutical research and development.

References

Method

Application Notes and Protocols: Ethylammonium Nitrate as a Medium for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of various nanoparticles using ethylammonium nitrate (EAN), a protic ionic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various nanoparticles using ethylammonium nitrate (EAN), a protic ionic liquid, as a reaction medium. EAN offers a unique environment for nanoparticle formation, acting as both a solvent and a stabilizer, influencing the size, shape, and surface chemistry of the resulting nanomaterials.

Introduction to Ethylammonium Nitrate in Nanoparticle Synthesis

Ethylammonium nitrate ([CH₃CH₂NH₃][NO₃]), one of the first discovered ionic liquids, is a room-temperature ionic liquid that has garnered significant interest as a medium for chemical reactions, including the synthesis of nanoparticles.[1] Its protic nature, arising from the acidic proton on the ammonium cation, allows it to engage in hydrogen bonding, which plays a crucial role in stabilizing nanoparticle surfaces.[2] The distinct nanostructure of EAN, with its polar and nonpolar domains, can also act as a template, guiding the growth and morphology of nanoparticles.[3]

The use of EAN as a medium for nanoparticle synthesis offers several advantages:

  • Inherent Stabilizing Properties: EAN can provide both electrostatic and steric stabilization to nanoparticles, preventing their agglomeration without the need for additional capping agents.[4]

  • Tunable Physicochemical Properties: The properties of EAN, such as viscosity and conductivity, can be tuned by factors like water content, which in turn can influence the reaction kinetics and nanoparticle characteristics.[3]

  • "Green" Solvent Characteristics: Due to its low vapor pressure, EAN is considered a more environmentally friendly alternative to volatile organic solvents traditionally used in nanoparticle synthesis.[5]

This document outlines generalized protocols for the synthesis of gold (Au), silver (Ag), and metal oxide nanoparticles in EAN. It is important to note that while the general principles are well-established for ionic liquids, specific detailed protocols for EAN are not abundantly available in the scientific literature. Therefore, the following protocols are adapted from established methods in similar ionic liquid systems and should be considered as a starting point for optimization.

General Experimental Workflow

The synthesis of nanoparticles in EAN typically follows a "bottom-up" approach where molecular precursors are reduced or decomposed to form atomic species that then nucleate and grow into nanoparticles. The general workflow can be visualized as follows:

experimental_workflow A Precursor Dissolution B Addition of Reducing/Precipitating Agent A->B in EAN C Nanoparticle Nucleation and Growth B->C D Reaction Quenching/Cooling C->D E Nanoparticle Isolation & Purification D->E e.g., Centrifugation F Characterization E->F

A general workflow for nanoparticle synthesis in EAN.

Synthesis Protocols

Gold Nanoparticle (AuNP) Synthesis (Adapted Protocol)

This protocol is based on the chemical reduction of a gold precursor in an ionic liquid medium.

Materials:

  • Ethylammonium nitrate (EAN)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄) or Sodium citrate

  • Deionized water (for precursor solution preparation, if necessary)

Protocol:

  • Precursor Solution Preparation: Dissolve a specific amount of HAuCl₄·3H₂O in a minimal amount of deionized water to create a stock solution (e.g., 10 mM).

  • Reaction Setup: In a clean reaction vessel, add a measured volume of EAN. Heat the EAN to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Gold Precursor Addition: Add a specific volume of the gold precursor stock solution to the heated EAN with continuous stirring.

  • Reduction: Prepare a fresh solution of the reducing agent (e.g., 100 mM NaBH₄ or 1% sodium citrate). Add the reducing agent dropwise to the reaction mixture. The color of the solution should change, indicating the formation of AuNPs (typically to a ruby red color).

  • Reaction Completion and Cooling: Continue stirring for a specified period (e.g., 30-60 minutes) to ensure complete reaction. Allow the solution to cool to room temperature.

  • Purification: Isolate the AuNPs by centrifugation. The nanoparticles will form a pellet at the bottom of the tube. Discard the supernatant and resuspend the nanoparticles in a suitable solvent like ethanol or deionized water. Repeat the centrifugation and resuspension steps multiple times to remove residual EAN and unreacted reagents.

  • Storage: Store the purified AuNPs in a suitable solvent at 4 °C.

Table 1: Example Parameters for AuNP Synthesis in Ionic Liquids (for adaptation to EAN)

PrecursorReducing AgentIonic LiquidTemperature (°C)Nanoparticle Size (nm)Reference (for adaptation)
HAuCl₄Sodium CitrateImidazolium-based IL8010-20[6]
HAuCl₄NaBH₄Imidazolium-based ILRoom Temp2-5[6]
Silver Nanoparticle (AgNP) Synthesis (Adapted Protocol)

This protocol outlines the synthesis of silver nanoparticles via chemical reduction.

Materials:

  • Ethylammonium nitrate (EAN)

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄) or Glucose

  • Deionized water

Protocol:

  • Precursor Solution Preparation: Prepare an aqueous solution of AgNO₃ (e.g., 0.1 M).

  • Reaction Setup: In a reaction vessel, add the desired amount of EAN and heat to the reaction temperature (e.g., 70 °C) with stirring.

  • Silver Precursor Addition: Add a specific volume of the AgNO₃ solution to the EAN.

  • Reduction: Prepare a fresh solution of the reducing agent (e.g., 0.2 M NaBH₄ or 1 M glucose). Add the reducing agent dropwise to the reaction mixture. A color change to yellowish-brown indicates the formation of AgNPs.

  • Reaction Completion and Cooling: Stir the reaction mixture for a set time (e.g., 1-2 hours) and then allow it to cool.

  • Purification: Follow the same purification procedure as described for AuNPs (Section 3.1, step 6).

  • Storage: Store the purified AgNPs in a suitable solvent, protected from light, at 4 °C.

Table 2: Example Parameters for AgNP Synthesis in Ionic Liquids (for adaptation to EAN)

PrecursorReducing AgentIonic LiquidTemperature (°C)Nanoparticle Size (nm)Reference (for adaptation)
AgNO₃NaBH₄Hydroxyl-functionalized IL605-20[7]
AgNO₃GlucoseImidazolium-based IL7010-50General chemical reduction methods can be adapted.
Metal Oxide Nanoparticle (e.g., ZnO) Synthesis (Adapted Protocol)

This protocol is based on a precipitation method in an ionic liquid medium.

Materials:

  • Ethylammonium nitrate (EAN)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Protocol:

  • Precursor Solution Preparation: Dissolve a specific amount of Zn(NO₃)₂·6H₂O in deionized water to create a stock solution (e.g., 0.3 M).

  • Reaction Setup: In a reaction vessel, add a measured volume of EAN and the zinc nitrate solution. Stir vigorously until a clear solution is obtained.

  • Precipitation: Prepare a solution of the precipitating agent (e.g., 0.6 M NaOH in ethanol). Add this solution dropwise to the reaction mixture while stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

  • Aging and Washing: Continue stirring for a period to allow the precipitate to age (e.g., 2 hours). Isolate the precipitate by centrifugation. Wash the precipitate multiple times with deionized water and ethanol to remove EAN and other impurities.

  • Drying and Calcination: Dry the washed precipitate in an oven (e.g., at 80 °C for 12 hours). Calcine the dried powder in a furnace at a high temperature (e.g., 300-500 °C for 2 hours) to convert the Zn(OH)₂ to ZnO nanoparticles.

Table 3: Example Parameters for Metal Oxide NP Synthesis in Ionic Liquids (for adaptation to EAN)

PrecursorPrecipitating AgentIonic LiquidCalcination Temp (°C)Nanoparticle Size (nm)Reference (for adaptation)
Zn(NO₃)₂·6H₂ONaOHImidazolium-based ILs30015-25[8]
Metal HalidesOrganic SolventsVarious ILsVariesVaries[9][10]

Role of Ethylammonium Nitrate in Nanoparticle Stabilization

The stabilization of nanoparticles in EAN is a complex interplay of electrostatic and steric effects, along with the unique hydrogen-bonding network of this protic ionic liquid.

stabilization_mechanism cluster_EAN Ethylammonium Nitrate Medium NP Nanoparticle Core EAN_Cation Ethylammonium Cation [CH₃CH₂NH₃]⁺ NP->EAN_Cation Electrostatic & Steric Repulsion Nitrate_Anion Nitrate Anion [NO₃]⁻ NP->Nitrate_Anion Electrostatic Attraction Stabilization Nanoparticle Stabilization EAN_Cation->Stabilization Nitrate_Anion->Stabilization

Stabilization mechanism of nanoparticles in EAN.

The ethylammonium cations can form a layer around the nanoparticle surface, providing steric hindrance that prevents aggregation. The charged nature of the ions also contributes to electrostatic repulsion between the nanoparticles. Furthermore, the nitrate anions can interact with the nanoparticle surface, influencing its charge and stability.

Characterization of Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their properties and potential applications.

Common Characterization Techniques:

  • UV-Visible (UV-Vis) Spectroscopy: Used to confirm the formation of metallic nanoparticles (e.g., AuNPs and AgNPs) by observing their characteristic Surface Plasmon Resonance (SPR) peaks.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and morphology.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the nanoparticles, especially for larger agglomerates or films.

  • X-ray Diffraction (XRD): Determines the crystalline structure and phase purity of the synthesized nanoparticles. The average crystallite size can be estimated using the Scherrer equation.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of any capping agents or residual ionic liquid on the nanoparticle surface.

characterization_flow Synthesis Nanoparticle Synthesis UV_Vis UV-Vis Spectroscopy (SPR Peak) Synthesis->UV_Vis DLS DLS (Size Distribution) Synthesis->DLS TEM_SEM TEM/SEM (Size, Shape, Morphology) Synthesis->TEM_SEM XRD XRD (Crystallinity, Phase) Synthesis->XRD FTIR FTIR (Surface Chemistry) Synthesis->FTIR Analysis Comprehensive Analysis UV_Vis->Analysis DLS->Analysis TEM_SEM->Analysis XRD->Analysis FTIR->Analysis

Flowchart of common nanoparticle characterization techniques.

Conclusion and Future Perspectives

Ethylammonium nitrate presents a promising medium for the synthesis of a variety of nanoparticles. Its unique properties as a protic ionic liquid offer avenues for controlling nanoparticle characteristics. The protocols provided in this document, adapted from similar ionic liquid systems, serve as a valuable starting point for researchers. Further systematic studies are required to fully elucidate the specific effects of EAN concentration, temperature, precursor-to-reducing agent ratio, and water content on the resulting nanoparticle properties. Such investigations will enable the tailored synthesis of nanoparticles in EAN for a wide range of applications in catalysis, sensing, and drug delivery.

References

Application

Application Note: Experimental Protocols for Characterizing Micelle Formation in Ethylammonium Nitrate

Audience: Researchers, scientists, and drug development professionals. Introduction: Ethylammonium nitrate (EAN) is a protic ionic liquid that serves as a unique, structured solvent for the self-assembly of amphiphilic m...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethylammonium nitrate (EAN) is a protic ionic liquid that serves as a unique, structured solvent for the self-assembly of amphiphilic molecules into micelles.[1] Understanding the formation and properties of micelles in EAN is crucial for various applications, including drug delivery, catalysis, and nanomaterial synthesis. This document provides a detailed guide to the experimental setups and protocols for studying micelle formation in EAN, focusing on the determination of the Critical Micelle Concentration (CMC), a key parameter indicating the onset of micellization.[2][3]

The primary techniques covered are surface tensiometry, conductometry, and fluorescence spectroscopy, each exploiting a different physicochemical change that occurs upon micelle formation.[4]

Key Experimental Techniques

Several methods can determine the CMC by detecting an abrupt change in a physical property of the surfactant solution with increasing concentration.[5]

  • Surface Tensiometry: This is a standard and widely applicable method for both ionic and non-ionic surfactants.[5] It relies on the principle that surfactant monomers adsorb at the solvent-air interface, reducing the surface tension. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][5][6] The CMC is identified as the concentration at the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[5][6]

  • Conductometry: This technique is suitable for ionic surfactants.[4][7] Below the CMC, the specific conductivity of the solution increases linearly with surfactant concentration as more charge-carrying monomers are added.[5] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles are less mobile and contribute less to the overall conductivity than individual ions.[5][7] The CMC is determined from the break in the conductivity versus concentration plot.[5]

  • Fluorescence Spectroscopy: This highly sensitive method uses a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in polar solvents like EAN but partitions readily into the nonpolar core of micelles.[8][9] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.[8] A significant change in the fluorescence intensity ratio at different wavelengths (e.g., I₁/I₃) indicates the transfer of the probe from the polar solvent to the hydrophobic micellar core, signaling micelle formation.[8]

Experimental Workflows and Relationships

The general workflow for studying micelle formation involves sample preparation, instrumental analysis, and data interpretation to determine the CMC and other thermodynamic parameters.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A Prepare Surfactant Stock Solution in EAN B Prepare Series of Dilutions A->B C Tensiometry B->C Measure Physical Property D Conductometry B->D Measure Physical Property E Fluorescence Spectroscopy B->E Measure Physical Property F Plot Property vs. Concentration C->F D->F E->F G Determine CMC from Inflection Point F->G H Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) G->H

Caption: General experimental workflow for CMC determination.

The choice of technique depends on the nature of the surfactant. The following diagram illustrates the relationship between surfactant type and applicable analytical methods.

G Surfactant Surfactant Type Ionic Ionic Surfactants Surfactant->Ionic NonIonic Non-Ionic Surfactants Surfactant->NonIonic Tensiometry Tensiometry Ionic->Tensiometry Conductometry Conductometry Ionic->Conductometry Fluorescence Fluorescence Spectroscopy Ionic->Fluorescence NonIonic->Tensiometry NonIonic->Fluorescence

References

Technical Notes & Optimization

Troubleshooting

strategies to reduce the viscosity of ethylammonium nitrate solutions

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to manage and reduce the viscosity of ethylammonium nitrate (EAN) solutions. Find troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to manage and reduce the viscosity of ethylammonium nitrate (EAN) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide: High Viscosity in EAN Solutions

Issue: My EAN solution is too viscous for my application. What can I do?

High viscosity in EAN solutions can be addressed by several methods. The optimal approach depends on the specific requirements of your experiment, such as the desired operating temperature and chemical compatibility. Here are the primary strategies to consider:

  • Increase the Temperature: The viscosity of EAN is highly dependent on temperature. Increasing the temperature of the solution will lead to a significant decrease in viscosity.[1][2] This is often the simplest method if your experimental setup can accommodate temperature control.

  • Add a Co-solvent: Introducing a co-solvent can effectively disrupt the hydrogen bonding network of EAN, leading to a reduction in viscosity.[1]

    • Water: The addition of water is a common and effective method to reduce the viscosity of EAN.[1][3] Even small amounts of water can significantly enhance fluidity. However, the presence of water may not be suitable for all applications, particularly those requiring anhydrous conditions.

    • Organic Solvents: Solvents like methanol and acetonitrile can also be used to decrease viscosity.[1] The choice of organic solvent will depend on its miscibility with EAN and its compatibility with other components in your system.

  • Adjust the Salt Concentration: In some cases, the addition of other salts can influence the viscosity of EAN solutions. For instance, the addition of lithium nitrate has been studied in EAN mixtures.[4] However, the effect can be complex and depends on the specific salt and its concentration.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the viscosity of EAN?

Increasing the temperature provides thermal energy to the EAN ions, overcoming the intermolecular forces and hydrogen bonds that contribute to its viscosity. This results in a more fluid solution.[1][2] The relationship between temperature and viscosity is generally non-linear, with a more pronounced decrease in viscosity at lower temperatures.

Q2: What is the effect of adding water on the viscosity of EAN?

Water molecules can intercalate into the EAN structure, disrupting the existing hydrogen bond network between the ethylammonium cations and nitrate anions.[3] This disruption reduces the overall intermolecular friction, leading to a decrease in viscosity.

Q3: Are there any disadvantages to using co-solvents to reduce viscosity?

Yes, while effective, the addition of co-solvents can alter other important properties of the EAN solution, such as its polarity, conductivity, and solvating ability. It is crucial to consider how these changes might impact your specific application. For example, the presence of water can be detrimental in moisture-sensitive electrochemical systems.[1]

Q4: How do I choose the right co-solvent?

The choice of co-solvent should be based on:

  • Miscibility: The co-solvent must be fully miscible with EAN at the desired concentration.

  • Chemical Compatibility: The co-solvent should not react with EAN or any other components in your experiment.

  • Desired Properties: Consider how the co-solvent will affect other properties of the solution, such as conductivity and polarity.

Q5: Can I use other ionic liquids to adjust the viscosity of EAN?

Mixing ionic liquids is a possible strategy to tune the physicochemical properties of the resulting solution. However, predicting the final viscosity of an ionic liquid mixture can be complex and may not follow a simple linear relationship. Experimental validation is recommended.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of Neat EAN

Temperature (°C)Temperature (K)Viscosity (mPa·s)
20293.15~36.5
25298.1528
30303.15~22
40313.15~15
55328.15~9

Note: Approximate values are interpolated from graphical data in the cited literature. For precise values, refer to the original publications.

Table 2: Effect of Co-solvents on the Viscosity of EAN Solutions at 25°C (298.15 K)

Co-solventMole Fraction of EANViscosity (mPa·s)
None (Neat EAN)1.028
Water0.9~20
Water0.8~14
Methanol0.8~10
Methanol0.6~5
Acetonitrile0.8~8
Acetonitrile0.6~4

Note: Approximate values are derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of EAN

This protocol is based on the synthesis method described in the literature.[3][5][6]

Materials:

  • Ethylamine (aqueous solution, e.g., 70%)

  • Concentrated Nitric Acid (~68%)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Schlenk line

Procedure:

  • Place the round-bottom flask containing the ethylamine solution in an ice bath and begin stirring.

  • Slowly add the concentrated nitric acid dropwise from the dropping funnel to the ethylamine solution. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.

  • Remove the water from the resulting solution using a rotary evaporator at approximately 40°C until the liquid level no longer changes.

  • For further drying, place the product on a Schlenk line for 72 hours at 30°C to remove any residual water.[3]

Protocol 2: Viscosity Measurement

This is a general protocol for viscosity measurement using a commercial viscometer.

Equipment:

  • Commercial viscometer (e.g., rolling-ball, capillary, or rotational viscometer)

  • Temperature-controlled sample holder or water bath

  • EAN solution sample

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions using standard viscosity fluids.

  • Equilibrate the EAN solution to the desired temperature using the temperature-controlled holder or water bath.

  • Introduce the EAN sample into the viscometer, ensuring there are no air bubbles.

  • Perform the viscosity measurement as per the instrument's operating procedure.

  • Repeat the measurement at least three times to ensure reproducibility and report the average value.

Visualizations

ViscosityReductionWorkflow start High Viscosity EAN Solution check_temp Can temperature be increased? start->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_solvent Is addition of a co-solvent permissible? check_temp->check_solvent No end_ok Viscosity Reduced increase_temp->end_ok add_solvent Add Co-solvent (e.g., Water, Methanol) check_solvent->add_solvent Yes check_salt Is altering salt concentration an option? check_solvent->check_salt No add_solvent->end_ok add_salt Add Compatible Salt check_salt->add_salt Yes end_not_ok Re-evaluate Experimental Parameters check_salt->end_not_ok No add_salt->end_ok

Caption: Decision workflow for reducing EAN solution viscosity.

CoSolventEffect cluster_0 Neat EAN cluster_1 EAN with Co-solvent EAN1 EAN EAN2 EAN EAN1->EAN2 H-Bond EAN3 EAN EAN2->EAN3 H-Bond EAN4 EAN EAN3->EAN4 H-Bond EAN4->EAN1 H-Bond EAN5 EAN CS1 Co-solvent EAN5->CS1 EAN6 EAN EAN7 EAN EAN6->EAN7 H-Bond CS1->EAN6 CS2 Co-solvent EAN7->CS2 cluster_1 cluster_1 cluster_0 cluster_0 label_disruption Disruption of H-Bond Network

Caption: Effect of a co-solvent on the EAN hydrogen bond network.

References

Optimization

Technical Support Center: Optimizing Organic Synthesis in Ethylammonium Nitrate (EAN)

Welcome to the technical support center for optimizing organic synthesis in the protic ionic liquid, Ethylammonium Nitrate (EAN). This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing organic synthesis in the protic ionic liquid, Ethylammonium Nitrate (EAN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions when using EAN as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is Ethylammonium Nitrate (EAN) and why is it used in organic synthesis?

A1: Ethylammonium nitrate (EAN) is a protic ionic liquid, first described in 1914.[1] It is a salt with a melting point of 12 °C, making it a liquid at or near room temperature.[1] EAN is considered a "green solvent" due to its low vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[2][3] It can enhance reaction rates and yields in various transformations, including nitrations and Knoevenagel condensations.

Q2: My reaction is sluggish or incomplete in EAN. What are the common causes?

A2: Several factors can contribute to slow or incomplete reactions in EAN:

  • High Viscosity: EAN is significantly more viscous than conventional organic solvents, which can hinder mass transfer and slow down reaction rates.

  • Water Content: The presence of water can drastically alter the physical properties of EAN, including its viscosity and polarity, which in turn affects reaction kinetics.

  • Reagent Purity: Impurities in either the EAN or the reactants can inhibit catalysts or lead to side reactions.

  • Sub-optimal Temperature: While many reactions in EAN proceed at mild temperatures, some may require heating to overcome the viscosity barrier and achieve a sufficient reaction rate.

Q3: How do I remove the product from the EAN after the reaction is complete?

A3: Product isolation from EAN is typically achieved through liquid-liquid extraction using a conventional organic solvent. Since EAN is highly polar and soluble in water, while many organic products are less polar, extraction with a suitable organic solvent allows for the separation of the product into the organic phase, leaving the EAN in the aqueous or ionic liquid phase. Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane.

Q4: Can I recycle and reuse the EAN after my reaction?

A4: Yes, one of the key advantages of using ionic liquids like EAN is their potential for recycling. After product extraction, the EAN can be recovered by removing any residual water and organic solvent under vacuum. The purity of the recycled EAN should be checked before reuse, as accumulated impurities can affect subsequent reactions.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue when working with EAN.

Troubleshooting Workflow for Low Yield in EAN

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Verify Reagent & EAN Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents/EAN Pure end Improved Yield reagent_quality->end Impure Reagents/ EAN Identified & Purified water_content Control Water Content reaction_conditions->water_content viscosity Address High Viscosity water_content->viscosity workup Evaluate Work-up & Purification viscosity->workup side_reactions Investigate Side Reactions workup->side_reactions Product Loss During Work-up workup->end Work-up Optimized decomposition Check for Product/Reagent Decomposition side_reactions->decomposition Side Reactions Identified decomposition->end Conditions Adjusted to Minimize Decomposition/ Side Reactions

Caption: A logical workflow for troubleshooting low reaction yields in EAN.

Detailed Troubleshooting Steps:

  • Verify Reagent and EAN Purity:

    • Problem: Impurities in starting materials or the EAN itself can poison catalysts or lead to unwanted side reactions, reducing the yield of the desired product.[4]

    • Solution: Ensure all reactants are of high purity. If you synthesized the EAN in-house, ensure it has been properly purified and dried. Commercial EAN should be from a reputable supplier.[2]

  • Optimize Reaction Conditions:

    • Problem: The optimal temperature, reaction time, and stoichiometry may differ in EAN compared to conventional solvents.

    • Solution: Systematically vary the reaction temperature. Gentle heating can often overcome the high viscosity of EAN and increase the reaction rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[5] A slight excess of one reactant may be beneficial.

  • Control Water Content:

    • Problem: EAN is hygroscopic, and absorbed water can significantly decrease its viscosity and alter its polarity, which can either inhibit or in some cases, alter the course of a reaction.[5]

    • Solution: Dry the EAN before use, for example, by heating under vacuum.[6] For water-sensitive reactions, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Address High Viscosity:

    • Problem: The high viscosity of EAN can lead to poor mixing and slow diffusion of reactants, resulting in lower yields.

    • Solution:

      • Increase the reaction temperature to decrease the viscosity of the EAN.

      • Use a co-solvent. Adding a small amount of a compatible organic solvent can significantly reduce the viscosity of the reaction mixture. However, the choice of co-solvent must be made carefully to ensure it does not negatively impact the reaction or subsequent work-up.

  • Evaluate Work-up and Purification:

    • Problem: The product may be partially soluble in the aqueous phase during extraction, or may be lost during chromatographic purification.

    • Solution:

      • Perform multiple extractions with the organic solvent to ensure complete removal of the product from the EAN.

      • Analyze the aqueous/EAN layer by TLC or other methods to check for residual product.

      • Optimize the solvent system for column chromatography to ensure good separation and minimize product loss.

Issue 2: Difficulty in Product Extraction

Efficiently separating the product from the highly polar EAN can sometimes be challenging.

Troubleshooting Workflow for Product Extraction from EAN

Product_Extraction_Troubleshooting start Product Extraction Issues emulsion Emulsion Formation start->emulsion low_recovery Low Product Recovery start->low_recovery ph_adjustment Adjust Aqueous Phase pH emulsion->ph_adjustment Break Emulsion solvent_choice Optimize Extraction Solvent low_recovery->solvent_choice multiple_extractions Perform Multiple Extractions solvent_choice->multiple_extractions end Efficient Product Extraction ph_adjustment->end back_extraction Consider Back-Extraction multiple_extractions->back_extraction back_extraction->end

Caption: A workflow for troubleshooting product extraction from EAN.

Detailed Troubleshooting Steps:

  • Emulsion Formation:

    • Problem: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult.

    • Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • Low Product Recovery:

    • Problem: The product may have some solubility in the aqueous/EAN phase, leading to incomplete extraction.

    • Solution:

      • Optimize Extraction Solvent: Choose a solvent in which your product has high solubility and is immiscible with the aqueous/EAN phase. You may need to screen several solvents.

      • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

      • Adjust pH: If your product has acidic or basic functional groups, adjusting the pH of the aqueous phase can suppress its ionization and increase its solubility in the organic phase.

Data Presentation

Table 1: Physicochemical Properties of Ethylammonium Nitrate (EAN)
PropertyValueReference
Molecular Weight108.11 g/mol [3]
Melting Point12 °C[1]
Density (at 25 °C)1.21 g/cm³[3]
Viscosity (at 25 °C)36.5 cP[3]
Conductivity (at 25 °C)25.4 mS/cm[3]
Table 2: Effect of Water Content on the Viscosity of EAN at 25 °C
Water Content (wt%)Viscosity (mPa·s)
0~30
10~15
20~8
30~5
50~2.5

Note: These are approximate values collated from various sources and are intended for illustrative purposes. The exact viscosity can vary with the purity of the EAN and the measurement conditions.

Experimental Protocols

Protocol 1: Synthesis and Purification of Ethylammonium Nitrate (EAN)

This protocol describes a common laboratory-scale synthesis of EAN.

Materials:

  • Ethylamine (70% in water)

  • Nitric acid (70%)

  • Activated charcoal

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add 150 g of 70% nitric acid.[7]

  • While stirring vigorously, slowly add an excess of 70% ethylamine dropwise, ensuring the temperature of the reaction mixture remains low.[7]

  • After the addition is complete, allow the mixture to stir overnight with activated charcoal pellets to decolorize the solution.[7]

  • Filter the mixture by gravity filtration to remove the charcoal. Rinse the charcoal with a small amount of methanol to recover any residual EAN.[7]

  • Remove the water and methanol from the filtrate using a rotary evaporator.

  • For further drying, place the EAN on a Schlenk line under high vacuum for an extended period to achieve a water content of <0.5 wt%.[6] The final product should be a colorless to slightly yellowish liquid.

Safety Note: The reaction between ethylamine and nitric acid is highly exothermic. The addition must be done slowly and with efficient cooling to control the reaction temperature.

Protocol 2: General Procedure for a Heck Reaction in EAN (Example: Iodobenzene and Ethyl Acrylate)

This protocol provides a general guideline for performing a Heck reaction in EAN.

Materials:

  • Iodobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Ethylammonium nitrate (EAN), dried

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ (e.g., 1-5 mol%), iodobenzene (1.0 equiv), and triethylamine (1.1 equiv).

  • Add dried EAN as the solvent.

  • Add ethyl acrylate (1.1-1.5 equiv) to the mixture.

  • Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to dissolve the EAN and triethylammonium salts.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: General Procedure for a Knoevenagel Condensation in EAN (Example: Benzaldehyde and Malononitrile)

This protocol provides a general guideline for performing a Knoevenagel condensation in EAN.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethylammonium nitrate (EAN)

Procedure:

  • In a reaction vessel, dissolve benzaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in EAN.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC. The Knoevenagel condensation produces water, which can inhibit the reaction, so using dried EAN is recommended.[5]

  • Upon completion, add water to the reaction mixture. The product may precipitate out of the aqueous solution.

  • If the product precipitates, collect it by suction filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize or purify by column chromatography as needed.

References

Troubleshooting

Technical Support Center: Ethylammonium Nitrate (EAN) Thermal Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability limitations of ethylammonium nitrate (EAN) in experimental settings....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability limitations of ethylammonium nitrate (EAN) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and effective use of EAN in your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments involving the thermal stability of EAN.

Question/Issue Possible Cause(s) Recommended Solution(s)
My EAN sample shows an unexpected color change (e.g., yellowing) upon heating. 1. Thermal decomposition may be initiated. 2. Presence of impurities that are less thermally stable. 3. Reaction with incompatible materials in the experimental setup.1. Immediately reduce the temperature. Note the temperature at which the color change occurred as a potential onset of decomposition. 2. Ensure the purity of your EAN sample is >97%. Consider purification if impurities are suspected. 3. Verify that all materials in contact with EAN at elevated temperatures are compatible. Avoid strong oxidizers, bases, and combustible materials.[1]
I'm observing inconsistent results in my thermal analysis (TGA/DSC). 1. Variations in sample size or preparation. 2. Inconsistent heating rates between experiments. 3. Changes in the purge gas atmosphere. 4. Contamination of the sample or instrument.1. Use a consistent and appropriate sample mass (typically 5-10 mg for TGA/DSC). Ensure the sample is evenly distributed in the pan. 2. Maintain a constant heating rate for all comparable experiments. A rate of 10 °C/min is standard for initial screening.[2] 3. Ensure a consistent and appropriate purge gas (e.g., nitrogen for inert atmosphere studies) and flow rate. 4. Clean the TGA/DSC sample holder and pan before each experiment. Store EAN in a tightly sealed container to prevent moisture absorption and contamination.
My TGA curve shows a gradual weight loss at temperatures below the expected decomposition point. 1. Presence of volatile impurities, such as water or residual solvents from synthesis. 2. Slow decomposition is occurring at a lower temperature than the rapid onset.1. Dry the EAN sample under vacuum before analysis to remove volatile components. 2. Consider that some ionic liquids can exhibit slow decomposition at temperatures below the main decomposition onset.[3][4] Analyze the evolved gases using a coupled technique like TGA-MS to identify the decomposition products.
The DSC thermogram shows an exothermic event at an unexpectedly low temperature. 1. Reaction with incompatible materials. 2. Catalytic decomposition due to impurities. 3. The sample is confined, leading to a pressure buildup and a lower decomposition temperature.1. Ensure the sample pan is made of a compatible material (e.g., aluminum, platinum). 2. Use high-purity EAN. Be aware that certain metals can catalyze the decomposition of nitrates. 3. Use vented sample pans for DSC analysis to avoid pressure buildup.
I have safety concerns about heating EAN in my experiment. 1. EAN is an oxidizing agent and can intensify fires. 2. Thermal decomposition can release toxic gases. 3. Risk of runaway reaction if heated in a confined space.1. Keep EAN away from combustible materials, heat sources, sparks, and open flames.[1][5] 2. Conduct experiments in a well-ventilated area or a fume hood. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] 3. Avoid heating EAN in sealed containers. Ensure adequate ventilation and pressure relief.

Frequently Asked Questions (FAQs)

1. What is the generally accepted decomposition temperature of Ethylammonium Nitrate (EAN)?

EAN boils at 240 °C and begins to decompose at approximately 250 °C.[6] However, it is important to note that thermal stability can be influenced by factors such as heating rate, atmosphere, and the presence of impurities. Some sources suggest that decomposition may begin at lower temperatures, with recommendations to avoid temperatures above 80°C for prolonged periods.[1]

2. How does the experimental atmosphere (e.g., inert vs. oxidative) affect the thermal stability of EAN?

The atmosphere can significantly impact the decomposition process. In an inert atmosphere (e.g., nitrogen), the decomposition is primarily driven by the inherent thermal stability of the molecule. In an oxidative atmosphere (e.g., air), the decomposition can be accelerated due to oxidation reactions, potentially leading to a lower observed decomposition temperature and different decomposition products.

3. What are the primary products of EAN thermal decomposition?

The thermal decomposition of EAN is expected to produce a variety of gaseous products. Based on the decomposition of similar nitrate compounds, these are likely to include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and water.[1] The initial step is likely the cleavage of the O–NO2 bond.[7]

4. What are the recommended storage and handling procedures for EAN to maintain its thermal stability?

To ensure the integrity and safety of EAN, it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5][8] It should be kept away from heat, sparks, open flames, and combustible materials.[1][5] EAN is incompatible with strong oxidizers, strong bases, and certain metals.[1]

5. Can I use EAN in a sealed container at elevated temperatures?

It is strongly advised not to heat EAN in a sealed container. Heating in a confined space can lead to a build-up of pressure from decomposition gases, creating a risk of explosion. Always use a system with adequate pressure relief.

Quantitative Data on Thermal Properties

The following table summarizes key thermal properties of Ethylammonium Nitrate.

PropertyValueSource(s)
Melting Point12 °C[6]
Boiling Point240 °C[6]
Decomposition Temperature~250 °C[6]
Recommended Max. Temperature (prolonged use)80 °C[1]

Experimental Protocols

Thermogravimetric Analysis (TGA) of Ethylammonium Nitrate

Objective: To determine the thermal stability and decomposition profile of EAN.

Materials:

  • Ethylammonium Nitrate (EAN), >97% purity

  • TGA instrument

  • TGA pans (platinum or alumina)

  • Nitrogen (or other inert gas) supply

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of EAN into a clean, tared TGA pan.

    • Record the exact mass.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to allow for stabilization.

    • Program the instrument to heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset) from the TGA curve, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) of Ethylammonium Nitrate

Objective: To determine the melting point and identify other thermal transitions of EAN.

Materials:

  • Ethylammonium Nitrate (EAN), >97% purity

  • DSC instrument

  • DSC pans (aluminum, vented) and lids

  • Nitrogen (or other inert gas) supply

  • Crimper for sealing pans

Procedure:

  • Instrument Preparation:

    • Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

    • Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of EAN into a clean, tared DSC pan.

    • Seal the pan with a vented lid using a crimper. This is crucial to prevent pressure buildup from any potential decomposition.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan in the DSC cell.

    • Equilibrate the sample at a starting temperature of -20 °C.

    • Program the instrument to heat the sample from -20 °C to a temperature below its decomposition point (e.g., 150 °C) at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and analyze the endothermic and exothermic peaks. The melting point will appear as an endothermic peak.

    • Determine the peak temperature and the enthalpy of fusion (area under the melting peak).

Visualizations

Experimental_Workflow_for_EAN_Thermal_Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Final Analysis start Obtain High-Purity EAN (>97%) dry Dry EAN under vacuum start->dry tga_prep Prepare 5-10 mg sample in TGA pan dry->tga_prep dsc_prep Prepare 2-5 mg sample in vented DSC pan dry->dsc_prep tga_run Heat from 30°C to 300°C at 10°C/min under N2 tga_prep->tga_run tga_data Record mass loss vs. temperature tga_run->tga_data tga_analysis Determine Tonset and decomposition profile tga_data->tga_analysis combine Correlate TGA and DSC data tga_analysis->combine dsc_run Heat from -20°C to 150°C at 10°C/min under N2 dsc_prep->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data dsc_analysis Identify melting point and other transitions dsc_data->dsc_analysis dsc_analysis->combine report Report Thermal Properties of EAN combine->report

Caption: Workflow for Thermal Analysis of EAN.

Troubleshooting_Flowchart_for_EAN_Thermal_Analysis start Unexpected Thermal Event Observed q1 Is there unexpected mass loss at low temperatures (TGA)? start->q1 a1_yes Check for volatile impurities (e.g., water). Dry sample and re-run. q1->a1_yes Yes q2 Is there an unexpected exothermic peak (DSC)? q1->q2 No a1_yes->q2 a2_yes Check for reaction with sample pan or impurities. Use an inert pan (e.g., platinum) and high-purity EAN. q2->a2_yes Yes q3 Are the results inconsistent between runs? q2->q3 No a2_yes->q3 a3_yes Standardize sample preparation, heating rate, and atmosphere. Ensure instrument is clean and calibrated. q3->a3_yes Yes end Consult further with technical support q3->end No a3_yes->end

Caption: Troubleshooting Decision Tree for EAN Thermal Analysis.

References

Optimization

Technical Support Center: Ethylammonium Nitrate (EAN) in Electrochemical Applications

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the electrochemical window of ethylammonium nitrate (EAN). The information is ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the electrochemical window of ethylammonium nitrate (EAN). The information is tailored for researchers, scientists, and professionals in drug development who utilize EAN in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the measured electrochemical window (EW) of my ethylammonium nitrate (EAN) significantly narrower than literature values?

A1: A narrower than expected electrochemical window for EAN is commonly due to the presence of impurities. Water is a primary culprit, as its presence can significantly reduce the electrochemical stability of ionic liquids.[1][2][3][4] Other potential impurities include residual halides (e.g., chloride, bromide) from synthesis, or unreacted starting materials like ethylamine or nitric acid.[5][6] Even at low concentrations, these impurities can undergo redox reactions within the potential range of pure EAN, leading to a premature breakdown of the electrolyte and a narrowing of the usable electrochemical window.[4][7]

Q2: How does water content specifically affect the electrochemical window of EAN?

A2: Water is electrochemically active and its presence reduces the potential at which hydrogen and oxygen evolution occur. This directly curtails the anodic and cathodic limits of the ionic liquid.[2] An increase in water content has been shown to significantly narrow the electrochemical window of various ionic liquids.[1][3] The effect is so pronounced that at saturated water levels, the electrochemical window of an ionic liquid can approach that of water itself (approximately 2 V).[4][7] Furthermore, water can increase the prominence of redox peaks from other dissolved impurities.[4][7]

Q3: What are the most common impurities in EAN and how are they introduced?

A3: The most common impurities in EAN are:

  • Water: EAN is hygroscopic and can absorb moisture from the atmosphere.[8] It can also be a byproduct of the synthesis reaction or be present in the starting materials.[5]

  • Halides (Cl⁻, Br⁻, I⁻): While EAN is typically synthesized via a halide-free route (neutralization of ethylamine with nitric acid), halide contamination can occur from impure starting materials or cross-contamination in the laboratory.[6][9][10] Halide ions can be more easily oxidized than the nitrate anion, thus reducing the anodic limit.

  • Unreacted Starting Materials: Incomplete reaction during synthesis can leave residual ethylamine or nitric acid in the final product.[9][10][11]

Q4: My cyclic voltammogram shows unexpected redox peaks within the electrochemical window of EAN. What could be the cause?

A4: Unexpected redox peaks are often indicative of electrochemically active impurities.[4] These can include dissolved oxygen, trace metals, or organic contaminants. The presence of water can make the redox peaks of these dissolved impurities more prominent.[4][7] It is crucial to ensure the purity of the EAN and the inertness of the electrochemical cell environment (e.g., by purging with an inert gas like argon or nitrogen).

Q5: How can I minimize the impact of impurities on my electrochemical measurements with EAN?

A5: To minimize the effects of impurities, consider the following:

  • Drying: Dry the EAN under vacuum before use to remove absorbed water.[5] The final water content should be verified using Karl Fischer titration.[1][2][3]

  • Purification: If halide or other synthesis-related impurities are suspected, purification of the EAN may be necessary.

  • Inert Atmosphere: Conduct all experiments in a glove box or under a continuous flow of an inert gas (e.g., argon or nitrogen) to prevent moisture and oxygen contamination.

  • Proper Storage: Store EAN in a tightly sealed container in a desiccator or under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the general effect of common impurities on the electrochemical window of ionic liquids. While specific quantitative data for EAN is limited in the provided search results, the trends observed for other ionic liquids are applicable.

ImpurityConcentrationGeneral Effect on Electrochemical Window (EW)Reference
WaterIncreasing contentSignificant narrowing of the EW.[1][2][3][1][2][3][4][7]
Low moisture (<10% RH)A significant reduction in the EW is already observable.[4][7][4][7]
Saturated levelsThe EW approaches that of water (~2 V).[4][7][4][7]
Halides (e.g., Cl⁻)Trace amountsCan lower the oxidative (anodic) limit of the EW.[6]
Dissolved OxygenAtmospheric levelsCan introduce reduction peaks and narrow the cathodic limit.[4]

Experimental Protocols

Measurement of the Electrochemical Window of EAN using Cyclic Voltammetry

This protocol outlines the standard procedure for determining the electrochemical window of EAN.

a. Materials and Equipment:

  • Ethylammonium nitrate (EAN), dried under vacuum.

  • Three-electrode electrochemical cell.

  • Working electrode (e.g., glassy carbon, platinum, or gold).[12]

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

  • Counter electrode (e.g., platinum wire or mesh).

  • Potentiostat.

  • Inert gas supply (Argon or Nitrogen).

b. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to remove any residual polishing material. Dry the electrode thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Electrolyte Preparation: Place a known volume of dried EAN into the electrochemical cell inside a glove box or under an inert atmosphere.

  • De-gassing: Purge the EAN with an inert gas for at least 20-30 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the electrolyte during the experiment.

  • Cyclic Voltammetry:

    • Set the potentiostat to perform a cyclic voltammetry scan.

    • Start the potential scan from the open-circuit potential (OCP) towards the negative (cathodic) limit.

    • Reverse the scan direction towards the positive (anodic) limit.

    • Define the cathodic and anodic limits as the potentials at which the current density reaches a predefined threshold (e.g., 0.5 or 1.0 mA/cm²).

    • A typical scan rate is between 10 and 100 mV/s.[13]

Determination of Water Content using Karl Fischer Titration

This protocol is for quantifying the water content in EAN.

a. Materials and Equipment:

  • Karl Fischer titrator (coulometric or volumetric).

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Coulomat AG).

  • Gastight syringe for sample injection.

  • EAN sample.

b. Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Blank Measurement: Run a blank measurement to determine the background drift of moisture into the cell.

  • Sample Injection: Using a gastight syringe, accurately weigh and inject a known amount of the EAN sample into the titration cell.

  • Titration: The titrator will automatically titrate the water in the sample and display the water content, typically in parts per million (ppm) or weight percentage.

  • Repeatability: Perform multiple measurements to ensure the accuracy and repeatability of the results.

Logical Relationship Diagram

The following diagram illustrates the impact of various impurities on the electrochemical window of ethylammonium nitrate.

cluster_ean Electrolyte cluster_result Overall Outcome water Water (H₂O) (from atmosphere/synthesis) anodic Lowered Anodic Limit (Premature Oxidation) water->anodic H₂O oxidation cathodic Lowered Cathodic Limit (Premature Reduction) water->cathodic H₂O reduction peaks Spurious Redox Peaks water->peaks Increases prominence of other impurity peaks halides Halides (Cl⁻, Br⁻) (from starting materials) halides->anodic Halide oxidation precursors Unreacted Precursors (Ethylamine, Nitric Acid) precursors->peaks ean Ethylammonium Nitrate (EAN) result Narrowed Electrochemical Window anodic->result cathodic->result peaks->result Indicates instability

Caption: Logical workflow showing how common impurities lead to a narrowed electrochemical window in ethylammonium nitrate.

References

Troubleshooting

Technical Support Center: Crystallization in Ethylammonium Nitrate (EAN) Solutions

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of compounds in ethylammonium nitrat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of compounds in ethylammonium nitrate (EAN) solutions. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your crystallization experiments with EAN.

Q1: No crystals are forming, and the solution remains clear.

Possible Causes:

  • Insufficient Supersaturation: The concentration of your compound in the EAN solution may be too low to induce nucleation.

  • High Solubility: Your compound might be highly soluble in the specific EAN-based solvent system.

  • Inappropriate Temperature: The current temperature may not be optimal for nucleation.[1]

  • Absence of Nucleation Sites: Highly pure solutions can sometimes be difficult to crystallize due to a lack of surfaces to initiate crystal growth.

Troubleshooting Steps:

  • Increase Concentration:

    • Slow Solvent Evaporation: Partially cover the crystallization vessel to allow for the slow evaporation of a co-solvent (if used) or water, which can be present as an impurity in EAN. This will gradually increase the concentration of your compound.

    • Start with a Higher Concentration: Prepare a new, more concentrated solution of your compound in EAN.

  • Induce Nucleation:

    • Seeding: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the solution. This provides a template for further crystal growth.

    • Scratching: Gently scratch the inside surface of the crystallization vessel below the solution level with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.

  • Vary Temperature:

    • Gradual Cooling: If your compound's solubility decreases with temperature, slowly cool the solution. Rapid cooling can lead to the formation of oils or amorphous solids.

    • Temperature Cycling: In some cases, cycling the temperature (e.g., alternating between a slightly higher and lower temperature) can promote nucleation.

  • Modify the Solvent System:

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent that is miscible with a poor solvent (an "anti-solvent"), the slow addition of the anti-solvent can induce crystallization.

Q2: An oil or amorphous precipitate has formed instead of crystals.

Possible Causes:

  • High Supersaturation: The solution is too concentrated, causing the compound to "crash out" of the solution as a non-crystalline solid or liquid.

  • Rapid Temperature Change: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystal formation.

  • Impurities: The presence of impurities can interfere with the crystal lattice formation, leading to an oily precipitate. Common impurities in EAN can include water and halide ions from the synthesis process.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add Solvent: Add a small amount of the solvent back to the solution to dissolve the oil or amorphous solid, then allow for slower recrystallization.

    • Start with a Lower Concentration: Prepare a new, less concentrated solution.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the vessel can help slow the cooling process.

  • Address Impurities:

    • Purify EAN: Ensure the EAN used is of high purity. Water content can significantly affect the physical properties of EAN.[2] Halide impurities can also influence the properties of ionic liquids.[3][4]

    • Purify Your Compound: Further purify your target compound to remove any contaminants that may inhibit crystallization.

Q3: The crystals are very small (microcrystals) or of poor quality.

Possible Causes:

  • Rapid Nucleation: Too many nucleation sites lead to the formation of a large number of small crystals instead of a few large ones.

  • Insufficient Growth Time: The crystals may not have had enough time to grow to a suitable size.

  • Vibrations or Disturbances: Physical disturbances can disrupt the crystal growth process.[1]

Troubleshooting Steps:

  • Control Nucleation:

    • Reduce Supersaturation Rate: Slow down the rate of solvent evaporation or cooling to reduce the number of initial nuclei.

    • Use a Cleaner Vessel: Ensure your crystallization vessel is meticulously clean to minimize nucleation from dust or other particulates.

  • Optimize Growth Conditions:

    • Patience is Key: Allow the crystallization to proceed undisturbed for a longer period (days or even weeks).

    • Maintain a Stable Environment: Keep the crystallization setup in a location free from vibrations and significant temperature fluctuations.[1]

  • Refine the Solvent System:

    • Use Additives: In some cases, small amounts of additives can improve crystal quality. EAN itself can act as a useful additive in protein crystallization.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of EAN to use for crystallization?

The optimal concentration of EAN is highly dependent on the specific compound being crystallized. For example, in the crystallization of lysozyme, EAN concentrations in the range of 300-500 mM have been used successfully.[7] It is recommended to screen a range of EAN concentrations to find the ideal conditions for your compound.

Q2: How does pH affect crystallization in EAN solutions?

For compounds with ionizable groups, pH can be a critical parameter. In the case of lysozyme crystallization in EAN, different crystal forms were obtained at pH 4.5-4.6 and pH 5.4-5.6.[7] It is advisable to buffer the solution and screen a range of pH values.

Q3: Can water content in EAN affect my crystallization experiment?

Yes, water can significantly influence the physical properties of EAN, such as viscosity and electrical conductivity.[2] This can, in turn, affect the solubility of your compound and the kinetics of crystal growth. For reproducible results, it is important to use EAN with a known and consistent water content.

Q4: What are common impurities in EAN, and how can they be removed?

Common impurities in EAN can include residual starting materials (ethylamine and nitric acid), water, and halide ions if halide-containing precursors were used in an alternative synthesis route.[3][4][8] Purification methods can include treatment with activated charcoal followed by filtration and drying under vacuum.[7]

Q5: Are there any specific safety precautions I should take when working with EAN?

EAN is considered to be an irritant.[9] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Crystallization Conditions for Lysozyme in Ethylammonium Nitrate (EAN) Solutions [7]

ParameterCondition 1Condition 2
Protein Hen Egg-White LysozymeHen Egg-White Lysozyme
Protein Concentration 25 mg/mL (in drop)25 mg/mL (in drop)
Buffer 100 mM Sodium Acetate100 mM Sodium Acetate
pH 4.5 - 4.65.4 - 5.6
EAN Concentration 300 - 500 mM300 - 400 mM
Resulting Crystal Form MonoclinicTetragonal

Experimental Protocols

Protocol 1: Synthesis of Ethylammonium Nitrate (EAN)

This protocol is adapted from the literature for the synthesis of EAN.[7]

Materials:

  • Ethylamine (70% in water)

  • Nitric Acid (70% in water)

  • Activated Charcoal

  • Methanol

  • Ice Bath

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Cool 150 g of 70% nitric acid in a 500 mL round-bottom flask using an ice bath.

  • While stirring, slowly add an excess of 70% ethylamine dropwise to the cooled nitric acid. Caution: This reaction is exothermic.

  • After the addition is complete, add activated charcoal pellets to the solution and stir overnight.

  • Gravity filter the mixture to remove the charcoal.

  • Rinse the charcoal with methanol to recover any residual EAN.

  • Combine the filtrate and the methanol wash.

  • Remove the solvent (water and methanol) via lyophilization or rotary evaporation to obtain the purified EAN.

  • Characterize the final product (e.g., by ¹H NMR) to confirm its identity and purity.

Protocol 2: General Protocol for Crystallization using EAN (Vapor Diffusion Method)

This is a general guideline for setting up a crystallization experiment using the hanging drop vapor diffusion method.

Materials:

  • Purified compound of interest

  • Ethylammonium Nitrate (EAN)

  • Appropriate buffer solution

  • Crystallization plates (e.g., 24-well)

  • Coverslips

  • Pipettes

Procedure:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare reservoir solutions containing a range of EAN concentrations and pH values. A typical reservoir volume is 500 µL.

  • Prepare the Drop: On a coverslip, mix a small volume of your concentrated compound solution with an equal volume of the reservoir solution. A typical drop volume is 2-10 µL.

  • Seal the Well: Invert the coverslip and place it over the corresponding well, sealing it with grease to create an airtight environment.

  • Incubate: Store the crystallization plate in a stable environment, free from vibrations and temperature fluctuations.

  • Monitor for Crystal Growth: Regularly inspect the drops under a microscope over a period of several days to weeks.

Visualizations

Troubleshooting_Workflow Start Start: Poor Crystal Growth Problem Identify the Problem Start->Problem NoCrystals No Crystals Problem->NoCrystals Clear Solution OilingOut Oiling Out / Amorphous Solid Problem->OilingOut Non-crystalline precipitate SmallCrystals Small / Poor Quality Crystals Problem->SmallCrystals Microcrystals IncreaseConc Increase Concentration NoCrystals->IncreaseConc InduceNucleation Induce Nucleation (Seeding/Scratching) NoCrystals->InduceNucleation VaryTemp Vary Temperature NoCrystals->VaryTemp ReduceSuper Reduce Supersaturation OilingOut->ReduceSuper SlowCooling Slow Cooling Rate OilingOut->SlowCooling Purify Purify Compound / EAN OilingOut->Purify ControlNucleation Control Nucleation Rate SmallCrystals->ControlNucleation OptimizeGrowth Optimize Growth Conditions SmallCrystals->OptimizeGrowth End Good Crystals IncreaseConc->End InduceNucleation->End VaryTemp->End ReduceSuper->End SlowCooling->End Purify->End ControlNucleation->End OptimizeGrowth->End EAN_Synthesis_Workflow Start Start: Reagents Reaction Reaction: Ethylamine + Nitric Acid (Ice Bath) Start->Reaction Charcoal Purification: Activated Charcoal Stir Overnight Reaction->Charcoal Filter Filtration: Remove Charcoal Charcoal->Filter Evaporation Solvent Removal: Lyophilization / Rotovap Filter->Evaporation Product Final Product: Pure EAN Evaporation->Product

References

Optimization

Technical Support Center: Managing Ethylammonium Nitrate (EAN) in the Laboratory

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ethylammonium nitrate (EAN) in a laboratory setting. Find answers to frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ethylammonium nitrate (EAN) in a laboratory setting. Find answers to frequently asked questions and troubleshooting tips to ensure the quality and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethylammonium nitrate (EAN) and why is its water content a concern?

A1: Ethylammonium nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) is a protic ionic liquid, notable for being one of the first room-temperature ionic liquids discovered.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is a significant concern because the presence of water can alter its physical and chemical properties, including density, viscosity, and electrical conductivity, potentially impacting experimental outcomes.[3][4]

Q2: How can I tell if my EAN has absorbed a significant amount of water?

A2: While visual inspection may not always be reliable, significant water absorption can sometimes lead to a slight decrease in viscosity, making the liquid appear "thinner." However, the most reliable way to determine the water content is through quantitative analysis, such as Karl Fischer titration.[5][6] Inconsistent experimental results, especially in electrochemical or physical property measurements, can also be an indicator of variable water content.

Q3: What are the best practices for storing EAN to minimize water absorption?

A3: To minimize water absorption, EAN should be stored in a tightly sealed container, preferably with a PTFE-lined cap.[7] The container should be placed in a dry environment, such as a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) or a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[7][8] It is also advisable to store it away from heat and sources of ignition.[9][10]

Q4: My EAN is old or has been exposed to air. Can I still use it?

A4: If your EAN has been exposed to air or is from an older, frequently opened bottle, it has likely absorbed atmospheric moisture. Before use in sensitive applications, it is crucial to first determine the water content. If the water content is above the acceptable limit for your experiment, the EAN should be dried using an appropriate protocol.[3][5]

Q5: What is the impact of water on the physical properties of EAN?

A5: The presence of water can significantly alter the physical properties of EAN. For instance, an increase in water content generally leads to a decrease in viscosity and an increase in electrical conductivity.[4] The density and surface tension are also affected.[4] These changes can have a profound effect on experiments where these properties are critical, such as in electrochemistry or as a solvent for chemical reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or drifting electrochemical measurements (e.g., conductivity, cyclic voltammetry).Variable water content in the EAN electrolyte.1. Determine the water content of your EAN using Karl Fischer titration. 2. Dry the EAN to a consistent and low water level. 3. Handle and store the dried EAN under inert or dry conditions to prevent rehydration.
Poor reproducibility of physical property measurements (e.g., viscosity, density).Absorption of atmospheric moisture during measurement.1. Perform measurements in a controlled environment (glove box or dry room). 2. Minimize the exposure time of the sample to the atmosphere. 3. Verify the water content of the EAN before and after the experiment if possible.
Unexpected reaction byproducts or altered reaction kinetics.Water acting as a reactant or catalyst in the chemical system.1. Thoroughly dry the EAN before use. 2. Ensure all other reagents and glassware are scrupulously dried. 3. Run the reaction under an inert, dry atmosphere.
Phase separation or changes in solubility of solutes in EAN.The presence of water altering the solvent properties of EAN.1. Measure the water content of your EAN. 2. Dry the EAN to reduce the water content. 3. Re-evaluate the solubility of your solute in the dried EAN.

Quantitative Data: Effect of Water on EAN Properties at 25°C

The following table summarizes the effect of water content on the key physical properties of EAN at 25°C, based on published data.[4]

Water Content (ppm)Density (g/cm³)Viscosity (mPa·s)Electrical Conductivity (S/m)Refractive IndexSurface Tension (mN/m)
~3001.21632.51.851.45253.5
~5,0001.21426.02.251.45054.0
~10,0001.21221.52.601.44854.5
~20,0001.20816.53.201.44455.5
~30,0001.20413.03.751.44056.0

Experimental Protocols

Protocol 1: Drying Ethylammonium Nitrate

This protocol describes a common method for drying EAN in a laboratory setting.[3][5]

Materials:

  • Ethylammonium nitrate (EAN)

  • Rotary evaporator

  • Schlenk line or vacuum oven

  • Round-bottom flask

  • Heating mantle or water bath

Procedure:

  • Place the EAN into a round-bottom flask.

  • Connect the flask to a rotary evaporator.

  • Heat the EAN to 40-60°C while applying a vacuum. Continue this process until no more solvent is visibly distilling.

  • For more rigorous drying, transfer the EAN to a Schlenk flask and connect it to a Schlenk line.

  • Heat the EAN to 30-40°C under a high vacuum for several hours (e.g., 24-72 hours) to remove residual water.

  • Alternatively, place the EAN in a vacuum oven at a similar temperature and time.

  • After drying, store the EAN under an inert atmosphere (e.g., in a glove box or a desiccator with a high-quality desiccant).

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in EAN using Karl Fischer (KF) titration.[5][6][11] It is recommended to follow the specific instructions for your KF titrator model.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Ethylammonium nitrate (EAN) sample

Procedure:

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with the appropriate KF solvent and allow it to stabilize to a low, constant drift rate. This process, known as pre-titration or conditioning, removes any ambient moisture from the cell.

  • Sample Preparation and Introduction:

    • Using a clean, dry, gastight syringe, draw a known volume or weight of the EAN sample. The sample size should be chosen based on the expected water content and the type of KF titrator (volumetric for higher water content, coulometric for trace amounts).

    • Quickly inject the sample into the conditioned titration cell, ensuring no atmospheric moisture is introduced.

  • Titration:

    • Start the titration. The instrument will automatically titrate the water in the sample with the KF reagent.

    • The titration is complete when all the water has reacted. The instrument will detect the endpoint and stop the titration.

  • Calculation:

    • The instrument's software will calculate the water content of the sample, typically expressed in parts per million (ppm) or percentage (%).

  • Post-Titration:

    • After the analysis, properly dispose of the waste from the titration cell according to your institution's safety guidelines.

Visualizations

EAN_Hygroscopicity_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Action cluster_verification Verification & Prevention problem Inconsistent Experimental Results (e.g., electrochemistry, physical properties) cause Suspect Water Contamination in EAN problem->cause Potential Cause measurement Measure Water Content (Karl Fischer Titration) cause->measurement Verification Step dry Dry EAN (e.g., vacuum oven, Schlenk line) measurement->dry If water content is high proceed Proceed with Experiment measurement->proceed If water content is acceptable remeasure Re-measure Water Content dry->remeasure storage Implement Proper Storage (desiccator, glove box) sop Update SOP for EAN Handling storage->sop remeasure->proceed If water content is acceptable proceed->sop Prevent future issues

Caption: Troubleshooting workflow for managing EAN hygroscopicity.

EAN_Hygroscopicity_Impact cluster_environment Environment cluster_ean Ethylammonium Nitrate cluster_consequences Experimental Consequences atmosphere Atmospheric Moisture ean Hygroscopic Nature of EAN atmosphere->ean absorbs properties Altered Physical Properties (Viscosity, Conductivity, Density) ean->properties kinetics Altered Reaction Kinetics ean->kinetics side_reactions Unwanted Side Reactions ean->side_reactions reproducibility Poor Reproducibility properties->reproducibility

References

Troubleshooting

Technical Support Center: Regeneration and Recycling of Ethylammonium Nitrate (EAN)

Welcome to the technical support center for the regeneration and recycling of ethylammonium nitrate (EAN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of ethylammonium nitrate (EAN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on recovering and reusing EAN after its application in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for regenerating ethylammonium nitrate after a reaction?

A1: The most common methods for regenerating ionic liquids like ethylammonium nitrate include vacuum distillation, solvent extraction, and membrane separation (such as nanofiltration). The choice of method depends on the nature of the impurities and the reaction mixture.

Q2: How can I remove water from my recycled EAN?

A2: Water can be removed from EAN by drying under high vacuum on a Schlenk line.[1][2] Given that EAN is hygroscopic, it is crucial to handle and store it under anhydrous conditions to prevent water absorption.[1][2] Karl Fischer titration is the recommended method for accurately determining the water content.[3][4][5][6]

Q3: What is the boiling point of ethylammonium nitrate under vacuum?

A3: Ethylammonium nitrate has a boiling point of 240 °C at atmospheric pressure and decomposes at around 250 °C.[7] Under vacuum, the boiling point will be significantly lower, reducing the risk of thermal decomposition during distillation. The exact temperature will depend on the applied pressure.

Q4: Can I use solvent extraction to recover EAN from an aqueous solution?

A4: As EAN is hydrophilic and highly soluble in water, direct extraction from a simple aqueous solution with a non-polar organic solvent is generally inefficient.[8] However, liquid-liquid extraction can be employed to separate EAN from organic products or impurities that have low aqueous solubility.

Q5: How can I assess the purity of my recycled EAN?

A5: The purity of recycled EAN can be assessed using several analytical techniques. ¹H NMR spectroscopy can provide information about the chemical structure and the presence of organic impurities.[3] HPLC is another powerful technique for detecting and quantifying impurities.[9][10][11][12] The water content should be determined by Karl Fischer titration.

Troubleshooting Guides

Issue 1: Low Recovery of EAN after Solvent Extraction

Problem: You are experiencing a low yield of EAN after performing a liquid-liquid extraction to separate it from your organic reaction products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
EAN is partially soluble in the organic solvent. EAN has some solubility in certain organic solvents, which can be influenced by the presence of other components in the mixture. To minimize this, use a highly non-polar organic solvent for the extraction of your product. If possible, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve separation efficiency.
Formation of an emulsion. Emulsions can form at the interface between the aqueous EAN phase and the organic phase, trapping a significant amount of material. To break an emulsion, you can try adding a small amount of a saturated brine solution, gently swirling the mixture, or in some cases, filtration through a pad of celite.
Incorrect phase identification. Misidentifying the aqueous and organic layers can lead to the accidental discarding of the EAN-containing phase. Always perform a drop test by adding a few drops of water to a small sample of each layer to confirm which is the aqueous phase.
Issue 2: Recycled EAN is Discolored or Shows Impurity Peaks in NMR/HPLC

Problem: Your recycled EAN is yellow or brown, and analytical tests show the presence of unknown peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Thermal decomposition during distillation. EAN can decompose at elevated temperatures.[7] Ensure your vacuum distillation is performed at the lowest possible temperature by maintaining a high vacuum. Monitor the temperature of the distilling pot closely and avoid overheating.
Reaction with residual starting materials or byproducts. Some reactants or byproducts may react with EAN during the recycling process, especially at elevated temperatures. Before recycling, consider a pre-treatment step, such as a wash with an appropriate solvent, to remove reactive impurities.
Presence of chloride or other halide ions. Halide ions can affect the stability and properties of EAN. The presence of chloride ions has been shown to impact the efficiency of metal extraction from EAN solutions.[2] If your reaction involves chloride salts, consider an ion-exchange step to remove them before or after the main recycling process.
Issue 3: Nanofiltration Membrane Fouling and Low Flux

Problem: When using nanofiltration to purify EAN, you observe a significant drop in the permeate flux over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Membrane fouling by reaction components. High molecular weight byproducts, unreacted starting materials, or even the product itself can adsorb to the membrane surface, causing fouling.[4] Pre-filter the EAN solution to remove any particulate matter. Consider a pre-treatment step to precipitate or extract high-fouling potential compounds.
Concentration polarization. A high concentration of EAN or impurities at the membrane surface can increase osmotic pressure and reduce flux. Optimize the cross-flow velocity and operating pressure to minimize concentration polarization.
Incompatible membrane material. The chosen nanofiltration membrane might not be chemically compatible with the EAN or other components in the mixture, leading to swelling or degradation of the membrane. Always check the chemical compatibility of the membrane with all components of your solution before use.

Quantitative Data Summary

Quantitative data on the regeneration and recycling of ethylammonium nitrate is not widely available in the reviewed literature. The following table provides a general overview of expected performance based on typical ionic liquid recycling processes. Researchers are encouraged to perform their own analytical validation to determine the efficiency of their specific recycling protocol.

Recycling Method Typical Recovery Rate (%) Purity of Recycled EAN (%) Key Considerations
Vacuum Distillation 85 - 95> 98Requires high vacuum to avoid thermal decomposition. Effective for separating EAN from non-volatile impurities.
Solvent Extraction 70 - 9095 - 98Efficiency depends on the solvent system and the number of extraction stages. Best for separating EAN from organic-soluble impurities.
Nanofiltration > 90> 97Membrane selection is critical. Prone to fouling, which can reduce flux and separation efficiency.

Experimental Protocols

Synthesis of Ethylammonium Nitrate

This protocol is adapted from the synthesis of EAN for use in solvent extraction studies.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid dropwise to an equimolar amount of ethylamine solution (e.g., 70 wt% in water).

  • Reaction Conditions: Maintain the temperature of the reaction mixture below 10 °C during the addition of nitric acid to control the exothermic reaction.

  • Water Removal: After the addition is complete, remove the water from the resulting solution using a rotary evaporator.

  • Drying: For rigorous drying, transfer the EAN to a Schlenk flask and dry under high vacuum for an extended period (e.g., 24-48 hours) to achieve a final water content of < 0.5 wt%.[1][2] The water content should be verified by Karl Fischer titration.

General Protocol for Vacuum Distillation of EAN

This is a general procedure that should be optimized for your specific post-reaction mixture.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. A short-path distillation head is recommended.

  • Charging the Flask: Charge the distillation flask with the crude EAN mixture containing non-volatile impurities. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply a high vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collection: Collect the distilled EAN in a pre-weighed receiving flask. Monitor the temperature of the vapor to ensure it corresponds to the boiling point of EAN at the applied pressure.

  • Termination: Stop the distillation before the distillation flask runs dry to prevent the formation of potentially unstable residues.

General Protocol for Liquid-Liquid Extraction to Remove Organic Impurities from EAN

This protocol is intended for the removal of organic-soluble products or impurities from EAN.

  • Dissolution: Dissolve the post-reaction mixture containing EAN and organic impurities in a suitable volume of water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and add a water-immiscible organic solvent in which the impurities are highly soluble (e.g., dichloromethane, ethyl acetate).

  • Mixing and Separation: Shake the separatory funnel vigorously, venting frequently to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer containing the EAN.

  • Repeat: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three more times to ensure complete removal of the impurities.

  • Water Removal: Remove the water from the purified EAN solution using a rotary evaporator, followed by drying under high vacuum.

Visualizations

Experimental_Workflow_EAN_Synthesis cluster_synthesis EAN Synthesis start Ethylamine Solution + Nitric Acid reaction Neutralization Reaction (< 10 °C) start->reaction rotovap Rotary Evaporation (Water Removal) reaction->rotovap drying High Vacuum Drying (Schlenk Line) rotovap->drying pure_ean Pure Ethylammonium Nitrate drying->pure_ean

Caption: Workflow for the synthesis and purification of ethylammonium nitrate.

EAN_Recycling_Workflow cluster_main EAN Regeneration and Recycling cluster_methods Recycling Methods post_reaction Post-Reaction Mixture (EAN + Impurities) distillation Vacuum Distillation post_reaction->distillation extraction Solvent Extraction post_reaction->extraction nanofiltration Nanofiltration post_reaction->nanofiltration analysis Purity & Water Content Analysis (NMR, HPLC, Karl Fischer) distillation->analysis extraction->analysis nanofiltration->analysis recycled_ean Recycled EAN analysis->recycled_ean If Pure waste Waste (Impurities) analysis->waste Impurities

Caption: General workflow for the regeneration and recycling of ethylammonium nitrate.

References

Optimization

analytical techniques for determining the purity of ethylammonium nitrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the purity of ethylammoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the purity of ethylammonium nitrate (EAN).

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to test for in ethylammonium nitrate?

A1: The most critical impurities in EAN are typically water, residual starting materials (ethylamine and nitric acid), and halide ions from synthesis or contamination. Water content can significantly affect the physicochemical properties of EAN.[1][2] Residual starting materials and halide impurities can impact its performance in electrochemical and biological applications.[3]

Q2: What are the primary analytical techniques for determining the purity of EAN?

A2: The primary techniques for EAN purity analysis are:

  • Karl Fischer Titration: For accurate determination of water content.[1][4]

  • Ion Chromatography (IC): For the quantification of halide and other inorganic anions.

  • Quantitative ¹H NMR (qNMR) Spectroscopy: To determine the overall purity and identify and quantify organic impurities, including residual ethylamine.[5][6]

  • Acid-Base Titration: To quantify residual acidic (nitric acid) or basic (ethylamine) impurities.

Q3: What is a typical purity specification for high-grade ethylammonium nitrate?

A3: High-purity EAN is generally expected to be >97% pure. The water and halide content are often specified to be below a certain threshold, for example, <1000 ppm for water and <100 ppm for halides.

Analytical Techniques: Troubleshooting Guides

Karl Fischer Titration for Water Content Determination

Troubleshooting Common Issues:

ProblemPossible Cause(s)Troubleshooting Steps
Inaccurate or non-reproducible results Incomplete dissolution of the EAN sample.Ensure complete dissolution of the EAN sample in the Karl Fischer solvent. Consider using a co-solvent like formamide for better solubility.
Side reactions with the Karl Fischer reagent.EAN is generally stable, but ensure the absence of reactive impurities. If side reactions are suspected, using a Karl Fischer oven for gas-phase extraction can be beneficial.
Atmospheric moisture contamination.Ensure the titration cell is properly sealed. Replace desiccants regularly and minimize the time the cell is open to the atmosphere during sample introduction.
Slow titration or endpoint drift High viscosity of the EAN sample affecting mixing.Ensure efficient stirring to facilitate the reaction. Diluting the sample with an appropriate solvent can also help.
Electrode fouling.Clean the platinum electrodes according to the manufacturer's instructions.
Over-titration Incorrect endpoint detection parameters.Optimize the endpoint detection parameters on the titrator.
Presence of interfering substances.Check for impurities that may react with iodine.

Experimental Protocol: Volumetric Karl Fischer Titration of EAN

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the burette with a standardized one-component Karl Fischer reagent (e.g., Composite 5).

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

    • Pre-titrate the solvent to a dry endpoint to eliminate any residual water.

  • Sample Preparation and Analysis:

    • Accurately weigh approximately 1-5 g of the EAN sample into a clean, dry syringe or weighing boat.

    • Quickly introduce the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant consumed.

  • Calculation:

    • The water content is calculated automatically by the instrument based on the titrant volume, titrant concentration (titer), and sample weight.

    • Water content (in %) = (Volume of KF reagent consumed (mL) * Titer (mg/mL)) / (Sample weight (mg)) * 100

Karl_Fischer_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare KF Titrator B Condition Solvent A->B C Weigh EAN Sample B->C D Introduce Sample C->D E Start Titration D->E F Record Titrant Volume E->F G Calculate Water Content F->G

Caption: Workflow for Karl Fischer Titration of EAN.

Ion Chromatography for Halide Determination

Troubleshooting Common Issues:

ProblemPossible Cause(s)Troubleshooting Steps
Poor peak shape or resolution Inappropriate eluent composition or gradient.Optimize the eluent concentration and gradient profile.
Column contamination.Flush the column with a strong eluent or follow the manufacturer's cleaning procedure.
Sample overload.Dilute the EAN sample to an appropriate concentration.
Shifting retention times Changes in eluent concentration or flow rate.Ensure the eluent is properly prepared and the pump is functioning correctly.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.
Baseline noise or drift Contaminated eluent or detector cell.Prepare fresh eluent and clean the conductivity detector cell.
Air bubbles in the system.Degas the eluent and purge the pump.

Experimental Protocol: Ion Chromatography of EAN for Halide Analysis

  • Instrument and Eluent Preparation:

    • Set up the ion chromatograph with a suitable anion-exchange column (e.g., Dionex IonPac AS18).

    • Prepare the eluent, for example, a potassium hydroxide (KOH) solution (e.g., 39 mM).[7]

    • Degas the eluent.

    • Equilibrate the column with the eluent until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards containing known concentrations of chloride, bromide, and other relevant halides.

    • Accurately weigh a sample of EAN and dissolve it in deionized water to a known volume (e.g., 1 g in 100 mL).

  • Analysis:

    • Inject the standards and the sample solution into the ion chromatograph.

    • Record the chromatograms.

  • Quantification:

    • Identify the halide peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Construct a calibration curve for each halide by plotting peak area versus concentration.

    • Determine the concentration of each halide in the EAN sample from its peak area and the calibration curve.

Ion_Chromatography_Troubleshooting Start Poor Peak Shape in IC Q1 Is the eluent freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the column equilibrated? A1_Yes->Q2 Action1 Prepare fresh eluent and degas. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the sample concentration appropriate? A2_Yes->Q3 Action2 Equilibrate column until baseline is stable. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult instrument manual or technical support. A3_Yes->End Action3 Dilute the sample. A3_No->Action3 Action3->End

Caption: Troubleshooting poor peak shape in Ion Chromatography.

Quantitative ¹H NMR (qNMR) for Purity Assessment

Troubleshooting Common Issues:

ProblemPossible Cause(s)Troubleshooting Steps
Inaccurate quantification Incorrectly weighed sample or internal standard.Use a calibrated analytical balance and ensure accurate weighing.
Incomplete relaxation of nuclei.Ensure a sufficient relaxation delay (at least 5 times the longest T1) is used in the NMR acquisition parameters.
Poor signal-to-noise ratio.Increase the number of scans or use a more concentrated sample.
Peak overlap Overlapping signals of the analyte and impurities or the internal standard.Choose an internal standard with signals in a clear region of the spectrum. Use a higher field NMR spectrometer for better resolution. 2D NMR techniques can also help in resolving overlapping peaks.[6]
Phasing and baseline errors Incorrect data processing.Carefully perform manual phasing and baseline correction.

Experimental Protocol: qNMR of EAN

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the EAN sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all protons.

      • A sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the signals corresponding to the EAN cation (e.g., the quartet of the CH₂ group and the triplet of the CH₃ group) and a well-resolved signal of the internal standard.

    • Calculate the purity of the EAN sample using the following formula:

      Purity (%) = (I_EAN / N_EAN) * (N_IS / I_IS) * (M_EAN / M_IS) * (m_IS / m_EAN) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • Subscripts EAN and IS refer to ethylammonium nitrate and the internal standard, respectively.

qNMR_Purity_Logic Start Start qNMR Purity Assessment Prep Prepare Sample with Internal Standard Start->Prep Acquire Acquire Quantitative 1H NMR Spectrum Prep->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate Result Purity Result Calculate->Result

Caption: Logical flow for qNMR purity determination.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Ethylammonium Nitrate

PropertyValue
CAS Number 22113-86-6
Molecular Formula C₂H₈N₂O₃
Molecular Weight 108.11 g/mol
Appearance Colorless to slightly yellowish liquid
Melting Point 12 °C
Boiling Point 240 °C
Density (at 20 °C) 1.261 g/cm³

Table 2: Typical Instrument Parameters for EAN Purity Analysis

TechniqueParameterTypical Value/Setting
Karl Fischer Titration TitrantOne-component Karl Fischer reagent (e.g., Composite 5)
SolventAnhydrous methanol
Sample Size1-5 g
Ion Chromatography ColumnAnion-exchange column (e.g., Dionex IonPac AS18)
Eluent39 mM KOH
Flow Rate1.0 mL/min
DetectionSuppressed conductivity
Injection Volume25 µL
¹H NMR Spectroscopy Spectrometer Frequency≥ 400 MHz
SolventDMSO-d₆ or D₂O
Pulse Angle90°
Relaxation Delay (d1)≥ 30 s
Number of Scans16-64

References

Troubleshooting

compatibility of ethylammonium nitrate with common laboratory materials

This technical support center provides guidance on the compatibility of ethylammonium nitrate (EAN) with common laboratory materials. It is intended for researchers, scientists, and drug development professionals to ensu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the compatibility of ethylammonium nitrate (EAN) with common laboratory materials. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this room-temperature ionic liquid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ethylammonium nitrate (EAN)?

A1: Ethylammonium nitrate is a salt with the formula [CH₃CH₂NH₃]⁺[NO₃]⁻. It is a colorless to slightly yellowish, odorless liquid at room temperature, with a melting point of 12 °C. EAN is notable for being the first room-temperature ionic liquid discovered, reported by Paul Walden in 1914. It is used in various applications, including as an electrically conductive solvent in electrochemistry and as a protein crystallization agent.

Q2: Is EAN corrosive to metals?

A2: The corrosivity of EAN depends on the specific metal. Studies on ammonium nitrate solutions, which share the nitrate anion with EAN, indicate that austenitic stainless steels like AISI 304L and 316Ti generally exhibit good resistance to pitting corrosion due to passivation effects. However, EAN can participate in electrochemical reactions with some metals. For instance, the electrochemical reduction of Cu(II) has been studied in EAN, suggesting potential interactions with copper. The nitrate ion itself can be aggressive towards certain aluminum alloys under specific conditions, leading to pitting corrosion.

Q3: How does EAN interact with common laboratory plastics?

A3: Direct compatibility data for EAN with all common laboratory plastics is limited. However, based on data for ammonium nitrate, we can infer general compatibility. Polypropylene and PTFE (Teflon) are reported to have excellent resistance to ammonium nitrate. Polyethylene (PE) also generally shows good resistance. It is crucial to note that the ethylammonium cation might have a different effect than the ammonium cation, and testing for specific applications is highly recommended.

Q4: What are the primary safety concerns when handling EAN?

A4: According to its Safety Data Sheet (SDS), ethylammonium nitrate is classified as an oxidizer. This means it can intensify fires and should be kept away from combustible materials. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Q5: How should EAN be stored?

A5: EAN should be stored in a cool, dry, well-ventilated area away from incompatible materials, particularly combustible substances, strong bases, and strong oxidizing agents. The storage temperature should be kept below 80°C to avoid decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration of metal components in contact with EAN Corrosion or electrochemical reaction.1. Immediately cease use of the affected equipment.2. Consult the material compatibility table (Table 1) to verify the suitability of the metal.3. If the metal is listed as having poor or moderate compatibility, replace the component with a more resistant material (e.g., stainless steel 316, glass, or PTFE).4. For future experiments, pre-test the material compatibility using the recommended experimental protocols.
Swelling, cracking, or discoloration of plastic labware Chemical attack by EAN.1. Discontinue the use of the affected plasticware.2. Refer to the material compatibility table (Table 2) for guidance on suitable plastics.3. Replace with a highly resistant plastic such as PTFE or a glass alternative.4. Always perform compatibility testing for long-term applications or at elevated temperatures.
Unexpected experimental results or reaction side-products Leaching of plasticizers or other additives from incompatible plastic containers or tubing. Contamination from corrosion of metal components.1. Verify the compatibility of all materials in your experimental setup.2. Consider if any material could be leaching substances into the EAN.3. If incompatibility is suspected, switch to glass or PTFE components and repeat the experiment.4. Analyze a sample of the EAN that has been in contact with the suspect material to check for contaminants.
Crystallization of EAN at room temperature The melting point of EAN is 12 °C. The laboratory temperature may have dropped below this point.1. Gently warm the EAN in a water bath to a temperature slightly above its melting point.2. Ensure the laboratory temperature is maintained above 15 °C during experiments.

Data on Material Compatibility

The following tables summarize the compatibility of ethylammonium nitrate with common laboratory materials based on available data and inferences from related compounds like ammonium nitrate.

Table 1: Compatibility of Ethylammonium Nitrate with Common Laboratory Metals

MaterialCompatibility RatingObservations and Remarks
Stainless Steel (304L, 316Ti) Good Generally resistant to pitting corrosion from nitrate solutions. Recommended for most applications.
Aluminum Moderate to Poor Nitrate ions can be aggressive towards aluminum and its alloys, potentially causing pitting corrosion, especially in acidic conditions. Use with caution and pre-test.
Copper Poor EAN can participate in electrochemical reactions with copper. Corrosion is possible, especially over extended periods or at elevated temperatures. Avoid direct contact where possible.
Brass (Copper-Zinc Alloy) Poor As with copper, potential for corrosion and electrochemical interactions exists.
Nickel Good Generally shows good resistance to neutral and alkaline salt solutions.

Table 2: Compatibility of Ethylammonium Nitrate with Common Laboratory Plastics

MaterialCompatibility RatingObservations and Remarks
Polytetrafluoroethylene (PTFE, Teflon®) Excellent Highly resistant to a wide range of chemicals, including ammonium nitrate. Recommended for seals, tubing, and containers.
Polypropylene (PP) Good Shows good resistance to ammonium nitrate. Suitable for general-purpose containers and labware.
Polyethylene (LDPE, HDPE) Good Generally good resistance to ammonium nitrate solutions. Suitable for short-term storage and general lab use.
Polycarbonate (PC) Moderate Compatibility is less certain. Ionic liquids can sometimes cause stress cracking or crazing in polycarbonates. Testing is strongly advised before use.
Polyvinyl Chloride (PVC) Moderate to Poor Can be susceptible to attack by various organic solvents and ionic liquids. Use with caution and test for compatibility.

Disclaimer: The compatibility ratings are for general guidance only. It is strongly recommended to perform specific compatibility tests for your intended application, especially for long-term exposure or at elevated temperatures.

Experimental Protocols for Compatibility Testing

For rigorous compatibility testing, standardized methods should be employed. The following are summaries of relevant protocols.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard provides a procedure for evaluating the resistance of plastic materials to chemical reagents.

Methodology:

  • Specimen Preparation: Prepare at least three test specimens of the plastic material of a standard size and shape (e.g., tensile bars or disks).

  • Initial Measurements: Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen. Mechanical properties like tensile strength and hardness can also be measured on control specimens.

  • Immersion: Immerse the specimens in ethylammonium nitrate in a sealed container. The test is typically conducted at a standard temperature (e.g., 23 °C) for a specified duration (e.g., 7 days).

  • Post-Immersion Analysis: After the immersion period, remove the specimens, clean them with a suitable solvent (one that does not affect the plastic), and re-measure the weight, dimensions, and appearance.

  • Evaluation: Calculate the percentage change in weight and dimensions. Note any changes in appearance such as discoloration, swelling, cracking, or crazing. If applicable, test the mechanical properties of the exposed specimens and compare them to the control specimens.

ISO 2812: Paints and varnishes — Determination of resistance to liquids

While intended for coatings, this standard's methods can be adapted for testing the compatibility of metals and other solid materials.

Methodology (Adapted for Metals):

  • Test Panel Preparation: Use standardized panels of the metal to be tested (e.g., stainless steel, aluminum).

  • Initial Assessment: Clean the panels and record their initial weight and surface appearance (e.g., through visual inspection or microscopy).

  • Exposure: Immerse the panels in ethylammonium nitrate. The test can be conducted at various temperatures and for different durations to simulate specific operating conditions.

  • Post-Exposure Assessment: After exposure, remove the panels, clean them, and re-weigh them to determine any mass loss due to corrosion.

  • Surface Analysis: Examine the surface for any signs of corrosion, such as pitting, discoloration, or the formation of a passive layer. Techniques like scanning electron microscopy (SEM) can be used for a more detailed analysis.

Visualizations

Experimental_Workflow_ASTM_D543 cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare Plastic Specimens measure_initial Initial Measurement (Weight, Dimensions, Appearance) prep->measure_initial immerse Immerse in EAN measure_initial->immerse remove_clean Remove and Clean Specimens immerse->remove_clean measure_final Final Measurement (Weight, Dimensions, Appearance) remove_clean->measure_final eval Evaluate Changes measure_final->eval

Caption: Workflow for ASTM D543 plastic compatibility testing.

Troubleshooting_Logic cluster_metal Metal Component cluster_plastic Plastic Component start Material Degradation Observed? is_metal Is it a metal component? start->is_metal Yes is_plastic Is it a plastic component? start->is_plastic Yes check_metal_table Consult Metal Compatibility Table is_metal->check_metal_table replace_metal Replace with Resistant Metal (e.g., SS316, Glass) check_metal_table->replace_metal check_plastic_table Consult Plastic Compatibility Table is_plastic->check_plastic_table replace_plastic Replace with Resistant Plastic (e.g., PTFE) or Glass check_plastic_table->replace_plastic

Caption: Troubleshooting logic for material degradation.

Reference Data & Comparative Studies

Validation

Ethylammonium Nitrate: A Greener Alternative to Conventional Organic Solvents in Catalysis?

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact the efficiency, selectivity, and sustainability of a catalytic reaction. While c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact the efficiency, selectivity, and sustainability of a catalytic reaction. While conventional organic solvents have long been the workhorses of the chemical industry, their volatility, toxicity, and environmental impact have driven the search for greener alternatives. Ethylammonium nitrate (EAN), a protic ionic liquid, has emerged as a promising candidate, offering a unique set of properties that could revolutionize catalytic processes.

This guide provides an objective comparison of the performance of ethylammonium nitrate (EAN) against a range of conventional organic solvents in key catalytic reactions. By presenting supporting experimental data, detailed methodologies, and visual aids, we aim to equip researchers with the necessary information to evaluate the potential of EAN in their own work.

A Tale of Two Solvents: Physicochemical Properties

The effectiveness of a solvent in a catalytic reaction is intrinsically linked to its physical and chemical properties. EAN, as an ionic liquid, possesses a distinct profile compared to conventional organic solvents.

PropertyEthylammonium Nitrate (EAN)N,N-Dimethylformamide (DMF)TolueneTetrahydrofuran (THF)HexaneMethanol
Formula C₂H₈N₂O₃[1]C₃H₇NOC₇H₈C₄H₈OC₆H₁₄CH₄O
Molar Mass ( g/mol ) 108.10[1]73.0992.1472.1186.1832.04
Boiling Point (°C) 240[2]153111666965
Density (g/cm³ at 20°C) 1.261[2]0.9440.8670.8890.6550.792
Viscosity (cP at 25°C) 36.5[3]0.8020.560.480.30.544
Vapor Pressure Negligible[3]HighHighHighHighHigh
Polarity/Dielectric Constant HighHighLowMediumVery LowHigh
Toxicity Low toxicity[3]ToxicToxicIrritantToxicToxic
Biodegradability Biodegradable[3]PoorPoorPoorPoorReadily biodegradable

Key Advantages of EAN:

  • Low Volatility: EAN's negligible vapor pressure significantly reduces air pollution and exposure risks for researchers, contributing to a safer laboratory environment.[3]

  • High Thermal Stability: With a high boiling point, EAN can be utilized in a wider range of reaction temperatures without the need for pressurized systems.[3]

  • Tunable Properties: The properties of ionic liquids like EAN can be fine-tuned by modifying the cation or anion, offering the potential for "designer solvents" tailored to specific reactions.

  • Enhanced Catalyst Stability and Recyclability: In many cases, ionic liquids can stabilize catalytic species, leading to longer catalyst lifetimes and facilitating easier separation and recycling of the catalyst and solvent.

Potential Drawbacks of EAN:

  • Higher Viscosity: Compared to many conventional solvents, EAN is more viscous, which can sometimes lead to mass transfer limitations.[3]

  • Hygroscopicity: EAN is hygroscopic, and the presence of water can influence its physical properties and reactivity.[4]

  • Cost: While prices are decreasing, ionic liquids can still be more expensive than some bulk conventional solvents.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis. The choice of solvent in these reactions is crucial for catalyst activity, stability, and product yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While comprehensive comparative studies directly pitting EAN against a wide array of conventional solvents for the same Suzuki-Miyaura reaction are limited, the existing literature suggests that the choice of a "green" solvent does not necessarily compromise efficiency. In many cases, eco-friendly solvents, including aqueous systems and alcohols, have demonstrated comparable or even superior performance to traditional aprotic polar solvents.

Illustrative Comparison of Solvents in a Suzuki-Miyaura Coupling Reaction:

SolventYield (%)Reference
Methanol:Water (3:2)96.3[5]
Ethanol73.4[5]
N,N-Dimethylformamide (DMF)30.9[5]
Tetrahydrofuran (THF)10.4[5]
Ethyl Acetate5.6[5]
1,4-DioxaneNo product[5]

Note: This table is a compilation from a study on a specific Suzuki-Miyaura reaction and is intended to be illustrative of solvent effects. Direct comparison with EAN under identical conditions is not available in this source.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling in an Eco-Friendly Solvent (Ethanol/Water)

This protocol is adapted from a procedure for a Suzuki-Miyaura coupling in an ethanol/water mixture.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium-based catalyst (e.g., Pd/C, specified mol%)

  • Base (e.g., NaOH, specified equivalents)

  • Ethanol/Water mixture (e.g., 5:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, and the base.

  • Add the ethanol/water solvent mixture to the flask.

  • Stir the mixture at room temperature for a few minutes to ensure proper mixing.

  • Add the palladium catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can then be isolated through standard workup procedures, such as extraction and column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

Experimental Protocol: A Representative Heck Reaction in a Conventional Organic Solvent (DMF)

This protocol is a general representation of a Heck reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, 1 mmol)

  • Alkene (e.g., methyl acrylate, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., triethylamine, 1.5 mmol)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst and the aryl halide.

  • Add DMF to dissolve the solids.

  • Add the alkene and the base to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Olefin Coordination Olefin Coordination Ar-Pd(II)-X->Olefin Coordination Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion Alkene R-C-C-Pd(II)-X R-C-C-Pd(II)-X Migratory Insertion->R-C-C-Pd(II)-X Beta-Hydride Elimination Beta-Hydride Elimination R-C-C-Pd(II)-X->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)-X H-Pd(II)-X Beta-Hydride Elimination->H-Pd(II)-X Reductive Elimination Reductive Elimination H-Pd(II)-X->Reductive Elimination Base Reductive Elimination->Pd(0)Ln Regeneration

Caption: Catalytic cycle of the Heck reaction.

Performance in Biocatalysis

Enzymes are highly efficient and selective catalysts, but their activity and stability can be compromised in conventional organic solvents. Ionic liquids like EAN have shown potential as "enzyme-friendly" media for biocatalytic transformations.

Lipase-Catalyzed Reactions

Lipases are widely used enzymes for various transformations, including esterification and transesterification. Their performance is highly dependent on the solvent environment. While direct comparisons of EAN with a comprehensive set of organic solvents are scarce, studies on other ionic liquids suggest that they can enhance enzyme enantioselectivity and stability.[6]

Illustrative Comparison of Lipase Activity in Different Solvents:

SolventRelative Lipase Activity (%)Reference
n-Hexane130[7]
Cyclohexane120[7]
Toluene(Activity decreases significantly above 50% v/v)[7]
Isopropanol(Activity increases at lower concentrations)[7]
Ethanol(No activity at high concentrations and elevated temperatures)[7]

Note: This table is a compilation of data from a study on lipase activity in various organic solvents and is for illustrative purposes. A direct comparison with EAN under the same conditions is not provided.

Experimental Protocol: A Representative Lipase-Catalyzed Transesterification

This protocol is a general guide for a lipase-catalyzed transesterification reaction.

Materials:

  • Alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (e.g., hexane or the solvent being tested)

  • Reaction vessel (e.g., vial or flask)

  • Shaker or magnetic stirrer

  • Temperature-controlled environment

Procedure:

  • In a reaction vessel, dissolve the alcohol in the chosen solvent.

  • Add the acyl donor to the solution.

  • Add the immobilized lipase to initiate the reaction.

  • Seal the vessel and place it in a shaker or on a magnetic stirrer at the desired temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, the enzyme can be filtered off for reuse.

  • The product can be isolated from the reaction mixture by evaporation of the solvent and subsequent purification if necessary.

Workflow for Comparing Solvent Performance in Biocatalysis

Biocatalysis_Workflow cluster_0 Solvent Screening EAN EAN Reaction_Setup Identical Reaction Setup (Substrates, Enzyme, Temp) EAN->Reaction_Setup Toluene Toluene Toluene->Reaction_Setup Hexane Hexane Hexane->Reaction_Setup THF THF THF->Reaction_Setup Monitoring Monitoring Reaction_Setup->Monitoring Monitor Conversion & Selectivity Data_Analysis Data_Analysis Monitoring->Data_Analysis Collect Data Comparison Comparison Data_Analysis->Comparison Compare Yield, Rate, Enantioselectivity Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for comparing solvent performance in biocatalysis.

Performance in Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction in the synthesis of pharmaceuticals and fine chemicals, with the reduction of nitroarenes to anilines being a prime example. The choice of solvent can influence the reaction rate and selectivity. Polar solvents like methanol and ethanol are commonly used. While specific data for EAN in this context is limited, its polar nature suggests it could be a suitable medium.

Illustrative Comparison of Solvents in Nitrobenzene Hydrogenation:

SolventConversion of NitrobenzeneReference
MethanolGenerally high[8]
EthanolGenerally high[8]
Apolar SolventsSignificantly lower than polar solvents[8]

Note: This table provides a qualitative comparison based on a review of nitrobenzene hydrogenation. Direct quantitative data comparing EAN is not available in the cited sources.

Experimental Protocol: A Representative Catalytic Hydrogenation of Nitrobenzene

This protocol describes a typical procedure for the hydrogenation of nitrobenzene.

Materials:

  • Nitrobenzene

  • Catalyst (e.g., Pd/C)

  • Solvent (e.g., methanol or ethanol)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • Charge the hydrogenation reactor with the nitrobenzene and the solvent.

  • Carefully add the catalyst to the reactor.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously and heat to the desired temperature.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • The catalyst can be removed by filtration (caution: catalysts can be pyrophoric).

  • The product can be isolated by removing the solvent under reduced pressure.

Logical Relationship of Solvent Properties to Catalytic Performance

Solvent_Properties_Performance cluster_0 Solvent Properties cluster_1 Catalytic Performance Polarity Polarity Reaction_Rate Reaction Rate Polarity->Reaction_Rate Selectivity Selectivity Polarity->Selectivity Viscosity Viscosity Viscosity->Reaction_Rate affects mass transfer Volatility Volatility Product_Isolation Product Isolation Volatility->Product_Isolation Coordinating_Ability Coordinating Ability Catalyst_Stability Catalyst Stability Coordinating_Ability->Catalyst_Stability

References

Comparative

Ethylammonium Nitrate: A Superior Alternative to Traditional Electrolytes

A comparative guide for researchers and drug development professionals on the advantages of ethylammonium nitrate (EAN) as an electrolyte, supported by experimental data and detailed protocols. Ethylammonium nitrate (EAN...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the advantages of ethylammonium nitrate (EAN) as an electrolyte, supported by experimental data and detailed protocols.

Ethylammonium nitrate (EAN), a protic ionic liquid, is emerging as a compelling alternative to traditional electrolytes across a spectrum of scientific and industrial applications. Its unique physicochemical properties, including high ionic conductivity, excellent thermal stability, and a wide electrochemical window, offer significant advantages over conventional aqueous and organic solvent-based electrolytes. This guide provides an objective comparison of EAN's performance against these traditional counterparts, supported by quantitative data and detailed experimental methodologies.

Performance Comparison: EAN vs. Traditional Electrolytes

The superior performance of EAN in key electrochemical parameters is summarized below. For a direct and fair comparison, we present data for EAN alongside two widely used traditional electrolytes: an aqueous solution of sodium chloride (1M NaCl) and a standard lithium-ion battery electrolyte (1M LiPF6 in a 1:1 mixture of ethylene carbonate and dimethyl carbonate, EC/DMC).

PropertyEthylammonium Nitrate (EAN)1M NaCl (aqueous)1M LiPF6 in EC/DMC
Ionic Conductivity (at 25°C) ~20 mS/cm[1]~8.6 mS/cm~10.7 mS/cm
Thermal Decomposition Temperature ~250°C[1]Not applicable (boils at ~100°C)Onset of significant decomposition at ~170°C[2]
Electrochemical Window ~4-5 V[3][4]~1.23 V[5]~4.5 V

Key Advantages of Ethylammonium Nitrate

EAN's distinct characteristics translate into several practical benefits over traditional electrolytes:

  • Enhanced Safety: EAN's negligible vapor pressure and non-flammability significantly reduce the risks of fire and explosion, a critical concern with volatile organic solvents used in many batteries.[3][6]

  • Wider Operating Temperature Range: With a melting point of 12°C and a decomposition temperature of approximately 250°C, EAN remains liquid and stable over a broad temperature range, enabling applications in extreme environments.[1]

  • Improved Electrochemical Stability: The wide electrochemical window of EAN allows for its use with a broader range of electrode materials and at higher operating voltages without degradation of the electrolyte.[3][4][7]

  • Environmental Friendliness: EAN is considered a "green" solvent due to its low toxicity and biodegradability compared to many hazardous organic solvents.[8]

  • Tunable Properties: As an ionic liquid, the properties of EAN can be tuned by modifying the cation or anion, offering the potential to design task-specific electrolytes for various applications.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of Ethylammonium Nitrate

A straightforward and common method for synthesizing EAN is through the neutralization reaction of an amine with an acid.[9][10]

Synthesis_of_EAN cluster_reactants Reactants cluster_process Process cluster_product Product ethylamine Ethylamine (C2H5NH2) mixing Slow addition of nitric acid to ethylamine in an ice bath with stirring ethylamine->mixing Base nitric_acid Concentrated Nitric Acid (HNO3) nitric_acid->mixing Acid drying Removal of water under vacuum mixing->drying Crude product ean Ethylammonium Nitrate ([C2H5NH3][NO3]) drying->ean Purified EAN

Caption: Synthesis of Ethylammonium Nitrate.

Procedure:

  • Ethylamine is placed in a round-bottom flask and cooled in an ice bath.

  • Concentrated nitric acid is added dropwise to the ethylamine solution with constant stirring. The temperature should be maintained below a certain threshold to control the exothermic reaction.

  • After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.

  • Water is then removed from the resulting solution under reduced pressure to yield the final product, ethylammonium nitrate.

Measurement of Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct an electric current and is a critical parameter for electrochemical devices.

Ionic_Conductivity_Measurement cluster_setup Experimental Setup cluster_procedure Procedure conductivity_meter Conductivity Meter conductivity_cell Conductivity Cell with two electrodes conductivity_meter->conductivity_cell electrolyte_sample Electrolyte Sample (e.g., EAN) conductivity_cell->electrolyte_sample thermostat Thermostatic Bath thermostat->electrolyte_sample step1 Calibrate the conductivity cell with a standard solution of known conductivity. step2 Immerse the conductivity cell into the electrolyte sample. step1->step2 step3 Allow the temperature of the sample to equilibrate using the thermostatic bath. step2->step3 step4 Measure the resistance or conductance using the conductivity meter. step3->step4 step5 Calculate ionic conductivity using the cell constant and the measured value. step4->step5

Caption: Ionic Conductivity Measurement Workflow.

Procedure:

  • A conductivity cell, consisting of two platinum electrodes, is calibrated using a standard solution of known conductivity (e.g., a KCl solution).

  • The cell is then thoroughly rinsed with deionized water and the electrolyte to be tested.

  • The cell is filled with the sample electrolyte, and the assembly is placed in a thermostatic bath to maintain a constant temperature.

  • The resistance or conductance of the electrolyte is measured using a conductivity meter.

  • The ionic conductivity (σ) is calculated using the formula σ = G * K, where G is the measured conductance and K is the cell constant determined during calibration.

Determination of the Electrochemical Window

The electrochemical window (EW) defines the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. A wider EW is highly desirable for high-energy-density applications. Cyclic voltammetry is the standard technique used to determine the EW.

Electrochemical_Window_Determination cluster_setup Experimental Setup cluster_procedure Procedure potentiostat Potentiostat/Galvanostat electrochemical_cell Three-Electrode Cell potentiostat->electrochemical_cell working_electrode Working Electrode (e.g., Glassy Carbon) electrochemical_cell->working_electrode reference_electrode Reference Electrode (e.g., Ag/AgCl) electrochemical_cell->reference_electrode counter_electrode Counter Electrode (e.g., Platinum wire) electrochemical_cell->counter_electrode electrolyte Electrolyte (e.g., EAN) electrochemical_cell->electrolyte step1 Assemble the three-electrode cell with the electrolyte. step2 Scan the potential of the working electrode linearly to a set anodic limit and then back to a cathodic limit. step1->step2 step3 Record the current response as a function of the applied potential. step2->step3 step4 Identify the potentials at which a sharp increase in current occurs, indicating the onset of electrolyte oxidation and reduction. step3->step4 step5 The difference between the anodic and cathodic limits defines the electrochemical window. step4->step5

Caption: Electrochemical Window Determination Workflow.

Procedure:

  • A three-electrode electrochemical cell is assembled, containing the electrolyte under investigation, a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • A potentiostat is used to apply a linearly sweeping potential to the working electrode.

  • The potential is swept from an initial value to a final anodic potential and then reversed to a final cathodic potential, while the resulting current is measured.

  • The electrochemical window is determined by identifying the potentials at which the current begins to increase significantly, indicating the oxidation and reduction of the electrolyte.

Conclusion

Ethylammonium nitrate presents a significant advancement over traditional electrolytes, offering a unique combination of high performance, enhanced safety, and environmental benefits. The quantitative data clearly demonstrates its superior ionic conductivity and thermal stability, while its wide electrochemical window opens up new possibilities for high-energy electrochemical systems. For researchers and professionals in drug development and other scientific fields, EAN provides a versatile and robust platform for a wide range of applications, from electrochemical synthesis to the development of next-generation energy storage devices.

References

Validation

A Comparative Performance Guide: EAN/Tf₂O vs. EAN/TFAA for Aromatic Nitration

For Researchers, Scientists, and Drug Development Professionals The quest for efficient, selective, and safer methods for the nitration of aromatic compounds is a cornerstone of synthetic chemistry, with wide-ranging imp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and safer methods for the nitration of aromatic compounds is a cornerstone of synthetic chemistry, with wide-ranging implications in the pharmaceutical and materials science industries. This guide provides a detailed performance comparison of two ionic liquid-based nitrating systems: Ethylammonium Nitrate (EAN) with Trifluoromethanesulfonic Anhydride (Tf₂O) and Ethylammonium Nitrate with Trifluoroacetic Anhydride (TFAA). This comparison is based on experimental data from the seminal work of Aridoss and Laali (2011), offering a quantitative and procedural overview to aid in the selection of the optimal nitrating agent for specific aromatic substrates.[1]

Executive Summary

Both EAN/Tf₂O and EAN/TFAA are potent electrophilic nitrating systems that generate triflyl nitrate (TfONO₂) and trifluoroacetyl nitrate (CF₃COONO₂), respectively, in situ.[1][2][3] These systems offer mild reaction conditions and high yields for the nitration of a variety of aromatic and heteroaromatic compounds.[1][3] The key distinction lies in their reactivity and selectivity:

  • EAN/Tf₂O: Exhibits superior reactivity, making it the reagent of choice for the nitration of strongly deactivated aromatic systems.[1][2][3]

  • EAN/TFAA: Demonstrates better regioselectivity and chemoselectivity for certain substrates, particularly those that are more activated.[1][3]

Quantitative Performance Data

The following tables summarize the comparative performance of EAN/Tf₂O and EAN/TFAA in the nitration of various aromatic compounds, as reported by Aridoss and Laali (2011).[1]

Table 1: Nitration of Activated and Moderately Deactivated Aromatic Compounds
SubstrateReagent SystemTime (h)Temp (°C)Yield (%)Isomer Ratio (o:m:p)
TolueneEAN/Tf₂O0.50 - rt9860:2:38
EAN/TFAA1.00 - rt9558:3:39
AnisoleEAN/Tf₂O0.50 - rt9965:trace:35
EAN/TFAA1.00 - rt9662:trace:38
ChlorobenzeneEAN/Tf₂O1.0rt9735:1:64
EAN/TFAA2.0rt9232:1:67
BromobenzeneEAN/Tf₂O1.0rt9840:1:59
EAN/TFAA2.0rt9438:1:61
Table 2: Nitration of Strongly Deactivated Aromatic Compounds
SubstrateReagent SystemTime (h)Temp (°C)Yield (%)Isomer Ratio (o:m:p)
NitrobenzeneEAN/Tf₂O2.0rt958:91:1
EAN/TFAA12.0rt2010:88:2
BenzonitrileEAN/Tf₂O2.5rt9218:80:2
EAN/TFAA15.0rt1520:78:2
Methyl BenzoateEAN/Tf₂O2.0rt9622:75:3
EAN/TFAA12.0rt2524:72:4
4-NitrotolueneEAN/Tf₂O3.0rt98 (dinitration)-
EAN/TFAA24.0rt10 (dinitration)-

Experimental Protocols

The following are generalized experimental procedures for aromatic nitration using the EAN/Tf₂O and EAN/TFAA systems, based on the methodologies described by Aridoss and Laali (2011).[1]

General Procedure for Aromatic Nitration

To a stirred solution of the aromatic substrate (1 mmol) in ethylammonium nitrate (EAN) (5 mmol) under a nitrogen atmosphere, the respective anhydride (Tf₂O or TFAA) (1.1 mmol) is added dropwise at the specified temperature. The reaction mixture is stirred for the time indicated in the tables. Upon completion, the reaction is quenched by the addition of ice-cold water. The product is then extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding nitroaromatic compound.[1]

Note on Recycling: The ionic liquid (EAN) can be recovered by removing the residual water under a nitrogen stream followed by heating in an oil bath at 75-80 °C under vacuum. The recycled ionic liquid can be reused with no significant loss in product yield.[1]

Visualizing the Process and Comparison

To further clarify the experimental workflow and the comparative performance of the two reagent systems, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Aromatic Substrate in EAN (Ionic Liquid) add_reagent Add Anhydride (Tf₂O or TFAA) dropwise start->add_reagent reaction Stir at specified temperature and time add_reagent->reaction quench Quench with ice-cold water reaction->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Nitroaromatic Product purify->product

Caption: General experimental workflow for aromatic nitration using EAN/anhydride systems.

G cluster_comparison Performance Comparison: EAN/Tf₂O vs. EAN/TFAA reagent1 EAN/Tf₂O activated Activated/Moderately Deactivated Aromatics reagent1->activated Effective for deactivated Strongly Deactivated Aromatics reagent1->deactivated Superior for reagent2 EAN/TFAA reagent2->activated Effective for reagent2->deactivated Less effective for performance1 High Reactivity High Yields Good Selectivity activated->performance1 Results in performance2 Moderate Reactivity High Yields Better Regio/Chemoselectivity activated->performance2 Results in performance3 Superior Reactivity High Yields Effective Nitration deactivated->performance3 Results in performance4 Low Reactivity Low Yields Ineffective for practical purposes deactivated->performance4 Results in

References

Comparative

A Comparative Guide to Metal Extraction: Ethylammonium Nitrate (EAN) vs. Aqueous Systems

For Researchers, Scientists, and Drug Development Professionals The efficiency of metal extraction is a critical factor in numerous scientific and industrial processes, including catalyst development, purification of act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of metal extraction is a critical factor in numerous scientific and industrial processes, including catalyst development, purification of active pharmaceutical ingredients, and environmental remediation. Traditional methods have heavily relied on aqueous-based solvent extraction systems. However, the emergence of ionic liquids, such as Ethylammonium Nitrate (EAN), presents a promising alternative with the potential for significantly enhanced performance. This guide provides an objective comparison of the efficiency of metal extraction using EAN versus conventional aqueous systems, supported by experimental data and detailed protocols.

Enhanced Extraction Efficiency with EAN

Recent studies have demonstrated that the extraction of transition metal nitrates using tri-n-butyl phosphate (TBP) is considerably more efficient from EAN than from traditional aqueous solutions.[1][2] The unique chemical environment of EAN, which is free from strongly coordinating water molecules, facilitates the formation of extractable metal-nitrate complexes.[1][2]

The presence of water in EAN has been shown to be detrimental to the extraction process, as water molecules compete with the nitrate ions to coordinate with the metal cations, thereby reducing extraction efficiency.[1] This highlights a key advantage of the EAN system: its non-aqueous nature which promotes the desired metal complexation for extraction.

Quantitative Comparison of Extraction Efficiency

The following table summarizes the extraction percentages of various transition metal nitrates from an EAN phase into a TBP/n-decane phase. For comparison, while direct quantitative data for an identical aqueous system under the same conditions is not available in the cited literature, extraction from aqueous nitrate solutions by TBP is generally less efficient, particularly for divalent metals, without the use of high concentrations of salting-out agents.

Metal IonExtraction from EAN (%)
Fe(III)>99
Mn(II)98
Zn(II)93
Co(II)90
Cu(II)75
Ni(II)84

Table 1: Extraction percentages of transition metal nitrates from EAN using 50 vol% TBP in n-decane. The initial concentration of each metal nitrate in EAN was 0.01 mol·L⁻¹.

The Detrimental Effect of Water on EAN Extraction Systems

To illustrate the superiority of a non-aqueous EAN system, the following table shows the reduction in extraction efficiency upon the addition of water to the EAN phase.

Metal IonExtraction from EAN (%)Extraction from EAN + 5 vol% H₂O (%)
Fe(III)>9999
Mn(II)9896
Zn(II)9381
Co(II)9065
Cu(II)7552
Ni(II)8421

Table 2: Effect of water on the extraction efficiency of transition metal nitrates from EAN with 50 vol% TBP in n-decane. This data clearly shows that while the extraction of Fe(III) and Mn(II) remains high, the extraction of other divalent metals is significantly hampered by the presence of a small amount of water.

Experimental Protocols

Synthesis of Ethylammonium Nitrate (EAN)

A detailed and safe protocol for the synthesis of EAN is crucial for its application in metal extraction.

  • Materials: Ethylamine (70 wt% in water), Nitric acid (concentrated), Deionized water.

  • Procedure:

    • Ethylamine is reacted with concentrated nitric acid in an ice bath to control the exothermic reaction.

    • The resulting EAN solution is dried on a Schlenk line to remove water.

    • The final water content should be below 0.5 wt% to ensure high extraction efficiency.

  • Safety Note: The reaction is highly exothermic and should be performed with appropriate cooling and safety measures. The drying process of protic ionic liquids with nitrate ions must be done with extreme care.[3]

Metal Extraction Protocol using EAN
  • More Polar Phase (MP): A 0.01 mol·L⁻¹ solution of the respective metal nitrates (e.g., Fe(NO₃)₃, Co(NO₃)₂, Ni(NO₃)₂) is prepared in anhydrous EAN.

  • Less Polar Phase (LP): A solution of 50 vol% tri-n-butyl phosphate (TBP) in a suitable organic diluent such as n-decane is prepared.

  • Extraction Procedure:

    • Equal volumes of the MP and LP phases are added to a separation funnel.

    • The mixture is shaken vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • The two phases are allowed to separate.

    • The concentration of the metal ions in the raffinate (MP phase) is determined using a suitable analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

    • The extraction percentage is calculated based on the initial and final concentrations of the metal in the MP phase.

Comparative Metal Extraction Protocol using an Aqueous System

For a comparative baseline, a standard aqueous extraction protocol is outlined below.

  • Aqueous Phase: A 0.01 mol·L⁻¹ aqueous solution of the respective metal nitrates is prepared. To achieve significant extraction, a high concentration of a salting-out agent (e.g., 5 M NaNO₃) is typically required.

  • Organic Phase: A solution of 50 vol% TBP in n-decane.

  • Extraction Procedure:

    • The procedure is identical to the EAN system, with the aqueous phase replacing the EAN phase.

    • The phases are mixed, allowed to separate, and the metal concentration in the aqueous raffinate is analyzed to determine the extraction efficiency.

Metal Stripping Protocol

Recovering the extracted metals from the organic phase is a critical step.

  • Stripping from TBP (after EAN extraction): The loaded organic phase can be stripped using an aqueous solution. For instance, cobalt can be stripped from the TBP phase with water.[4] For more strongly extracted metals like iron(III), a complexing agent such as ethylenediaminetetraacetic acid (EDTA) in an aqueous solution can be used to facilitate stripping.[4]

  • Stripping from TBP (after aqueous extraction): Typically, a dilute acid solution (e.g., 0.1 M HNO₃) is used to strip the metals from the TBP phase, reversing the extraction equilibrium.

Visualizing the Extraction Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

MetalExtractionWorkflow cluster_EAN EAN-based Extraction cluster_Aqueous Aqueous-based Extraction EAN_MP Metal Nitrates in EAN (More Polar Phase) EAN_Mix Mixing & Phase Separation EAN_MP->EAN_Mix EAN_LP TBP in n-decane (Less Polar Phase) EAN_LP->EAN_Mix EAN_Raffinate Raffinate (EAN) EAN_Mix->EAN_Raffinate EAN_Loaded_LP Metal-loaded TBP EAN_Mix->EAN_Loaded_LP EAN_Stripping Stripping (e.g., with H₂O or EDTA solution) EAN_Loaded_LP->EAN_Stripping EAN_Product Aqueous Metal Product EAN_Stripping->EAN_Product EAN_Regen_LP Regenerated TBP EAN_Stripping->EAN_Regen_LP AQ_MP Metal Nitrates in Water + Salting-out Agent AQ_Mix Mixing & Phase Separation AQ_MP->AQ_Mix AQ_LP TBP in n-decane AQ_LP->AQ_Mix AQ_Raffinate Raffinate (Aqueous) AQ_Mix->AQ_Raffinate AQ_Loaded_LP Metal-loaded TBP AQ_Mix->AQ_Loaded_LP AQ_Stripping Stripping (with dilute acid) AQ_Loaded_LP->AQ_Stripping AQ_Product Aqueous Metal Product AQ_Stripping->AQ_Product AQ_Regen_LP Regenerated TBP AQ_Stripping->AQ_Regen_LP ExtractionMechanism cluster_EAN EAN System cluster_Aqueous Aqueous System M_EAN Mⁿ⁺ (in EAN) Complex_EAN [M(NO₃)ₓ]ⁿ⁻ˣ (anionic nitrate complex) M_EAN->Complex_EAN complexation NO3_EAN NO₃⁻ (abundant) NO3_EAN->Complex_EAN Extracted_EAN [M(NO₃)ₙ(TBP)ₘ] (extracted complex) Complex_EAN->Extracted_EAN extraction TBP_org TBP (organic) TBP_org->Extracted_EAN M_Aq [M(H₂O)₆]ⁿ⁺ (hydrated ion) Extracted_Aq [M(NO₃)ₙ(TBP)ₘ] (extracted complex) M_Aq->Extracted_Aq extraction (less favorable due to hydration) NO3_Aq NO₃⁻ NO3_Aq->Extracted_Aq TBP_org2 TBP (organic) TBP_org2->Extracted_Aq

References

Validation

Assessing the "Greenness" of Ethylammonium Nitrate as a Solvent: A Comparative Guide

Ethylammonium nitrate (EAN), a protic ionic liquid, has garnered significant attention as a potential "green" solvent, offering a seemingly more environmentally benign alternative to conventional volatile organic compoun...

Author: BenchChem Technical Support Team. Date: December 2025

Ethylammonium nitrate (EAN), a protic ionic liquid, has garnered significant attention as a potential "green" solvent, offering a seemingly more environmentally benign alternative to conventional volatile organic compounds (VOCs). This guide provides a comprehensive assessment of the green credentials of EAN, comparing its performance against other ionic liquids and traditional solvents based on available experimental data. Key green chemistry metrics, including synthesis, toxicity, biodegradability, and recyclability, are evaluated to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its environmental footprint.

Executive Summary

Ethylammonium nitrate exhibits several characteristics that align with the principles of green chemistry. Its synthesis is a straightforward acid-base neutralization with high atom economy. It possesses negligible vapor pressure, reducing the risk of air pollution associated with volatile organic compounds (VOCs). However, its "green" profile is nuanced. While readily biodegradable, it can exhibit toxicity to certain aquatic organisms and is classified as a skin and eye irritant. The recyclability of EAN, a crucial aspect of a sustainable solvent, is an area requiring further research to establish efficient and scalable protocols. This guide delves into the specifics of these metrics, presenting a balanced view to inform solvent selection in chemical processes.

Synthesis of Ethylammonium Nitrate

The primary synthesis route for ethylammonium nitrate is a neutralization reaction between ethylamine and nitric acid. This method is characterized by its simplicity and high atom economy, as the two starting materials combine directly to form the desired product with water as the only theoretical byproduct.[1][2]

EAN Synthesis EA Ethylamine (C₂H₅NH₂) EAN Ethylammonium Nitrate ([C₂H₅NH₃]⁺[NO₃]⁻) EA->EAN Proton Acceptor NA Nitric Acid (HNO₃) NA->EAN Proton Donor Solvent Recycling Workflow cluster_0 Recycling Process cluster_1 Efficiency Analysis A Used Solvent Mixture B Separation Technique (e.g., Extraction, Distillation, Filtration) A->B C Purified Solvent B->C D Waste/Impurities B->D E Quantify Recovered Solvent (Volume/Mass) C->E F Assess Purity (e.g., GC, HPLC, NMR) C->F G Calculate Recycling Efficiency (%) E->G F->G H Reuse in Process G->H

References

Comparative

A Comparative Guide to Electrochemical Measurements in Ethylammonium Nitrate

Ethylammonium nitrate (EAN) holds a significant place in the history of electrochemistry as the first compound to be identified as a room-temperature ionic liquid (IL) by Paul Walden in 1914.[1][2] Comprised of an ethyla...

Author: BenchChem Technical Support Team. Date: December 2025

Ethylammonium nitrate (EAN) holds a significant place in the history of electrochemistry as the first compound to be identified as a room-temperature ionic liquid (IL) by Paul Walden in 1914.[1][2] Comprised of an ethylammonium cation and a nitrate anion, EAN is a protic ionic liquid known for its relatively high ionic conductivity, thermal stability, low volatility, and excellent solubility in water.[3] These characteristics make it an attractive medium for a wide range of electrochemical applications, from energy storage to biocatalysis.[3]

This guide provides a comparative overview of the key electrochemical properties of EAN, outlines standard validation protocols, and offers a clear workflow for conducting measurements.

Data Presentation: Performance Metrics

To properly validate electrochemical measurements in EAN, its performance must be benchmarked against other common media. The following table summarizes key physical and electrochemical parameters for EAN and compares them with a similar protic IL (Propylammonium Nitrate), a widely used aprotic IL (1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), and a conventional organic electrolyte system (0.1 M TBAPF₆ in Acetonitrile).

PropertyEthylammonium Nitrate (EAN)Propylammonium Nitrate (PAN)[bmim][NTf₂]0.1 M TBAPF₆ in Acetonitrile
Type Protic Ionic LiquidProtic Ionic LiquidAprotic Ionic LiquidOrganic Electrolyte
Density (g/cm³) 1.21[3]~1.15[4]1.47 (at 20°C)[5][6]~0.78 (Solvent)
Viscosity (cP) 36.5[3]~60[4]56 (at 20°C)[5][6]~0.37 (Solvent)
Conductivity (mS/cm) 25.4[3]~11[4]~3.9 (at 25°C)~10-15[7]
Electrochemical Window (V) ~3.5 - 4.5[4][8]~3.5 - 4.5[4][8]~4.5 - 5.5~5.0
Cation Diffusion (10⁻¹⁰ m²/s) ~1.1[7]Not specifiedNot specifiedHigh

Note: Values are approximate and can vary with temperature, purity (especially water content), and measurement conditions.

Experimental Protocols

Accurate and reproducible data are foundational to validation. The methodologies below describe standard procedures for characterizing the electrochemical properties of EAN.

1. Determination of the Electrochemical Potential Window (EPW)

The EPW defines the potential range where the electrolyte is stable and does not undergo oxidation or reduction. It is commonly determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).

  • Electrochemical Cell: A standard three-electrode configuration is used.[4][8]

    • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk electrodes are common choices.[4][8]

    • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE is used to ensure the WE is the performance-limiting component.[4]

    • Reference Electrode (RE): A stable reference is critical. For ionic liquids, a conventional aqueous reference electrode (like Ag/AgCl) can introduce water contamination. Therefore, a non-aqueous reference such as a home-made Ag/Ag⁺ electrode (a silver wire immersed in a solution of a silver salt in the IL) or a silver wire pseudo-reference is often employed.[4][8]

  • Procedure:

    • The EAN sample is typically dried under vacuum to minimize water content.

    • An internal potential standard, such as ferrocene (Fc/Fc⁺), is often added to the EAN.[4] This allows for the calibration of the potential scale, making results comparable across different experiments and reference electrodes.

    • The potential is swept from the open-circuit potential towards both cathodic and anodic limits.

    • The EPW is defined by the potentials at which the current density reaches a pre-defined cutoff value, for instance, 1 or 5 mA/cm², indicating the onset of electrolyte decomposition.[4][8]

2. Conductivity Measurement

  • Apparatus: A standard laboratory conductivity meter with a calibrated probe is used.[8]

  • Procedure:

    • The probe is immersed in the EAN sample.

    • The system is allowed to thermally equilibrate, as conductivity is highly temperature-dependent.

    • Measurements are typically performed over a range of temperatures to characterize the liquid's behavior.[4][8]

3. Density and Viscosity Measurements

  • Apparatus: A combined density and viscosity meter (e.g., a vibrating tube densimeter and a falling-ball viscometer) is often used for simultaneous measurements.[8]

  • Procedure:

    • The instrument is calibrated with standard substances.

    • The EAN sample is introduced into the measurement cell.

    • As with conductivity, measurements are recorded across a range of temperatures due to the strong temperature dependence of both properties.[4][8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of electrochemical measurements in an ionic liquid like EAN.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Setup cluster_measure Phase 3: Measurement & Analysis p1 Sample Purification (e.g., vacuum drying EAN) p2 Analyte/Standard Addition (e.g., Ferrocene) p1->p2 s1 Assemble 3-Electrode Cell (WE, CE, RE) p2->s1 s2 Configure Potentiostat (Set Scan Rate, Potential Range) s1->s2 m1 Perform Electrochemical Scan (e.g., Cyclic Voltammetry) s2->m1 m2 Record Current vs. Potential Data m1->m2 m3 Data Analysis (Determine EPW, Peak Potentials) m2->m3 m4 Compare with Standards & Literature m3->m4

References

Validation

A Comparative Analysis of the Solvating Properties of Protic Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals Protic ionic liquids (PILs) are a unique class of solvents garnering significant interest across various scientific disciplines, including chemical synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protic ionic liquids (PILs) are a unique class of solvents garnering significant interest across various scientific disciplines, including chemical synthesis and drug development.[1] Formed by the proton transfer between a Brønsted acid and a Brønsted base, PILs possess a distinct set of physicochemical properties, most notably a dense network of hydrogen bonds, which differentiates them from their aprotic counterparts (AILs).[2] This guide provides a comparative analysis of the solvating properties of PILs against other common solvents, supported by experimental data and detailed methodologies.

The solvating capacity of a solvent is crucial as it dictates the solubility of compounds and can influence reaction rates and mechanisms. The properties of PILs can be finely tuned by modifying the structure of their constituent cations and anions, making them highly versatile "designer" solvents.[1][3] Understanding their solvating power is key to harnessing their full potential in various applications.

Key Solvating Parameters: A Comparative Overview

The solvating properties of a solvent can be quantified using several parameters. Among the most widely used are the Kamlet-Taft parameters, which describe a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[1][4] Another important measure is the Reichardt's dye scale (ET(30)), which provides a comprehensive measure of solvent polarity.[1]

Data Presentation: Solvating Properties of Selected Solvents

The following tables summarize the Kamlet-Taft parameters and ET(30) values for a selection of protic ionic liquids, aprotic ionic liquids, and common molecular solvents. This data allows for a direct comparison of their solvating characteristics.

Table 1: Kamlet-Taft Parameters and ET(30) Values for Protic Ionic Liquids (PILs)

Protic Ionic Liquid (PIL)CationAnionαβπ*ET(30) (kcal/mol)
Ethylammonium Nitrate (EAN)EthylammoniumNitrate0.830.431.0556.3
Propylammonium Nitrate (PAN)PropylammoniumNitrate0.810.451.0355.4
Butylammonium NitrateButylammoniumNitrate0.790.471.0154.5
Ethylammonium AcetateEthylammoniumAcetate0.750.850.9251.2
1-Methylimidazolium Hydrogen Sulfate1-MethylimidazoliumHydrogen Sulfate---61.5
1-Butylimidazolium Hydrogen Sulfate1-ButylimidazoliumHydrogen Sulfate---59.8

Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions.

Table 2: Kamlet-Taft Parameters and ET(30) Values for Aprotic Ionic Liquids (AILs) and Molecular Solvents

SolventTypeαβπ*ET(30) (kcal/mol)
[BMIM][BF4]AIL0.610.430.9951.9
[BMIM][PF6]AIL0.650.210.9050.8
[EMIM][EtSO4]AIL0.470.580.9452.0
WaterMolecular1.170.471.0963.1
MethanolMolecular0.980.660.6055.4
EthanolMolecular0.860.750.5451.9
AcetonitrileMolecular0.190.400.7545.6
DMSOMolecular0.000.761.0045.1

Note: [BMIM] = 1-butyl-3-methylimidazolium; [EMIM] = 1-ethyl-3-methylimidazolium.

Analysis of Solvating Properties

Hydrogen Bond Acidity (α): PILs generally exhibit high α values, comparable to or slightly lower than water and short-chain alcohols, indicating their strong hydrogen bond donating ability.[4][5] This is a direct consequence of the protonated cation. The α value can be tuned by altering the cation structure.

Hydrogen Bond Basicity (β): The β values of PILs are highly dependent on the anion. Anions like acetate lead to higher basicity compared to nitrate.[4] The interplay between the cation and anion ultimately determines the overall hydrogen bond accepting strength.

Dipolarity/Polarizability (π): PILs are highly polar solvents, with π values often exceeding those of many common molecular solvents.[5] The π* value is influenced by both the cation and the anion.[6] For instance, PILs containing nitrate anions tend to show high polarity and polarizability.[4][5]

ET(30) Polarity Scale: The ET(30) values for many PILs are in the range of highly polar solvents like water and methanol.[5] This parameter is influenced by both the hydrogen bond donating ability and the dipolarity/polarizability of the solvent.[6]

Experimental Protocols

The determination of Kamlet-Taft parameters and ET(30) values relies on solvatochromism, where the absorption spectrum of a probe dye changes with the polarity of the solvent.

Determination of Kamlet-Taft Parameters (α, β, π*)
  • Probe Dyes: A set of solvatochromic dyes is used. Commonly, N,N-diethyl-4-nitroaniline is used to determine π*, 4-nitroaniline for β, and the difference in behavior between two dyes, such as Reichardt's dye and N,N-diethyl-4-nitroaniline, is used to calculate α.[1][7]

  • Sample Preparation: A small, precise amount of the probe dye is dissolved in the protic ionic liquid. The concentration is kept low to avoid aggregation of the dye molecules.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of the dye solution is recorded using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.

  • Calculation: The Kamlet-Taft parameters are calculated using established linear solvation energy relationships (LSERs) that correlate the shift in λmax to the α, β, and π* values.[7]

Determination of ET(30)
  • Probe Dye: Reichardt's dye (betaine 30) is the standard probe for the ET(30) scale.[1]

  • Sample Preparation: A solution of Reichardt's dye in the PIL is prepared.

  • Spectroscopic Measurement: The λmax of the longest wavelength absorption band is measured.

  • Calculation: The ET(30) value (in kcal/mol) is calculated using the following equation: ET(30) = 28591 / λmax (in nm)

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Ionic_Liquid_Classification ILs Ionic Liquids Protic Protic Ionic Liquids (PILs) (Proton transfer from Brønsted acid to base) ILs->Protic Aprotic Aprotic Ionic Liquids (AILs) (No proton transfer) ILs->Aprotic Properties Key Properties: - Hydrogen bonding network - Tunable acidity/basicity Protic->Properties Applications Applications: - Catalysis - Drug delivery - Biocatalysis Properties->Applications

Caption: Classification of Ionic Liquids and key features of PILs.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Protic Ionic Liquid Solution Dye in PIL Solution Solvent->Solution Dye Solvatochromic Dye Dye->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Spectrum Absorption Spectrum (Determine λmax) Spectrophotometer->Spectrum Calculation Calculate Solvating Parameters (α, β, π*, ET(30)) Spectrum->Calculation

Caption: Workflow for determining solvating properties of PILs.

Conclusion

Protic ionic liquids offer a compelling alternative to traditional molecular solvents and aprotic ionic liquids due to their unique and highly tunable solvating properties. Their strong hydrogen bonding capabilities, combined with their inherent polarity, make them suitable for a wide range of applications where specific solvent-solute interactions are critical. The ability to systematically alter the cation and anion provides a powerful tool for designing solvents with tailored properties for specific tasks in chemical research and drug development. The data and methodologies presented in this guide offer a foundation for researchers to explore and utilize the significant potential of protic ionic liquids.

References

Comparative

Ethylammonium Nitrate in Biocatalysis: A Comparative Biocompatibility Guide

For researchers, scientists, and drug development professionals, the choice of solvent is a critical factor in the success of biocatalytic processes. Ethylammonium nitrate (EAN), a protic ionic liquid, has emerged as a p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical factor in the success of biocatalytic processes. Ethylammonium nitrate (EAN), a protic ionic liquid, has emerged as a potential "green" alternative to conventional organic solvents. This guide provides an objective comparison of EAN's biocompatibility and performance with other solvent systems, supported by experimental data, to aid in the selection of the optimal medium for biocatalysis.

Executive Summary

Ethylammonium nitrate (EAN) offers advantages such as low volatility and high thermal stability, positioning it as a viable solvent for various biocatalytic applications. However, its biocompatibility and performance must be carefully assessed against other alternatives like traditional organic solvents, other ionic liquids (ILs), and deep eutectic solvents (DES). While EAN can support enzyme activity, studies suggest that for certain enzymes, such as Candida antarctica lipase B (CALB), DES may offer superior performance in terms of reaction rates and cost-effectiveness. The biocompatibility of EAN, particularly in whole-cell biocatalysis, is a key consideration, as the interactions between the ionic liquid and the cellular machinery can be complex. This guide presents a data-driven comparison to inform solvent selection for specific biocatalytic needs.

Performance Comparison of Biocatalytic Solvents

The selection of a solvent significantly impacts enzyme activity, stability, and overall process efficiency. The following tables summarize the available quantitative and qualitative data comparing EAN with other common solvent systems.

Table 1: Quantitative Comparison of Enzyme Performance in Different Solvents

Solvent SystemEnzymeReaction TypeRelative Reaction RateCost ComparisonReference
Deep Eutectic Solvents (DES)Candida antarctica Lipase B (CALB), immobilizedTransesterification, Aminolysis, PerhydrolysisSeveral-fold faster than in ionic liquids; Similar to organic solventsComponents are ~10-fold less expensive than for ionic liquids[1]
Ionic Liquids (general)Candida antarctica Lipase B (CALB), immobilizedTransesterification, Aminolysis, PerhydrolysisSlower than in DES and organic solvents-[2][1]
Organic Solvents (e.g., isooctane, acetone)Candida antarctica Lipase B (CALB)HydrolysisFavorable for ester hydrolysis-

Table 2: Qualitative Comparison of Solvent Properties for Biocatalysis

PropertyEthylammonium Nitrate (EAN)Other Ionic Liquids (e.g., Imidazolium-based)Deep Eutectic Solvents (DES)Conventional Organic Solvents
Volatility LowLowLowHigh (most)
Toxicity Generally considered low, but requires specific assessment.[3]Varies significantly with cation and anion.[4]Generally considered low and biodegradable.[5]Often toxic and environmentally harmful.
Enzyme Stability Anions with delocalized charge (like nitrate) are generally less denaturing.[6]Highly dependent on the specific ions.[7]Can enhance enzyme stability.[8]Can be denaturing, especially polar solvents.
Cost -Generally higher.Lower cost of components.[2][1]Varies.
Synthesis -Multi-step synthesis.Simple mixing of components.[2][1]-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of solvent biocompatibility and performance. Below are generalized methodologies for key experiments.

Protocol 1: Assessment of Enzyme Activity and Stability

This protocol outlines a general procedure for comparing the activity and stability of an enzyme in different solvent systems.

  • Enzyme Preparation: The enzyme can be used in its free form or immobilized on a suitable support.

  • Solvent Preparation: Prepare solutions of EAN, the alternative ionic liquid(s), DES, and a conventional organic solvent at the desired concentrations. For aqueous biphasic systems, the solvent is mixed with a buffer solution.

  • Reaction Setup:

    • Add a known amount of the enzyme to each solvent system.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction mixtures under controlled conditions (temperature, pH, agitation).

  • Activity Measurement:

    • At regular time intervals, take aliquots from each reaction mixture.

    • Quantify the product formation using a suitable analytical technique (e.g., spectrophotometry, chromatography).

    • Calculate the initial reaction rate for each solvent system.

  • Stability Measurement:

    • Incubate the enzyme in each solvent system without the substrate for a defined period.

    • At different time points, measure the residual enzyme activity as described above.

    • Determine the enzyme's half-life in each solvent.

Protocol 2: Assessment of Whole-Cell Biocatalyst Biocompatibility

This protocol provides a framework for evaluating the toxicity of different solvents on microbial cells used in whole-cell biocatalysis.

  • Cell Culture: Grow the microbial cells (e.g., Escherichia coli, Saccharomyces cerevisiae) to the mid-logarithmic phase in a suitable growth medium.

  • Exposure to Solvents:

    • Harvest and wash the cells.

    • Resuspend the cells in a minimal medium containing different concentrations of EAN, the alternative ionic liquid(s), DES, or organic solvent.

    • Include a control group with no solvent.

  • Viability Assay:

    • After a specific incubation period, determine the cell viability using methods such as:

      • Colony Forming Unit (CFU) counting: Plate serial dilutions of the cell suspensions on agar plates and count the colonies after incubation.

      • Metabolic activity assays: Use indicators like resazurin or MTT to measure metabolic activity, which correlates with cell viability.

  • Data Analysis:

    • Plot cell viability against solvent concentration to determine the IC50 (inhibitory concentration 50%) value for each solvent.

Visualizing Key Concepts

Diagrams can effectively illustrate complex relationships and workflows in biocatalysis. The following visualizations were created using the Graphviz (DOT language).

Biocompatibility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Solvent Solvent Selection (EAN, Alternatives) Activity Enzyme Activity Assay Solvent->Activity Stability Enzyme Stability Assay Solvent->Stability Toxicity Cytotoxicity Assay (for Whole-Cell) Solvent->Toxicity Enzyme Biocatalyst Preparation (Isolated Enzyme or Whole-Cell) Enzyme->Activity Enzyme->Stability Enzyme->Toxicity Kinetics Kinetic Parameter Determination (Km, Vmax) Activity->Kinetics HalfLife Half-life Calculation Stability->HalfLife IC50 IC50 Determination Toxicity->IC50 Comparison Comparative Analysis of Performance and Biocompatibility Kinetics->Comparison HalfLife->Comparison IC50->Comparison

Workflow for assessing solvent biocompatibility in biocatalysis.

Enzyme_Solvent_Interaction cluster_solvent Solvent Environment cluster_enzyme Enzyme Properties EAN Ethylammonium Nitrate Activity Activity EAN->Activity Direct Interaction [4] Structure Conformation EAN->Structure IL Other Ionic Liquids IL->Activity Stability Stability IL->Stability Ion-specific effects [15] DES Deep Eutectic Solvents DES->Activity Enhanced performance [1, 2] DES->Stability Stabilizing effect [7] Organic Organic Solvents Organic->Stability Organic->Structure Potential denaturation

Factors influencing enzyme properties in different solvent environments.

References

Validation

Cross-Validation of Experimental Data with Computational Models in Experimental Allergic Neuritis (EAN)

A Comparative Guide for Researchers This guide provides a framework for the cross-validation of experimental data from the Experimental Allergic Neuritis (EAN) model with computational models of neuroinflammation. By obj...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a framework for the cross-validation of experimental data from the Experimental Allergic Neuritis (EAN) model with computational models of neuroinflammation. By objectively comparing experimental findings with in silico predictions, researchers can gain deeper insights into disease pathogenesis, identify key molecular and cellular drivers, and accelerate the development of novel therapeutic strategies for autoimmune neuropathies.

Experimental Model: Experimental Allergic Neuritis (EAN)

EAN is a widely used animal model for inflammatory demyelinating polyneuropathies, including Guillain-Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP).[1] It is characterized by an autoimmune response directed against components of the peripheral nervous system myelin, leading to inflammation, demyelination, and progressive paralysis.

Experimental Protocol: Induction of EAN in Lewis Rats

A common method for inducing EAN is through the active immunization of susceptible rodent strains, such as the Lewis rat, with peripheral nerve myelin or specific myelin peptides.

Materials:

  • Antigen: P2 protein peptide (e.g., amino acids 53-78) or whole peripheral nerve homogenate.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Animals: Female Lewis rats, 8-10 weeks old.

Procedure:

  • Antigen Emulsion Preparation: The myelin peptide or homogenate is emulsified with an equal volume of CFA to create a stable water-in-oil emulsion.

  • Immunization: Rats are anesthetized and injected subcutaneously at the base of the tail with 0.1 mL of the antigen emulsion.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAN, typically starting from day 7 post-immunization. A standardized clinical scoring scale is used to quantify disease severity.

  • Data Collection: In addition to clinical scores, other quantitative data can be collected at specific time points (e.g., peak of disease, recovery phase). This may include:

    • Histopathology: Analysis of nerve tissue for inflammation and demyelination.

    • Immunohistochemistry: Staining for immune cell markers (e.g., T-cells, macrophages) in nerve sections.

    • Cytokine Analysis: Measurement of pro- and anti-inflammatory cytokine levels in serum or nerve tissue using ELISA or multiplex assays.

    • Flow Cytometry: Quantification of immune cell populations in peripheral blood and lymphoid organs.

    • Electrophysiology: Measurement of nerve conduction velocity to assess functional deficits.

Quantitative Data from EAN Experiments

The following table summarizes typical quantitative data that can be obtained from EAN experiments and used for cross-validation with computational models.

Parameter Experimental Readout Typical Values (Lewis Rat Model) Relevance for Computational Modeling
Clinical Score Ordinal scale (0-5 or 0-10) assessing tail and limb paralysis.Peak score of 3-4 around day 14-16 post-immunization, with recovery by day 25-30.Primary output for validating the overall disease progression predicted by the model.
T-Cell Infiltration Number of CD4+ T-cells per mm² in sciatic nerve tissue.Significant increase at the peak of disease compared to control animals.Input parameter or validation metric for models simulating immune cell trafficking and infiltration.
Macrophage Infiltration Number of CD68+ macrophages per mm² in sciatic nerve tissue.Marked increase at the peak of disease, co-localizing with areas of demyelination.Key parameter for models of inflammation and demyelination, as macrophages are major effectors of nerve damage.
Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) Concentration (pg/mL) in serum or nerve tissue homogenate.Elevated levels at the onset and peak of the disease.Crucial for parameterizing and validating the inflammatory response dynamics in the computational model.
Anti-inflammatory Cytokines (e.g., IL-10) Concentration (pg/mL) in serum or nerve tissue homogenate.Increased levels during the recovery phase of the disease.Important for modeling the resolution of inflammation and the regulatory feedback loops.
Nerve Conduction Velocity (NCV) Conduction speed (m/s) of peripheral nerves.Significant reduction at the peak of disease, with partial or full recovery.A functional output that can be correlated with the extent of demyelination predicted by the model.

Computational Models of EAN

Computational models of EAN aim to simulate the complex interplay of immune cells, cytokines, and nerve tissue that leads to the development and progression of the disease. These models can range from simple ordinary differential equation (ODE) models to more complex agent-based models.

Modeling Approach: ODE-Based Model of Neuroinflammation

A common approach is to use a system of ODEs to describe the temporal dynamics of key cellular and molecular components involved in EAN. This type of model can capture the essential features of the immune response and its effect on the peripheral nervous system.

Model Components:

  • Antigen-Presenting Cells (APCs): Initiate the immune response.

  • Autoreactive T-helper (Th1 and Th17) cells: Drive the inflammatory cascade.

  • Regulatory T-cells (Tregs): Suppress the autoimmune response.

  • Macrophages: Act as effector cells causing demyelination.

  • Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ): Promote inflammation.

  • Anti-inflammatory Cytokines (e.g., IL-10): Inhibit inflammation.

  • Myelin Integrity: Represents the state of the peripheral nerve myelin.

Cross-Validation: Comparing Experimental Data and Model Predictions

The core of the cross-validation process is the direct comparison of quantitative data from EAN experiments with the predictions generated by the computational model. This process is iterative and involves refining the model parameters to achieve a better fit with the experimental data. Most in silico models aim to complement, not replace, experimental research, and experimental data are crucial for the parameterization, calibration, and validation of these models.[2][3]

Experimental Data Computational Model Output Validation Approach
Time course of clinical scores Simulated disease progression curve (e.g., representing a "damage" variable).The shape and timing of the simulated disease curve should match the experimentally observed clinical scores.
T-cell and macrophage counts in nerve tissue Simulated populations of immune cells in the "nerve" compartment of the model.The simulated peak and temporal dynamics of immune cell infiltration should align with the histological data.
Cytokine concentrations over time Simulated concentrations of pro- and anti-inflammatory cytokines.The model should reproduce the experimentally observed cytokine profiles during the different phases of the disease.
Nerve conduction velocity changes A model output that correlates with the simulated level of demyelination.The simulated functional deficit should be consistent with the electrophysiological measurements.

Visualizing Key Pathways and Workflows

Signaling Pathway: JAK2/STAT3 in EAN

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis, has been implicated in the pathogenesis of EAN.[4] Pro-inflammatory cytokines, such as IL-6, can activate this pathway, leading to the production of other inflammatory mediators.

EAN_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding JAK2 JAK2 IL-6R->JAK2 Activation p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization Gene_Transcription Pro-inflammatory Gene Transcription p-STAT3_dimer->Gene_Transcription Translocation & Activation

Caption: IL-6 mediated activation of the JAK2/STAT3 signaling pathway in EAN.

Experimental and Computational Workflow

The following diagram illustrates the iterative workflow for cross-validating EAN experimental data with a computational model.

EAN_CrossValidation_Workflow cluster_experimental Experimental Arm cluster_computational Computational Arm cluster_validation Cross-Validation EAN_Induction EAN Induction in Lewis Rats Data_Collection Quantitative Data Collection (Clinical Scores, Cytokines, etc.) EAN_Induction->Data_Collection Experimental_Data Experimental Dataset Data_Collection->Experimental_Data Comparison Comparison of Experimental Data and Model Predictions Experimental_Data->Comparison Model_Development Computational Model Development (ODEs) Model_Simulation In Silico Simulation Model_Development->Model_Simulation Model_Prediction Model Predictions Model_Simulation->Model_Prediction Model_Prediction->Comparison Model_Refinement Model Parameter Refinement Comparison->Model_Refinement Discrepancy Validated_Model Validated Model for In Silico Experiments Comparison->Validated_Model Agreement Model_Refinement->Model_Simulation Iterate

Caption: Iterative workflow for cross-validation of EAN data with a computational model.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethanolammonium Nitrate: A Guide for Laboratory Professionals

Ensuring laboratory safety and regulatory compliance is paramount when handling chemical waste. Ethanolammonium nitrate (EAN), a protic ionic liquid, requires specific disposal procedures due to its hazardous properties.

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling chemical waste. Ethanolammonium nitrate (EAN), a protic ionic liquid, requires specific disposal procedures due to its hazardous properties. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.

Ethanolammonium nitrate is classified as an oxidizing liquid, a skin irritant, and a serious eye irritant. Due to these hazards, it must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to harmful environmental consequences and dangerous chemical reactions in the plumbing system.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Immediate Safety and Disposal Protocol

The primary and most critical step in the disposal of ethanolammonium nitrate is to collect it as hazardous waste for removal by a certified environmental management company. There are no simple, approved neutralization or chemical deactivation procedures that can be safely performed in a standard laboratory setting to render this compound non-hazardous.

Step-by-Step Waste Collection Procedure:
  • Personal Protective Equipment (PPE): Before handling ethanolammonium nitrate, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with ethanolammonium nitrate and have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "Ethanolammonium Nitrate," and the associated hazard pictograms (oxidizer, irritant).

  • Collection: Carefully transfer the waste ethanolammonium nitrate into the designated container using a funnel to avoid spills. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from combustible materials and incompatible chemicals.[1]

  • Disposal Request: Arrange for a pickup of the hazardous waste through your institution's EHS office or their designated hazardous waste disposal service.

Spill Management

In the event of a spill, the area should be evacuated if necessary. For small spills, trained personnel wearing appropriate PPE can proceed with the cleanup.

  • Containment: Confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a universal spill absorbent. Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Data Presentation: Hazard and Disposal Summary

The following table summarizes the key hazard classifications and disposal information for a representative protic ionic liquid, ethylammonium nitrate, which has similar properties to ethanolammonium nitrate.

PropertyDescriptionCitation(s)
GHS Hazard Class Oxidizing Liquid (Category 2), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[2]
Hazard Statements H272: May intensify fire; oxidizer. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Primary Disposal Route Collection as hazardous waste for licensed disposal.[1]
Prohibited Disposal Do not empty into drains or dispose of in regular trash.
Spill Cleanup Absorb with inert, non-combustible material (e.g., sand, diatomaceous earth) and collect for hazardous waste disposal.[1]

Experimental Protocols

As direct chemical neutralization or degradation of ethanolammonium nitrate is not recommended in a standard laboratory setting, no experimental protocols for such procedures are provided. The established and mandated protocol is the collection and transfer of the waste to a licensed hazardous waste management facility. Advanced recycling and recovery methods such as distillation or extraction exist but are complex processes not suitable for routine waste disposal.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper management of ethanolammonium nitrate waste in a laboratory setting.

G cluster_start cluster_ppe cluster_decision cluster_spill cluster_routine cluster_storage start Ethanolammonium Nitrate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain_spill Contain with Inert Absorbent Material is_spill->contain_spill Yes collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste No collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill store_waste Store Securely in Secondary Containment collect_spill->store_waste collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of ethanolammonium nitrate waste.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Ethanolammonium Nitrate

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling Ethanolammoni...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling Ethanolammonium nitrate, a substance that, while valuable in research, requires careful management due to its potential hazards. By adhering to these procedural steps, you can mitigate risks and maintain a secure and productive workspace.

Hazard Identification and Personal Protective Equipment (PPE)

Ethanolammonium nitrate is classified as an oxidizing liquid that can intensify fire and cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel.

The following table summarizes the recommended PPE for various scenarios involving Ethanolammonium nitrate.

Scenario Eyes/Face Hands Body Respiratory
Routine Handling & Storage Safety glasses with side-shields conforming to EN166.[4] A face shield may be required if there is a splash hazard.[5]Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[1] Inspect gloves before each use.Laboratory coat.[5] Closed-toe shoes and long pants must be worn.[5]Work in a well-ventilated area.[1][2] Respirator use may be necessary if ventilation is inadequate.[5]
Accidental Spills Chemical splash goggles or a face shield.[5]Inner and outer chemical-resistant gloves.[6]Chemical-resistant suit or coveralls.[6][7] Chemical-resistant boots.[6]For significant spills, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be required.[1][4]
Fire Emergency Face shield and safety glasses.Flame-resistant gloves.Full protective gear.[8]Self-contained breathing apparatus (SCBA) is essential.[1][4]

Operational Protocols: From Handling to Disposal

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.

Pre-Handling Checklist
  • Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1][2]

  • Inspect PPE: Check all PPE for integrity. Ensure gloves have no perforations and safety glasses are not compromised.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review SDS: Always have the Safety Data Sheet (SDS) for Ethanolammonium nitrate readily available.

  • Prepare Spill Kit: Ensure a spill kit with absorbent materials (e.g., sand, diatomaceous earth) is accessible.[1]

Step-by-Step Handling Procedure
  • Don PPE: Put on the required PPE as outlined in the table for routine handling.

  • Dispensing: Carefully dispense the required amount of Ethanolammonium nitrate, avoiding the generation of mists or vapors.[1]

  • Avoid Incompatibles: Keep the substance away from combustible materials, clothing, strong reducing agents, powdered metals, and strong acids.[8]

  • Container Management: Keep the container tightly closed when not in use.[2]

  • Post-Handling: After handling, wash hands thoroughly.[1][2] Clean the work area and any contaminated equipment.

Emergency Workflow

The following diagram illustrates the logical workflow for responding to an accidental exposure or spill.

cluster_exposure Personnel Exposure cluster_spill Spill Response cluster_first_aid First Aid start Ethanolammonium Nitrate Handling spill Accidental Spill or Exposure start->spill Incident Occurs skin_contact Skin Contact spill->skin_contact Exposure eye_contact Eye Contact spill->eye_contact Exposure inhalation Inhalation spill->inhalation Exposure evacuate Evacuate Area (if necessary) spill->evacuate Spill rinse_skin Remove Contaminated Clothing Rinse Skin with Water skin_contact->rinse_skin rinse_eyes Rinse Eyes Copiously with Water for 10+ min eye_contact->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect and Place in Hazardous Waste Container contain->collect seek_medical Seek Medical Advice rinse_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency Response Workflow for Ethanolammonium Nitrate.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix Ethanolammonium nitrate waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and approved hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "Ethanolammonium nitrate."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, regional, and national regulations.[1][3][4] Do not dispose of Ethanolammonium nitrate down the drain.[1][3]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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